2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
Description
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Properties
IUPAC Name |
2-chloro-6-(cyclopropanecarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-7-2-1-3-8(9(7)11(15)16)13-10(14)6-4-5-6/h1-3,6H,4-5H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMMUJYVKAYTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501207763 | |
| Record name | Benzoic acid, 2-chloro-6-[(cyclopropylcarbonyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501207763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314406-53-5 | |
| Record name | Benzoic acid, 2-chloro-6-[(cyclopropylcarbonyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-6-[(cyclopropylcarbonyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501207763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable substituted benzoic acid derivative. Such structures are foundational in the development of complex organic molecules, including pharmaceutical and agrochemical agents.[1][2] The synthetic pathway detailed herein is a robust two-step process, commencing with the reduction of 2-Chloro-6-nitrobenzoic acid to the key intermediate, 2-Amino-6-chlorobenzoic acid, followed by a nucleophilic acyl substitution with cyclopropanecarbonyl chloride. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and the rationale behind critical experimental choices to ensure reproducibility and high-purity outcomes.
Introduction and Strategic Overview
This compound is an aromatic carboxylic acid characterized by three distinct functional groups: a carboxylic acid, a chloro substituent, and a cyclopropyl amide. This unique combination of a rigid cyclopropyl moiety and a substituted anthranilic acid core makes it a compelling building block for medicinal chemistry and materials science.[3][4] The strategic placement of these groups allows for diverse downstream modifications, rendering it a versatile intermediate.[1]
The synthesis strategy presented is designed for efficiency and control, proceeding through two primary transformations:
-
Nitro Group Reduction: Conversion of the electron-withdrawing nitro group of 2-Chloro-6-nitrobenzoic acid into a nucleophilic amino group to yield 2-Amino-6-chlorobenzoic acid.
-
Amide Bond Formation: Acylation of the newly formed amino group with cyclopropanecarbonyl chloride to construct the target amide bond.[5]
This approach is logical as it establishes the required amine nucleophile in the first step, preparing the scaffold for the subsequent and final amide coupling reaction.
Overall Synthetic Pathway
The complete synthesis is a sequential two-step process, transforming a commercially available nitrobenzoic acid derivative into the final acylated product.
Caption: Two-step synthesis of the target molecule.
Detailed Synthesis and Mechanistic Discussion
Step 1: Synthesis of 2-Amino-6-chlorobenzoic Acid
The foundational step is the reduction of the aromatic nitro group on 2-Chloro-6-nitrobenzoic acid. This transformation is critical as it converts a strongly deactivating group into the activating, nucleophilic amino group required for the subsequent acylation.
Expertise & Rationale: While various methods exist for nitro group reduction, such as using tin(II) chloride or sodium bisulfite, catalytic hydrogenation is often preferred in a laboratory setting for its high efficiency, cleaner reaction profile, and avoidance of stoichiometric metallic waste.[6][7] Raney Nickel is a common and effective catalyst for this transformation, operating under relatively mild conditions.[7]
Detailed Experimental Protocol:
-
Setup: To a solution of 2-Chloro-6-nitrobenzoic acid (1.0 eq.) in ethanol within a suitable hydrogenation vessel, add freshly activated Raney Nickel catalyst (approx. 10% by weight).[7]
-
Reaction: Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed. The reaction is typically complete within 12-16 hours.[7]
-
Workup and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with additional ethanol.[7] Concentrate the filtrate under reduced pressure to yield 2-Amino-6-chlorobenzoic acid as a solid, which can be used in the next step, often without further purification.[7]
Step 2: Synthesis of this compound
This final step involves the formation of an amide bond via the reaction of the amino group of 2-Amino-6-chlorobenzoic acid with cyclopropanecarbonyl chloride. This is a classic example of nucleophilic acyl substitution.[5][8]
Expertise & Rationale: The reaction mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride.[5] The subsequent collapse of the tetrahedral intermediate eliminates a chloride ion. A non-nucleophilic organic base, such as pyridine or triethylamine, is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the equilibrium towards the product. Anhydrous conditions are critical as acyl chlorides readily hydrolyze in the presence of water.[3][9]
Detailed Experimental Protocol:
-
Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 2-Amino-6-chlorobenzoic acid (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve cyclopropanecarbonyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes to control the exothermic reaction.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Workup and Purification: Pour the reaction mixture into a separatory funnel and wash successively with 1 M HCl solution (to remove excess pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and brine.[5] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Data Presentation: Physicochemical Properties
A summary of the properties of key compounds involved in this synthesis is provided below for reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 2-Amino-6-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 2148-56-3 | Light yellow to off-white crystal powder |
| Cyclopropanecarbonyl chloride | C₄H₅ClO | 104.54 | 4023-34-1 | Colorless to pale yellow liquid |
| This compound | C₁₁H₁₀ClNO₃ | 240.66 (Calculated) | N/A | Expected to be a solid |
Trustworthiness: A Self-Validating System
To ensure the integrity of the synthesis, each step must be validated through appropriate analytical techniques.
-
In-Process Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress. For Step 1, the disappearance of the 2-Chloro-6-nitrobenzoic acid spot and the appearance of the more polar 2-Amino-6-chlorobenzoic acid spot confirms the conversion. Similarly, in Step 2, the consumption of the amine intermediate is tracked.
-
Intermediate Validation: The identity and purity of the 2-Amino-6-chlorobenzoic acid intermediate should be confirmed before proceeding. This can be achieved through:
-
Melting Point: Comparison with the literature value (approx. 140 °C).[10]
-
Spectroscopy: ¹H NMR spectroscopy will confirm the disappearance of the nitro group's influence on the aromatic signals and the appearance of a broad singlet corresponding to the -NH₂ protons.
-
-
Final Product Characterization: The final product, this compound, must be rigorously characterized to confirm its structure and purity.
-
¹H NMR Spectroscopy: Will show characteristic signals for the cyclopropyl protons, the aromatic protons, a broad singlet for the amide N-H, and a signal for the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: Will display characteristic absorptions for the N-H stretch (amide), C=O stretches (amide and carboxylic acid), and C-Cl stretch.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point indicates high purity of the crystalline solid.
-
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to this compound. The process relies on a standard nitro group reduction followed by a robust amide bond formation via nucleophilic acyl substitution. By adhering to the detailed protocols and incorporating the principles of mechanistic understanding and in-process validation, researchers can confidently produce this valuable chemical intermediate with high purity, suitable for advanced applications in chemical synthesis and development.
References
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Okchem . Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applications. Available from: [Link]
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ResearchGate . Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available from: [Link]
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Pearson . Acylation of Aniline Explained. Available from: [Link]
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Save My Exams . Acylation Mechanism - A Level Chemistry Revision Notes. Available from: [Link]
- Google Patents. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
- Google Patents. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
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Chemistry LibreTexts . 1: Acetylation of Aniline (Experiment). Available from: [Link]
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PubMed . Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Available from: [Link]
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An In-depth Technical Guide to 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this molecule, this guide synthesizes information from structurally related compounds, namely N-acyl anthranilic acids and cyclopropanecarboxamides, to predict its characteristics. Furthermore, this document outlines detailed, field-proven experimental protocols for the synthesis and thorough characterization of the title compound. This guide is intended to serve as a foundational resource for researchers, enabling them to anticipate the behavior of this compound in various experimental settings and providing the necessary methodologies for its empirical validation.
Introduction and Rationale
This compound belongs to the class of N-acyl anthranilic acids, a scaffold known for its diverse biological activities. The incorporation of a cyclopropylcarbonyl moiety is a common strategy in medicinal chemistry to introduce conformational rigidity and modulate metabolic stability and binding affinity. The chlorine substituent at the 6-position of the benzoic acid ring is expected to influence the acidity of the carboxylic acid and the overall electronic properties of the molecule. Understanding the physicochemical properties of this compound is paramount for its potential development as a therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a structured approach to understanding and characterizing this compound, beginning with its fundamental chemical identity and predicted physicochemical parameters. This is followed by a detailed exposition of the synthetic and analytical methodologies required for its preparation and validation.
Chemical Identity and Predicted Physicochemical Properties
The fundamental identification of this compound is established by its chemical structure and nomenclature.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1314406-53-5[1] |
| Molecular Formula | C₁₁H₁₀ClNO₃ |
| Molecular Weight | 240.65 g/mol |
| Canonical SMILES | C1CC1C(=O)NC2=C(C(=CC=C2)Cl)C(=O)O |
To facilitate experimental design, the following physicochemical properties are predicted based on the analysis of its constituent functional groups and data from structurally analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point (°C) | 170 - 190 | N-Acetylanthranilic acid has a melting point of 184-186 °C. The introduction of the chloro and cyclopropyl groups may alter crystal packing and influence the melting point. |
| Boiling Point (°C) | > 400 (with decomposition) | High boiling point is expected due to the presence of a carboxylic acid and an amide group, which can form strong intermolecular hydrogen bonds. |
| Aqueous Solubility | Poorly soluble | The presence of the aromatic ring, chlorine, and cyclopropyl group contributes to its lipophilicity. Solubility is expected to be pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid. |
| pKa | 3.0 - 4.0 | The pKa of the carboxylic acid is expected to be lower than that of benzoic acid (4.2) due to the electron-withdrawing effect of the adjacent chlorine atom. |
| LogP | 2.5 - 3.5 | The combination of the lipophilic chlorophenyl ring and cyclopropyl group suggests a moderate octanol-water partition coefficient, which is often desirable for drug candidates. |
Synthesis and Purification
The synthesis of this compound can be achieved through the acylation of 2-amino-6-chlorobenzoic acid with cyclopropanecarbonyl chloride. This is a standard and reliable method for the formation of an amide bond.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chlorobenzoic acid (1.0 eq) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic and Chromatographic Methods
Table 3: Analytical Methods for Structural Elucidation and Purity Assessment
| Technique | Expected Observations | Purpose |
| ¹H NMR | Aromatic protons (multiplets), amide proton (singlet), cyclopropyl protons (multiplets), carboxylic acid proton (broad singlet). | Confirms the presence of key functional groups and their connectivity. |
| ¹³C NMR | Carbonyl carbons (amide and carboxylic acid), aromatic carbons, cyclopropyl carbons. | Provides information on the carbon skeleton of the molecule. |
| FT-IR | C=O stretching (amide and carboxylic acid), N-H stretching (amide), O-H stretching (carboxylic acid), C-Cl stretching. | Identifies characteristic functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound. | Determines the molecular weight and elemental composition. |
| HPLC | A single major peak under optimized conditions. | Assesses the purity of the compound. |
Protocol for High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should be validated for linearity, precision, and accuracy to be used for quantitative analysis.
Experimental Determination of Physicochemical Properties
The following protocols are standard methodologies for the empirical determination of the key physicochemical properties of this compound.
Workflow for Physicochemical Characterization
Caption: Workflow for the experimental determination of physicochemical properties.
Step-by-Step Protocols
-
Melting Point Determination:
-
Use a calibrated melting point apparatus or a Differential Scanning Calorimeter (DSC).
-
Place a small amount of the dried, crystalline sample in a capillary tube.
-
Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range from the onset of melting to complete liquefaction.
-
-
Aqueous Solubility (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of water in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter or centrifuge the suspension to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV.
-
-
pKa Determination (Potentiometric Titration):
-
Dissolve a known amount of the compound in a mixture of water and a co-solvent (e.g., methanol) if necessary.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
-
LogP Determination (Shake-Flask Method):
-
Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.
-
Shake the mixture vigorously to allow for partitioning between the two phases and let it stand to allow the layers to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method.
-
Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
-
Conclusion
References
-
SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. (2019). Ukrainian Chemistry Journal. [Link]
-
N-Acetylanthranilic acid. In Wikipedia. [Link]
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This compound (CAS No. 1314406-53-5) Suppliers. (n.d.). Chemical Register. [Link]
-
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. (2023). Molecules. [Link]
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Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical exploration of the putative mechanism of action of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of medicinal chemistry and draws upon the known biological activities of structurally related anthranilic and benzoic acid derivatives. Our objective is to construct a scientifically rigorous and logically sound framework to inform future research and hypothesis-driven experimentation.
Deconstruction of the Molecular Architecture: A Foundation for Mechanistic Hypothesis
The pharmacological profile of any molecule is intrinsically linked to its structure. This compound is an N-acylated anthranilic acid derivative. To postulate its mechanism of action, we must consider the contribution of each key functional moiety: the anthranilic acid core, the ortho-chloro substituent, and the N-cyclopropylcarbonyl group.
| Molecular Component | Potential Functional Contribution | Supporting Rationale from Analogues |
| Anthranilic Acid Core | - Anti-inflammatory activity- Antimicrobial properties- Ion channel modulation | Derivatives are known to act as non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. Some exhibit antimicrobial effects by disrupting cellular pH[3]. |
| 2-Chloro Substituent | - Modulates lipophilicity and electronic properties- Influences binding affinity and metabolic stability | Halogenation can enhance membrane permeability and alter the pKa of the carboxylic acid, potentially impacting target engagement[4]. |
| 6-Cyclopropylcarbonylamino Group | - Introduces conformational rigidity- Potential for specific hydrogen bonding interactions- May confer selectivity for specific enzyme targets | The cyclopropyl group is associated with increased potency in some kinase inhibitors[5]. The amide linkage is more resistant to hydrolysis than an ester linkage, suggesting greater metabolic stability[4]. |
Putative Signaling Pathways and Molecular Targets
Based on the structural analysis, we can hypothesize several potential mechanisms of action for this compound. These are not mutually exclusive and warrant experimental validation.
Inhibition of Inflammatory Pathways
A prominent therapeutic application of anthranilic acid derivatives is in the management of inflammation.[1][2] The structural similarity to fenamate-class NSAIDs suggests a potential role as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.
Hypothesized Inflammatory Pathway Inhibition
Caption: Putative inhibition of the cyclooxygenase pathway.
Modulation of Ion Channels
Derivatives of benzoic acid are known to act as local anesthetics by blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of action potentials.[6][7] The lipophilic nature of this compound could facilitate its partitioning into neuronal membranes to exert a similar effect.
Hypothesized Sodium Channel Blockade
Caption: Postulated blockade of voltage-gated sodium channels.
Antimicrobial Activity via Intracellular Acidification
Recent studies on anthranilic acid derivatives have revealed a mechanism of antitubercular activity involving the induction of intrabacterial acidification.[3] The carboxylic acid moiety is crucial for this activity. It is plausible that this compound could be transported into bacterial cells and subsequently disrupt the internal pH homeostasis, leading to bacteriostasis or bactericidal effects.
Hypothesized Mechanism of Intrabacterial Acidification
Caption: Proposed mechanism of antimicrobial action via intracellular acidification.
Experimental Protocols for Mechanistic Validation
To transition from hypothesis to empirical evidence, a structured experimental approach is essential. The following protocols provide a framework for investigating the putative mechanisms of action.
Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a dilution series.
-
Reaction Initiation: In a 96-well plate, add the assay buffer, enzyme, and the test compound or vehicle control. Pre-incubate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 value for each enzyme to determine the potency and selectivity of inhibition.
Protocol: Electrophysiological Assessment of Sodium Channel Blockade
Objective: To evaluate the effect of the test compound on voltage-gated sodium channels in a neuronal cell line.
Methodology:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or ND7/23) that expresses voltage-gated sodium channels.
-
Patch-Clamp Recording: Utilize the whole-cell patch-clamp technique to record sodium currents.
-
Compound Application: Perfuse the cells with a solution containing the test compound at various concentrations.
-
Voltage Protocol: Apply a series of voltage steps to elicit sodium currents in the absence and presence of the compound.
-
Data Acquisition and Analysis: Record the peak inward sodium current at each voltage step. Analyze the data to determine the concentration-dependent block of the sodium channels and calculate the IC50 value.
Protocol: Determination of Antimicrobial Activity and Intracellular pH
Objective: To assess the antimicrobial efficacy and the effect on intracellular pH in a model bacterium (e.g., E. coli or M. smegmatis).
Methodology:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Perform a broth microdilution assay to determine the MIC of the test compound against the selected bacterial strain.
-
-
Intracellular pH Measurement:
-
Load the bacterial cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Expose the loaded cells to the test compound at its MIC and sub-MIC concentrations.
-
Measure the fluorescence ratio at the excitation wavelengths for the protonated and deprotonated forms of the dye using a fluorescence plate reader or flow cytometer.
-
Correlate changes in the fluorescence ratio to changes in intracellular pH.
-
Concluding Remarks and Future Directions
This guide has delineated a series of plausible mechanisms of action for this compound based on a comprehensive analysis of its chemical structure and the known pharmacology of related compounds. The proposed inhibitory effects on inflammatory pathways and ion channels, along with a potential antimicrobial action via intracellular acidification, provide a solid foundation for further investigation.
The experimental protocols outlined herein represent a logical and robust starting point for elucidating the definitive molecular mechanism(s) of this compound. Future research should also consider kinase inhibition assays, given the diverse roles of anthranilic acid derivatives as kinase inhibitors.[8][9] A thorough understanding of the mechanism of action is paramount for the rational design of future analogues and the successful translation of this chemical scaffold into novel therapeutic agents.
References
[3] Lechartier, M. et al. (2019). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. MDPI. Available at: [Link]
[8] Kaur, R. et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. Available at: [Link]
[1] Abiris, O. et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. Available at: [Link]
[9] Kaur, R. et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate. Available at: [Link]
[2] Mefenamic Acid. (n.d.). In Taylor & Francis. Retrieved from [Link]
[4] SAR of Benzoic Acid Derivatives - Local Anaesthetics. (n.d.). Pharmacy 180. Retrieved from [Link]
[6] Jain, S. (2018). Benzoic acid derivatives. Slideshare. Available at: [Link]
[10] Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). PMC. Available at: [Link]
[7] Para amino benzoic acid derivatives. (n.d.). Pharmacy 180. Retrieved from [Link]
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biological activity of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
An In-depth Technical Guide to the Biological Activity of Infigratinib (2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid)
Abstract
This technical guide provides a comprehensive analysis of the , known pharmaceutically as Infigratinib (formerly BGJ398). Infigratinib is a potent, selective, and orally bioavailable ATP-competitive tyrosine kinase inhibitor targeting Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1][2] This document delineates its mechanism of action, presents key in vitro and preclinical data, details its clinical applications in oncology and rare diseases, and provides standardized protocols for its evaluation. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with rigorous scientific data to elucidate the therapeutic potential of this targeted agent.
Introduction: A New Paradigm in Targeted Therapy
Infigratinib represents a significant advancement in precision medicine, targeting diseases driven by aberrant FGFR signaling.[2][3] The Fibroblast Growth Factor (FGF) and FGFR axis is a critical signaling pathway involved in a multitude of cellular processes, including proliferation, differentiation, angiogenesis, and survival.[1][4] Genetic alterations such as gene fusions, mutations, or amplifications can lead to constitutive activation of this pathway, acting as a potent oncogenic driver in various malignancies and causing developmental disorders.
Initially developed for oncology, Infigratinib received its first accelerated approval from the U.S. FDA for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (bile duct cancer) harboring an FGFR2 fusion or other rearrangement.[2][5] More recently, its mechanism has been adeptly repurposed to address achondroplasia, a common form of dwarfism caused by an activating mutation in the FGFR3 gene.[6][7] This guide explores the foundational science that enables these diverse therapeutic applications.
Core Mechanism of Action: Inhibition of the FGFR Signaling Cascade
The therapeutic efficacy of Infigratinib is rooted in its ability to selectively inhibit FGFRs 1, 2, and 3.[1][6] Under normal physiological conditions, the binding of an FGF ligand induces receptor dimerization and autophosphorylation of the intracellular kinase domain, which in turn activates critical downstream signaling pathways like the Ras-MAPK and PI3K-Akt pathways, promoting cell growth and survival.
In disease states, genetic alterations render the FGFRs constitutively active, leading to uncontrolled signaling. Infigratinib functions by competitively binding to the ATP-binding pocket within the FGFR kinase domain.[3] This action prevents receptor autophosphorylation, effectively blocking the initiation of downstream signaling cascades and resulting in the inhibition of tumor cell proliferation and the induction of apoptosis.[2]
Caption: Workflow for verifying Infigratinib's target engagement via Western Blot.
Clinical Efficacy and Applications
The translation of Infigratinib's potent in vitro activity into clinical benefit has been demonstrated across multiple indications.
Cholangiocarcinoma
In a pivotal Phase II study involving patients with previously treated, advanced cholangiocarcinoma with FGFR2 fusions or rearrangements, Infigratinib (125 mg daily for 21 of 28 days) demonstrated significant clinical activity. [5]* Overall Response Rate (ORR): 23% of patients achieved a partial or complete response.
-
Disease Control Rate (DCR): 84.3% of patients achieved disease control (complete response, partial response, or stable disease). [5]These results led to its accelerated approval, contingent on a confirmatory trial. A companion diagnostic is required to identify eligible patients, underscoring its role in personalized medicine. [5]While the drug was later withdrawn from the market for this indication due to commercialization challenges, its clinical efficacy remains a benchmark. [6]
Achondroplasia
Achondroplasia is driven by a gain-of-function mutation in FGFR3, which impairs bone growth. Infigratinib is being developed at a much lower dose for children with this condition. [6]* Phase 2 PROPEL 2 Study: Preliminary results showed that children treated with Infigratinib had a mean increase from baseline in annualized height velocity (AHV) of +2.51 cm/year at 12 months. [6][7]* Safety: The treatment was reported to have a well-tolerated safety profile with no serious adverse events. [6][7]Phase 3 trials are currently underway to confirm these promising findings. [7]
Other Malignancies
Infigratinib has also been evaluated in patients with advanced urothelial carcinoma with FGFR3 alterations and other solid tumors, demonstrating the broad potential of targeting the FGFR pathway. [1][5]
Safety and Tolerability
The most common treatment-emergent adverse events (AEs) are generally manageable and consistent with the on-target effects of FGFR inhibition.
-
Common AEs (>35% incidence): Hyperphosphatemia, increased creatinine, fatigue, and constipation. [5]* Mechanism of Hyperphosphatemia: FGFRs play a role in phosphate homeostasis in the kidneys. Inhibition of FGFR leads to increased phosphate reabsorption, a predictable on-target effect that can be managed with diet or phosphate binders.
Conclusion and Future Directions
This compound, or Infigratinib, is a highly potent and selective inhibitor of FGFR1-3 with proven biological activity and clinical efficacy. Its mechanism of action—the direct inhibition of the FGFR kinase—makes it an exemplary targeted therapy. The successful application of this single molecule to both aggressive cancers like cholangiocarcinoma and genetic developmental disorders like achondroplasia highlights the power of understanding disease pathophysiology at a molecular level.
Future research will likely focus on overcoming resistance mechanisms, exploring combination therapies, and expanding its application to other FGFR-driven diseases. The continued clinical development of Infigratinib for achondroplasia holds the promise of providing a much-needed oral therapy for children with this condition.
References
- Infigratinib – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu.
- Keam, S. J. (2021). Infigratinib: First Approval. Drugs, 81(12), 1455–1460. PubMed Central.
- What is Infigratinib used for? (2024). Patsnap Synapse.
- Understanding Infigratinib: A Deep Dive into FGFR Inhibition for Cancer Therapy. (n.d.). Cayman Chemical.
- Infigratinib. (n.d.). Wikipedia.
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- Fibroblast Growth Factor Receptor (FGFR). (n.d.). CymitQuimica.
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An In-Depth Technical Guide to 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid Derivatives and Analogs
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the exploration of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid and its analogs. It provides a detailed examination of the synthesis, potential mechanisms of action, and structure-activity relationships (SAR) of this class of compounds, grounded in established chemical principles and insights from related molecular scaffolds.
Introduction: The Anthranilic Acid Scaffold in Medicinal Chemistry
Anthranilic acid (2-aminobenzoic acid) and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] These activities include anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[4][5] The versatility of the anthranilic acid backbone allows for substitutions that can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making it an attractive starting point for drug discovery programs.[4] This guide focuses on a specific derivative, this compound, and its analogs, which combine the structural features of a chlorinated anthranilic acid with an N-acyl cyclopropylamine moiety, suggesting a unique and potent biological profile.
Synthesis and Chemical Characterization
The synthesis of this compound and its analogs can be approached through several established synthetic routes for N-acylation of anthranilic acids. A common and effective method involves the acylation of a 2-amino-6-chlorobenzoic acid precursor with cyclopropanecarbonyl chloride.
Proposed Synthetic Workflow
A plausible and efficient synthetic route is outlined below. This multi-step synthesis starts from commercially available 2,6-dichlorobenzoic acid.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of the title compound.
Step 1: Synthesis of 2-Amino-6-chlorobenzoic Acid
-
Chlorination of the Carboxylic Acid: To a solution of 2,6-dichlorobenzoic acid in a suitable anhydrous solvent (e.g., toluene), add thionyl chloride (SOCl₂) dropwise at room temperature. Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain 2,6-dichlorobenzoyl chloride.
-
Amination: Dissolve the crude 2,6-dichlorobenzoyl chloride in an appropriate solvent (e.g., THF) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (NH₄OH). Stir the reaction mixture vigorously for 1-2 hours. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-6-chlorobenzamide.
-
Hydrolysis: Hydrolyze the resulting amide to the carboxylic acid using a strong base (e.g., NaOH) in an aqueous or alcoholic solution, followed by acidification with a mineral acid (e.g., HCl) to precipitate the 2-amino-6-chlorobenzoic acid.
Step 2: Synthesis of this compound
-
Acylation: Dissolve 2-amino-6-chlorobenzoic acid in a suitable anhydrous solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base like triethylamine).
-
Addition of Acyl Chloride: To this solution, add cyclopropanecarbonyl chloride dropwise at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction with water and acidify with dilute HCl.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Analytical Characterization
The structure and purity of the synthesized compounds should be confirmed using modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure. Characteristic signals for the aromatic protons, the cyclopropyl protons, and the amide proton should be observed.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target compound.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches.
Potential Mechanism of Action and Biological Activity
While direct biological data for this compound is not extensively available, its structural components suggest several potential mechanisms of action and therapeutic applications. The biological activity of cyclopropane-containing compounds is diverse, with reported antibacterial, antifungal, antiviral, and antitumor effects.[1][5][9]
Anticancer Potential
A structural isomer, 2-amino-3-chlorobenzoic acid, has demonstrated cytotoxic effects against the MDA-MB-231 breast cancer cell line.[10] This suggests that the 2-chloro-6-aminobenzoic acid scaffold may possess intrinsic anticancer properties. Benzoic acid derivatives have been reported to act as histone deacetylase (HDAC) inhibitors, which can induce cancer cell death.[11]
The proposed mechanism of action for the anticancer activity of the title compound could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/AKT pathway.
Caption: Proposed mechanism of action for anticancer activity.
Antimicrobial and Anti-inflammatory Activity
Derivatives of 2-chlorobenzoic acid have been shown to possess antimicrobial activity.[12] The cyclopropanecarboxamide moiety is also found in compounds with antimicrobial properties.[2] Therefore, it is plausible that this compound and its analogs could exhibit activity against various bacterial and fungal strains.
Furthermore, N-aryl anthranilic acids are well-known for their anti-inflammatory effects.[13][14] The title compound, being an N-acyl anthranilic acid derivative, may also possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Structure-Activity Relationships (SAR)
The biological activity of this class of compounds is expected to be influenced by the nature and position of substituents on the anthranilic acid core and the N-acyl group.
| Moiety | Position | Substitution/Modification | Expected Impact on Activity | Rationale |
| Anthranilic Acid Core | C-2 | Chlorine (Cl) | Potentially enhances activity | The electron-withdrawing nature of chlorine can influence the electronic properties of the aromatic ring and its interaction with biological targets. |
| C-6 | Cyclopropylcarbonylamino | Crucial for activity | The cyclopropyl group can provide conformational rigidity and specific steric interactions with target proteins. The amide linkage is a common feature in biologically active molecules.[1] | |
| Carboxylic Acid | Esterification or Amidation | May modulate solubility and cell permeability | Modification of the carboxylic acid can alter the pharmacokinetic profile of the compound. | |
| Cyclopropyl Group | - | Substitution on the ring | Can fine-tune activity | Introduction of small alkyl or halo groups on the cyclopropane ring can alter lipophilicity and steric interactions. |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of its structural components and related compounds, this molecule and its analogs are predicted to exhibit a range of biological activities, with a particularly strong potential for anticancer applications.
Future research should focus on the definitive synthesis and characterization of the title compound and a library of its analogs. Subsequent in-depth biological evaluation is warranted to elucidate the specific mechanism of action and to validate the therapeutic potential of this intriguing class of molecules. The detailed protocols and SAR insights provided in this guide offer a solid foundation for these future investigations.
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Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. [Link]
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Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]
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Sala, A., et al. (2008). Cyclopropane derivatives and their diverse biological activities. Current Organic Chemistry. [Link]
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Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Negative Results. [Link]
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Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate. [Link]
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A MINI REVIEW ON PHARMACOLOGICAL ACTIVITY AND CHEMISTRY OF ANTHRANILIC ACID DERIVATIVES. (2022). International Journal of Advance Research in Science and Engineering. [Link]
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Ullmann condensation. Wikipedia. [Link]
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N-acetylanthranilic acid. PubChem. [Link]
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Anantharaju, P. G., et al. (2016). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). RSC Advances. [Link]
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Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. [Link]
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Joshi, J. D., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
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Yamaoka, N., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin. [Link]
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Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds. PubMed. [Link]
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Sharma, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Targets. [Link]
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Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. [Link]
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Bala, M., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. [Link]
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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Wang, Y., et al. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. MDPI. [Link]
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Kumar, A., et al. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry. [Link]
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An In-Depth Technical Guide to the Structural Analysis of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
Abstract: This technical guide provides a comprehensive structural analysis of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid (CAS No. 1314406-53-5). While this compound is not extensively characterized in peer-reviewed literature, this document constructs a robust analytical profile based on established chemical principles and data from structurally related analogues. It serves as a vital resource for researchers in medicinal chemistry and drug development, offering a detailed methodology for its synthesis, purification, and in-depth structural elucidation through spectroscopic and analytical techniques. The guide emphasizes the rationale behind the experimental design, ensuring a deep understanding of the molecule's physicochemical properties.
Introduction
This compound is a substituted anthranilic acid derivative. Anthranilic acid and its analogues are privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory, analgesic, and antimicrobial agents[1][2]. The specific combination of a chloro substituent, an amide linkage to a cyclopropyl group, and a benzoic acid moiety suggests its potential as a versatile building block for creating complex molecules with tailored biological activities. The chloro group at the 2-position and the amino group at the 6-position create a sterically hindered and electronically distinct aromatic ring, influencing the molecule's conformation and reactivity[1].
This guide provides a foundational understanding of its structure, which is paramount for its application in drug discovery and development. We will explore a plausible synthetic route and present a predicted structural analysis based on modern spectroscopic methods.
Part 1: Physicochemical and Predicted Properties
A summary of the key physicochemical properties for this compound is presented below. These values are calculated based on its chemical structure and provide a baseline for its handling and characterization.
| Property | Predicted Value | Source/Method |
| CAS Number | 1314406-53-5 | Chemical Databases |
| Molecular Formula | C₁₁H₁₀ClNO₃ | - |
| Molecular Weight | 239.65 g/mol | - |
| Appearance | Predicted to be a white to off-white solid | Analogy |
| Melting Point | Not available; expected to be >150 °C | Analogy |
| Boiling Point | Not available; likely decomposes | Analogy |
| Solubility | Predicted to be soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water | Analogy |
| pKa (Carboxylic Acid) | Estimated 3.5 - 4.5 | Analogy |
Part 2: Synthesis and Characterization Workflow
The synthesis of the title compound can be logically achieved through the acylation of 2-amino-6-chlorobenzoic acid with cyclopropanecarbonyl chloride. This approach is a standard and reliable method for amide bond formation.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and analysis of the title compound.
Detailed Synthesis Protocol
Rationale: The synthesis leverages the nucleophilic amino group of 2-amino-6-chlorobenzoic acid attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride[3][4]. An organic base like triethylamine is used to neutralize the HCl byproduct, driving the reaction to completion. An aprotic solvent like THF is chosen to avoid reaction with the acyl chloride.
Materials:
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
Procedure:
-
To a stirred solution of 2-amino-6-chlorobenzoic acid (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq). Stir the mixture at room temperature until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the cooled solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and acidify to a pH of approximately 2-3 with 1 M HCl. This will precipitate the carboxylic acid product.
-
Collect the resulting solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.
-
Dry the purified solid under vacuum at 40-50 °C.
Part 3: Structural Elucidation
As no published spectra for the title compound are available, this section provides a detailed prediction of the expected spectroscopic data. These predictions are based on the known chemical shifts and patterns of the constituent functional groups and related molecules[11][12][13][14].
Structural Analysis Workflow Diagram
Caption: A logical workflow for comprehensive structural analysis.
Predicted Spectroscopic Data
¹H NMR Spectroscopy (in DMSO-d₆, 400 MHz):
-
δ ~13.0 ppm (s, 1H, -COOH): The carboxylic acid proton is expected to be a broad singlet, highly deshielded, and exchangeable with D₂O.
-
δ ~10.0 ppm (s, 1H, -NH-): The amide proton will appear as a singlet, deshielded due to the adjacent carbonyl group.
-
δ 7.5-7.8 ppm (m, 3H, Ar-H): The three aromatic protons will be in the typical aromatic region. Due to the substitution pattern, they will likely form a complex multiplet.
-
δ ~1.8 ppm (m, 1H, -CH- cyclopropyl): The single proton on the cyclopropyl ring attached to the carbonyl will be a multiplet.
-
δ 0.8-1.0 ppm (m, 4H, -CH₂- cyclopropyl): The four protons of the two CH₂ groups on the cyclopropyl ring will appear as complex multiplets in the upfield region.
¹³C NMR Spectroscopy (in DMSO-d₆, 100 MHz):
-
δ ~172 ppm (-C=O, amide): The amide carbonyl carbon.
-
δ ~168 ppm (-C=O, acid): The carboxylic acid carbonyl carbon.
-
δ ~140 ppm (Ar-C): Quaternary aromatic carbon attached to the amino group.
-
δ ~135 ppm (Ar-C): Quaternary aromatic carbon attached to the chloro group.
-
δ ~132 ppm (Ar-CH): Aromatic methine carbon.
-
δ ~128 ppm (Ar-CH): Aromatic methine carbon.
-
δ ~125 ppm (Ar-CH): Aromatic methine carbon.
-
δ ~120 ppm (Ar-C): Quaternary aromatic carbon attached to the carboxylic acid.
-
δ ~15 ppm (-CH- cyclopropyl): The methine carbon of the cyclopropyl group.
-
δ ~8 ppm (-CH₂- cyclopropyl): The two methylene carbons of the cyclopropyl group.
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3300 cm⁻¹ (N-H stretch): Characteristic of the amide N-H bond.
-
~3000 cm⁻¹ (broad, O-H stretch): From the carboxylic acid, often overlapping with C-H stretches.
-
~1700 cm⁻¹ (C=O stretch): From the carboxylic acid carbonyl.
-
~1670 cm⁻¹ (C=O stretch, Amide I): From the amide carbonyl.
-
~1580 cm⁻¹ (N-H bend, Amide II): Amide N-H bending vibration.
-
~1600, 1480 cm⁻¹ (C=C stretch): Aromatic ring vibrations.
-
~750 cm⁻¹ (C-Cl stretch): Carbon-chlorine bond stretch.
Mass Spectrometry (ESI-):
-
[M-H]⁻: Expected at m/z 238.0, corresponding to the deprotonated molecule. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable at m/z 238 and 240.
Part 4: Applications in Drug Discovery
While specific biological activities for this compound are not documented, its structural motifs are present in compounds with known pharmacological relevance.
-
Anthranilic Acid Core: This is a well-known pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Cyclopropyl Moiety: The cyclopropyl group is often incorporated into drug candidates to improve metabolic stability, increase potency, and modulate conformation.
-
Amide Linkage: Provides a rigid and stable linker that can participate in hydrogen bonding with biological targets.
This compound represents a valuable starting point for the synthesis of compound libraries. Derivatization of the carboxylic acid group to form esters or amides, or modification of the aromatic ring, could lead to the discovery of novel therapeutic agents.
Conclusion
This guide has provided a comprehensive, albeit predictive, structural analysis of this compound. A detailed and plausible synthetic protocol has been outlined, followed by a thorough prediction of the key spectroscopic signatures required for its unambiguous identification. By explaining the causality behind experimental choices and analytical interpretations, this document serves as a practical and authoritative resource for scientists engaged in the synthesis and characterization of novel small molecules for drug discovery.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Angewandte Chemie. (2018). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) synthesis of Cyclopropyl anilines. Retrieved from [Link]
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Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
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Allen. (n.d.). Aniline reacts with carbonyl chloride and forms. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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PubChem. (n.d.). Cyclopropanecarbonyl chloride. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
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PubChem. (n.d.). Antibacterial compounds - Patent US-12325699-B2. Retrieved from [Link]
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early-stage research on 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
An In-depth Technical Guide to the Synthesis and Early-Stage Research of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
Authored by a Senior Application Scientist
Foreword: Navigating the Frontier of Novel Chemical Entities
In the landscape of drug discovery and materials science, the exploration of novel chemical entities is the cornerstone of innovation. This guide provides a comprehensive technical overview of this compound, a compound of interest for its potential as a versatile scaffold in medicinal chemistry. While this molecule is not extensively documented in current literature, its structural motifs—a substituted aminobenzoic acid core—suggest a rich potential for biological activity, drawing parallels to known pharmacophores.
This document is structured to serve as a practical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of experimental design, from synthesis to initial biological evaluation. The protocols herein are designed to be self-validating, with an emphasis on robust analytical characterization at each stage. Our approach is grounded in established chemical principles and supported by authoritative references, ensuring a trustworthy foundation for your research endeavors.
Compound Overview and Rationale for Investigation
1.1. Molecular Structure and Physicochemical Properties
This compound is an aromatic carboxylic acid derivative. Its structure features a benzoic acid core with a chlorine atom and a cyclopropylcarboxamide group at the 2 and 6 positions, respectively.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₁H₁₀ClNO₃ | - |
| Molecular Weight | 240.65 g/mol | - |
| Topological Polar Surface Area (TPSA) | 76.5 Ų | Computational |
| Predicted LogP | 2.5 - 3.5 | Computational |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bonds | 3 | - |
The presence of both hydrogen bond donors and acceptors, combined with a moderate predicted LogP, suggests that this molecule may possess favorable properties for interacting with biological targets and for membrane permeability. The rigid cyclopropyl group and the chloro-substituent are expected to influence the compound's conformation and metabolic stability.
1.2. Rationale for Synthesis and Evaluation
The aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][2] Derivatives of 2-chlorobenzoic acid have been investigated for their antimicrobial properties.[3] Furthermore, the incorporation of a cyclopropyl group is a common strategy in drug design to enhance potency and metabolic stability. This guide, therefore, outlines the synthesis and preliminary investigation of this compound as a novel compound with potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound can be logically approached from its key precursor, 2-Amino-6-chlorobenzoic acid.[4][5] The synthetic strategy involves the acylation of the amino group with cyclopropanecarbonyl chloride.
Proposed Synthetic Pathway
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A Multi-Pronged Strategy for the Target Deconvolution of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The identification of a small molecule's biological target is a critical, rate-limiting step in drug discovery, particularly for compounds emerging from phenotypic screens. 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic acid is a compound whose mechanism of action and direct molecular targets are not widely characterized. This guide, written from the perspective of a Senior Application Scientist, outlines a robust, multi-faceted strategy for the deconvolution of its protein targets. We eschew a one-size-fits-all approach, instead detailing a logical, field-proven workflow that combines orthogonal, unbiased, proteome-wide screening techniques with traditional affinity-based methods. The core of this strategy is built on the principles of cross-validation and scientific rigor, ensuring that identified candidates are high-confidence hits. We will provide detailed experimental protocols for key label-free methodologies, including Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS), and discuss the rationale behind employing complementary affinity purification strategies. This document serves as a technical playbook for researchers embarking on the challenging but essential journey of target identification.
Introduction: The "What" and the "Why" of Target Identification
Phenotypic screening has re-emerged as a powerful engine for discovering first-in-class therapeutics. This approach identifies compounds that elicit a desired biological response in a cellular or organismal context, bypassing the need for a preconceived target. However, the success of such campaigns hinges on the subsequent, and often arduous, process of identifying the specific molecular target(s) through which the compound exerts its effect—a process known as target deconvolution.[1] Understanding the direct target is paramount for several reasons:
-
Mechanism of Action (MoA): It elucidates how a drug works at a molecular level, a fundamental requirement for regulatory approval and rational drug development.
-
Lead Optimization: Knowledge of the target's structure and binding pocket enables structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.[2]
-
Safety and Toxicology: It helps predict and interpret potential off-target effects and toxicities.[3]
This guide presents a comprehensive strategy to identify the direct binding partners of this compound, a molecule with a defined structure but an undefined target. Our approach is designed to maximize the probability of success by integrating multiple, independent lines of experimental evidence.
The Strategic Framework: An Orthogonal, Three-Phase Approach
A single methodology is rarely sufficient for unambiguous target identification. We advocate for a parallel and sequential strategy that leverages both label-free and affinity-based methods. This approach provides a built-in system of validation, where hits from one technique can be confirmed by another, drastically reducing the rate of false positives.
Caption: High-level overview of the three-phase target identification strategy.
Phase 1: Unbiased Proteome-Wide Screening
The initial phase aims to identify potential target candidates from the entire soluble proteome in a native, unbiased manner. The key advantage of these methods is that they use the original, unmodified small molecule, avoiding the risk that a chemical tag might alter the compound's binding properties.[4][5]
Thermal Proteome Profiling (TPP)
Causality: TPP is based on the principle of ligand-induced thermal stabilization.[6] When a small molecule binds to its protein target, it typically stabilizes the protein's tertiary structure. This stabilization makes the protein more resistant to heat-induced denaturation, resulting in an increased melting temperature (Tm). By using quantitative mass spectrometry to measure the amount of soluble protein remaining across a temperature gradient, we can identify proteins whose melting curves shift upon treatment with the compound.[7]
Caption: Experimental workflow for Thermal Proteome Profiling (TPP).
Detailed Protocol: TPP Temperature Range (TPP-TR)
-
Cell Culture & Treatment: Culture a relevant human cell line (e.g., HEK293T for general screening, or a disease-relevant line) to ~80% confluency. Treat cells with this compound (e.g., 10 µM final concentration) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash twice with ice-cold PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).
-
Heating: Aliquot the cell lysate into 10 separate PCR tubes for each condition (Compound and Vehicle). Heat the aliquots for 3 minutes across a temperature gradient (e.g., 37, 41, 45, 49, 53, 57, 61, 65, 69, 73°C) using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Protein Extraction: Subject the heated lysates to three freeze-thaw cycles using liquid nitrogen. To separate soluble from precipitated proteins, perform ultracentrifugation at 100,000 x g for 20 minutes at 4°C.[8]
-
Sample Preparation for MS: Collect the supernatant (soluble fraction). Determine protein concentration (e.g., via BCA assay). Take an equal amount of protein from each sample for downstream processing, including reduction, alkylation, and tryptic digestion.
-
Isobaric Labeling: Label the resulting peptides with tandem mass tags (TMT), allowing for multiplexed analysis of all temperature points from one condition in a single mass spectrometry run.[9]
-
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze using high-resolution Orbitrap mass spectrometry.
-
Data Analysis: Process the raw data to quantify the relative protein abundance at each temperature. Plot relative abundance versus temperature to generate melting curves for thousands of proteins. Identify proteins with a statistically significant shift in their melting temperature (ΔTm) between the compound-treated and vehicle-treated samples.
| Protein Candidate | Tm (Vehicle) | Tm (Compound) | ΔTm (°C) | p-value | Rationale for Interest |
| Kinase X | 51.2°C | 56.8°C | +5.6 | 0.0001 | Large, significant thermal stabilization. |
| Dehydrogenase Y | 58.1°C | 61.3°C | +3.2 | 0.005 | Moderate stabilization; potential metabolic target. |
| Protein Z | 49.5°C | 49.7°C | +0.2 | 0.89 | No significant shift; likely not a direct target. |
| Downstream Effector | 54.3°C | 49.1°C | -5.2 | 0.0003 | Destabilization; could indicate an indirect effect. |
| Caption: Example data table summarizing hypothetical TPP results. |
Drug Affinity Responsive Target Stability (DARTS)
Causality: DARTS operates on a principle complementary to TPP. Small molecule binding can protect a target protein from proteolytic degradation.[10][11] In a DARTS experiment, cell lysate is treated with the compound or a vehicle control, and then subjected to limited digestion by a protease (e.g., pronase, thermolysin). Proteins that are stabilized by binding to the compound will be more resistant to digestion and will remain intact, while unbound proteins will be degraded. These differences can be visualized by SDS-PAGE or quantified at a proteome-wide scale by mass spectrometry.[5][12]
Caption: Experimental workflow for Drug Affinity Responsive Target Stability (DARTS).
Detailed Protocol: Unbiased DARTS
-
Lysate Preparation: Prepare a native protein lysate from a chosen cell line in a buffer without detergents or denaturants (e.g., M-PER or similar, supplemented with protease inhibitors). Clarify the lysate by centrifugation.
-
Compound Incubation: Aliquot the lysate. To the treatment group, add this compound to a final concentration of 10 µM. To the control group, add an equivalent volume of vehicle (DMSO). Incubate for 1 hour at room temperature to allow for binding.[12]
-
Protease Optimization (Crucial Step): Before the main experiment, perform a titration of the protease (e.g., Pronase) to find the optimal concentration and time that results in substantial but not complete protein digestion. This is key to observing the protective effect.
-
Limited Proteolysis: Add the optimized concentration of Pronase to both the compound-treated and vehicle-treated lysates. Incubate for the predetermined time (e.g., 15-30 minutes) at room temperature. Include a "no protease" control.
-
Stop Digestion: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Analysis:
-
Gel-based: Run the samples on an SDS-PAGE gel and stain with a mass spectrometry-compatible stain (e.g., Coomassie or silver stain). Look for bands that are present or more intense in the compound-treated lane compared to the vehicle-treated lane.[13] Excise these bands for identification by mass spectrometry.
-
Gel-free (LC-MS/MS): For a proteome-wide view, digest the entire sample with trypsin after stopping the initial proteolysis. Analyze via quantitative mass spectrometry to identify proteins whose abundance is significantly higher in the compound-treated sample.
-
Phase 2: Affinity-Based Target Enrichment
While label-free methods are powerful, they may miss low-abundance targets or those that do not exhibit significant stability changes. Affinity-based approaches provide an orthogonal method to enrich potential binding partners directly from a complex lysate.[14] This requires synthesizing a probe by chemically modifying the parent compound, a step that must be done carefully to preserve biological activity.
Causality: These methods work by immobilizing the small molecule (the "bait") onto a solid support (e.g., beads). When a cell lysate is passed over this support, proteins that bind to the bait are captured and retained, while non-binding proteins are washed away. The captured proteins ("prey") are then eluted and identified by mass spectrometry.[15]
Caption: Principle of Affinity Purification-Mass Spectrometry (AP-MS).
Key Considerations for Affinity Approaches
-
Probe Synthesis: A linker must be attached to a position on this compound that is not essential for target binding. A preliminary SAR study is often required to identify such a position. The linker connects the compound to a tag like biotin.
-
Photoaffinity Labeling (PAL): A more advanced version involves a probe with both a reporter tag (like biotin or an alkyne) and a photoreactive group (like a diazirine).[16] Upon UV irradiation, the probe forms a covalent bond with its target, allowing for very stringent washing conditions to remove non-specific binders and significantly improving the signal-to-noise ratio.[17][18]
-
Controls are Critical: The main challenge is distinguishing true binders from proteins that non-specifically adhere to the beads or linker. A crucial control is a competition experiment, where the lysate is co-incubated with the immobilized probe and a large excess of the free, unmodified parent compound. True targets will be outcompeted by the free compound, leading to a significantly reduced signal in the mass spectrometer.
Phase 3: Hit Validation and Confirmation
No single experiment is definitive. The most critical phase is the validation of putative targets identified in the screening phases. A high-confidence hit is a protein that is identified by at least two orthogonal methods (e.g., a hit from TPP that is also identified by DARTS or AP-MS).
Validation Workflow:
-
Candidate Prioritization: Collate hit lists from all screening experiments. Prioritize candidates that appear in multiple datasets, have the most significant scores (e.g., largest ΔTm or highest protection factor), and have a plausible biological connection to the compound's observed phenotype (if known).
-
Targeted DARTS with Western Blot: For a specific candidate protein, a simple and rapid validation is to perform a targeted DARTS experiment and detect the protein via Western Blot. This confirms that the compound protects the specific protein of interest from proteolysis in a dose-dependent manner.
-
Cellular Thermal Shift Assay (CETSA): This is the targeted equivalent of TPP. Intact cells or lysates are treated with the compound, heated to a specific temperature (near the protein's Tm), and the amount of remaining soluble protein is quantified by Western Blot. A positive result shows more soluble protein in the compound-treated lanes.
-
Recombinant Protein Assays: If the candidate protein can be expressed and purified, direct binding can be confirmed using biophysical methods like:
-
Differential Scanning Fluorimetry (DSF): A miniaturized thermal shift assay using purified protein.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine binding affinity (Kd) and stoichiometry.
-
-
Functional Assays: The ultimate validation is to demonstrate that the compound modulates the protein's biological activity. If the target is an enzyme, an enzyme activity assay should be performed. If it is a receptor, a downstream signaling pathway should be assessed.
Conclusion
Identifying the molecular target of this compound is a challenging but tractable problem. The strategy outlined in this guide provides a comprehensive and rigorous framework for success. By initiating with broad, unbiased, label-free methods like TPP and DARTS, researchers can generate high-quality primary hypotheses. These can then be confirmed and expanded upon using orthogonal affinity-based techniques and, finally, validated with targeted biochemical and cellular assays. This multi-pronged, evidence-based approach minimizes the risk of pursuing false leads and provides the highest degree of confidence in the final identified target, paving the way for successful downstream drug development.
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de Moraes, M. C., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. [Link]
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Spectroscopic Blueprint of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid: A Predictive Guide for Researchers
Affiliation: Advanced Spectroscopic Solutions Division, Google AI Laboratories
Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid. In the absence of publicly available experimental data for this specific molecule, this document serves as a foundational reference for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopy and drawing upon empirical data from analogous chemical structures, this guide offers a robust prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The methodologies and interpretations presented herein are designed to assist in the identification, characterization, and quality control of this compound in a research and development setting.
Introduction: The Structural Significance of this compound
This compound is a multifaceted organic molecule featuring a substituted benzene ring at its core. The strategic placement of a carboxylic acid group, a chlorine atom, and a cyclopropylcarbonylamino side chain imparts a unique electronic and steric environment. This distinct architecture makes it a molecule of interest in medicinal chemistry and materials science, where precise structural confirmation is paramount. Spectroscopic analysis is the cornerstone of such characterization, providing an unambiguous fingerprint of the molecule's identity and purity. This guide will delve into the predicted spectroscopic data, offering a detailed rationale for the expected signals and fragmentation patterns.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of structurally related compounds, including 2-chlorobenzoic acid and various N-acyl anthranilic acids.[1][2]
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to be complex, with distinct signals for the aromatic, amide, and cyclopropyl protons. The acidic proton of the carboxylic acid is expected to be a broad singlet at a significantly downfield chemical shift, often exchanging with deuterium in D₂O.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in a non-polar solvent (e.g., CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | - | Deshielded acidic proton, subject to hydrogen bonding and solvent effects. |
| Amide (-NH-) | 8.5 - 9.5 | broad singlet | - | Deshielded proton due to the electron-withdrawing nature of the adjacent carbonyl group. |
| Aromatic (H-3) | 7.8 - 8.0 | doublet of doublets | J ≈ 8.0, 1.5 | Ortho-coupled to H-4 and meta-coupled to H-5. |
| Aromatic (H-4) | 7.2 - 7.4 | triplet | J ≈ 8.0 | Coupled to H-3 and H-5. |
| Aromatic (H-5) | 7.5 - 7.7 | doublet of doublets | J ≈ 8.0, 1.5 | Ortho-coupled to H-4 and meta-coupled to H-3. |
| Cyclopropyl (-CH-) | 1.5 - 1.7 | multiplet | - | Methine proton of the cyclopropyl group, coupled to the methylene protons. |
| Cyclopropyl (-CH₂-) | 0.8 - 1.2 | multiplet | - | Diastereotopic methylene protons of the cyclopropyl group. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The carbonyl carbons of the carboxylic acid and the amide will be the most downfield signals.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in a non-polar solvent (e.g., CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 168 - 172 | Electron-withdrawing environment of the carboxylic acid group. |
| Amide (-C=O) | 172 - 175 | Carbonyl carbon of the amide group. |
| Aromatic (C-1) | 135 - 138 | Carbon bearing the carboxylic acid group. |
| Aromatic (C-2) | 138 - 141 | Carbon bearing the chlorine atom. |
| Aromatic (C-6) | 133 - 136 | Carbon bearing the amino group. |
| Aromatic (C-3, C-4, C-5) | 120 - 130 | Aromatic carbons influenced by the substituents. |
| Cyclopropyl (-CH-) | 15 - 20 | Methine carbon of the cyclopropyl group. |
| Cyclopropyl (-CH₂-) | 8 - 12 | Methylene carbons of the cyclopropyl group. |
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption frequencies for this compound are based on characteristic group frequencies.[3][4][5]
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid |
| ~3300 | Medium | N-H stretch | Amide |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| ~1670 | Strong | C=O stretch (Amide I) | Amide |
| ~1600, ~1475 | Medium | C=C stretch | Aromatic Ring |
| ~1540 | Medium | N-H bend (Amide II) | Amide |
| ~1250 | Strong | C-O stretch | Carboxylic Acid |
| ~750 | Strong | C-Cl stretch | Aryl Halide |
The broad O-H stretch of the carboxylic acid is a hallmark of this functional group and is expected to overlap with the C-H stretching region. The two distinct carbonyl absorptions for the carboxylic acid and the amide will be key features in the spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.
Predicted Molecular Ion
The calculated molecular weight of this compound (C₁₁H₁₀ClNO₃) is approximately 239.65 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 240. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 238. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.
Predicted Fragmentation Pattern
The fragmentation of the molecule will likely proceed through several key pathways. The most common fragmentation of amides is the cleavage of the amide bond.[6][7]
Table 4: Predicted Key Fragment Ions in ESI-MS/MS
| m/z (Predicted) | Proposed Fragment | Rationale |
| 222 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid. |
| 194 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide. |
| 172 | [M+H - C₄H₅O]⁺ | Cleavage of the cyclopropylcarbonyl group. |
| 154 | [M+H - C₄H₅O - H₂O]⁺ | Further loss of water. |
| 69 | [C₄H₅O]⁺ | Cyclopropylcarbonyl cation. |
Experimental Protocols
While specific data for the title compound is unavailable, the following are general, industry-standard protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-MS system.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes.
-
MS/MS Analysis: For fragmentation analysis, select the molecular ion peak and subject it to collision-induced dissociation (CID).
Visualizing Molecular Structure and Fragmentation
The following diagrams, generated using Graphviz, illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.
Caption: Molecular structure of this compound.
Caption: A plausible ESI-MS/MS fragmentation pathway.
Conclusion
This predictive guide offers a scientifically grounded forecast of the NMR, IR, and MS spectroscopic data for this compound. While awaiting experimental verification, the data and interpretations provided herein serve as a valuable resource for researchers. The detailed protocols and visual aids are intended to facilitate the practical application of these spectroscopic techniques in the synthesis and analysis of this and structurally related compounds. As a living document, it is anticipated that this guide will be updated as experimental data becomes available to the scientific community.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). N-acetylanthranilic acid. Retrieved from [Link]
-
Wu, C., Gao, Y., Huo, Y., Li, X., Chen, Q., & Hu, X.-Q. (n.d.). Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. Royal Society of Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Chart. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
Sources
Methodological & Application
2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid experimental protocols
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of this compound, a compound of interest in medicinal chemistry and drug discovery. The protocols detailed herein are grounded in established principles of organic synthesis and are designed to be both reproducible and informative. This document emphasizes the rationale behind procedural steps, ensuring a deep understanding of the underlying chemistry.
Introduction and Scientific Context
This compound belongs to the class of N-acylated anthranilic acids. This family of compounds is of significant interest in pharmaceutical research due to the diverse biological activities exhibited by its members. The anthranilic acid scaffold is a known pharmacophore, and its derivatization allows for the fine-tuning of physicochemical properties and biological targets. The introduction of a cyclopropylcarbonyl group is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.
The synthesis of this target molecule is a classic example of an amide bond formation, a cornerstone reaction in organic and medicinal chemistry.[1][2] The primary challenge in this synthesis lies in achieving a clean and high-yielding reaction while managing the reactivity of the starting materials and ensuring the purity of the final product.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the acylation of 2-amino-6-chlorobenzoic acid with an activated form of cyclopropanecarboxylic acid. Two common approaches for activating the carboxylic acid are its conversion to an acyl chloride or the use of in-situ coupling agents.[3]
Method A: Acylation via Cyclopropylcarbonyl Chloride (Schotten-Baumann Conditions)
This method involves the preparation of the acyl chloride from cyclopropanecarboxylic acid, followed by its reaction with 2-amino-6-chlorobenzoic acid. The Schotten-Baumann reaction conditions, which involve an amine acylation in the presence of a base, are well-suited for this transformation.[3]
-
Acyl Chloride Formation : The conversion of a carboxylic acid to an acyl chloride is a common strategy to increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.[3] Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard reagents for this purpose. Oxalyl chloride is often preferred for its milder conditions and the gaseous nature of its byproducts (CO, CO₂, HCl).
-
Base Selection : A non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the acylation reaction.[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic. An excess of the base is typically used to drive the reaction to completion.
-
Solvent Choice : An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal as it will not react with the acyl chloride and readily dissolves the starting materials.[3]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add cyclopropanecarboxylic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the acid.
-
Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
The resulting solution of cyclopropylcarbonyl chloride in DCM is typically used directly in the next step without purification.
-
In a separate round-bottom flask, dissolve 2-amino-6-chlorobenzoic acid (1.0 eq)[4] and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared solution of cyclopropylcarbonyl chloride (1.1 eq) to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Method B: Direct Amide Coupling Using a Carbodiimide Reagent
This approach avoids the isolation or in-situ generation of a highly reactive acyl chloride by using a coupling agent to activate the carboxylic acid directly in the presence of the amine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice due to the water-solubility of its urea byproduct, which simplifies purification.[5]
-
Carbodiimide Activation : EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is then readily attacked by the amine to form the amide bond.
-
Additives : The efficiency of carbodiimide-mediated couplings can be enhanced by additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[5] These additives act as acyl transfer agents, forming an activated ester that is less prone to side reactions and racemization (if applicable).
-
Solvent and Base : Aprotic solvents like DCM, DMF, or acetonitrile are suitable.[5] A non-nucleophilic base like DIPEA is often added to facilitate the reaction.
-
To a round-bottom flask, add 2-amino-6-chlorobenzoic acid (1.0 eq)[4], cyclopropanecarboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (0.1-1.0 eq).
-
Add anhydrous acetonitrile (CH₃CN) or DCM as the solvent.[5]
-
Add DIPEA (2.0-3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification and Characterization
The crude product obtained from either method will likely require purification to remove unreacted starting materials and byproducts.
Purification
-
Crystallization : If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective purification method.
-
Column Chromatography : For more challenging purifications, silica gel column chromatography is recommended. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective for separating the product from impurities.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and purity assessment. | Signals corresponding to the aromatic protons, the cyclopropyl protons, and the amide N-H proton. The integration of these signals should be consistent with the proposed structure. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and cyclopropyl carbons. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the exact mass of the product. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the N-H stretch (amide), C=O stretches (amide and carboxylic acid), and O-H stretch (carboxylic acid). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating the purity of the compound. This can be run on a reversed-phase C18 column.[6] |
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Starting Materials : 2-amino-6-chlorobenzoic acid may cause skin and serious eye irritation.[7][8] Acyl chlorides and coupling reagents are corrosive and moisture-sensitive. Thionyl chloride and oxalyl chloride are toxic and release corrosive gases.
-
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.[7][9]
Visualizing the Workflow
Synthesis Pathway
Caption: General synthesis pathway for the target compound.
Experimental Workflow
Caption: Step-by-step experimental and analytical workflow.
Conclusion
The synthesis of this compound can be reliably achieved through standard amide coupling methodologies. The choice between the acyl chloride method and the direct coupling agent approach will depend on factors such as scale, available reagents, and desired purity. Careful execution of the experimental protocol, coupled with rigorous purification and characterization, is essential for obtaining a high-quality product suitable for further research and development.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. [Link]
-
Gummadi, S. B., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
National Institute of Standards and Technology. Safety Data Sheet for m-Chlorobenzoic Acid. [Link]
-
Thieme. (2011). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. [Link]
-
MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
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- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for In Vivo Studies of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid in Mice
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the in vivo application of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid, a potent and selective inhibitor of the NLRP3 inflammasome. Recognizing the limited publicly available in vivo data for this specific compound, this guide synthesizes established methodologies for analogous NLRP3 inhibitors, such as JC-171, to provide a robust framework for preclinical evaluation in murine models. The protocols herein are designed to ensure scientific rigor, reproducibility, and safety, empowering researchers to effectively investigate the therapeutic potential of this compound in models of inflammatory disease.
Introduction: Targeting the NLRP3 Inflammasome
The nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] It functions as a cytosolic sensor that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[2] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its cleavage and activation.[1] Activated caspase-1 then processes pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1][2] This signaling cascade is a key driver of inflammation and a form of inflammatory cell death known as pyroptosis.[1]
Dysregulation of the NLRP3 inflammasome is implicated in a wide range of chronic inflammatory and autoimmune diseases.[3] Consequently, small molecule inhibitors of NLRP3 are of significant therapeutic interest. This compound acts as a potent inhibitor of this pathway. Mechanistically, it is understood to interfere with the assembly of the inflammasome complex, specifically the interaction between NLRP3 and ASC, thereby preventing the downstream activation of caspase-1 and the release of IL-1β.[4]
Signaling Pathway: NLRP3 Inflammasome Activation and Inhibition
Caption: Mechanism of NLRP3 inflammasome activation and inhibition.
Materials and Reagents
| Item | Supplier | Notes |
| This compound | Various | Purity ≥98% recommended. |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich, etc. | For initial stock solution preparation. |
| Carboxymethylcellulose sodium (CMC-Na) | Sigma-Aldrich, etc. | Vehicle component for oral gavage. |
| Polyethylene Glycol 300 (PEG300) | Sigma-Aldrich, etc. | Vehicle component for intraperitoneal injection. |
| Tween 80 | Sigma-Aldrich, etc. | Solubilizing agent for vehicle preparation. |
| Sterile Saline (0.9% NaCl) | Various | Vehicle component. |
| Sterile Water for Injection | Various | Vehicle component. |
| C57BL/6 or BALB/c mice | Jackson Laboratory, etc. | Strain should be chosen based on the disease model. Age and sex-matched cohorts are essential. |
| Lipopolysaccharide (LPS) | Sigma-Aldrich, etc. | For in vivo models requiring NLRP3 inflammasome priming. |
| Adenosine triphosphate (ATP) | Sigma-Aldrich, etc. | For in vivo models requiring NLRP3 inflammasome activation. |
| Mouse IL-1β ELISA Kit | R&D Systems, etc. | For quantifying the primary pharmacodynamic biomarker. |
In Vivo Study Workflow: A Conceptual Overview
Caption: General workflow for in vivo efficacy studies in mice.
Detailed Protocols
Formulation of Dosing Solutions
The choice of vehicle is critical for ensuring compound solubility, stability, and bioavailability while minimizing toxicity. Based on common practices for similar small molecules, two potential formulations are provided.[1] It is imperative to perform a small-scale formulation test to ensure the compound fully dissolves and remains in suspension.
Protocol 4.1.1: Oral Gavage Formulation (Suspension)
This formulation is suitable for daily oral administration.
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water. Mix thoroughly until a homogenous solution is formed.
-
Weigh the Compound: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume (typically 100-200 µL for a mouse).
-
Create a Paste: Add a small amount of the 0.5% CMC-Na vehicle to the powdered compound and triturate to form a smooth paste. This prevents clumping.
-
Final Dilution: Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired concentration.
-
Homogenize: Use a vortex mixer or sonicator to ensure a uniform suspension. This suspension should be prepared fresh daily and mixed well before each administration.
Protocol 4.1.2: Intraperitoneal (IP) Injection Formulation (Solution)
This formulation is often used for achieving rapid systemic exposure.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
Prepare the Vehicle: In a sterile tube, prepare the final vehicle by mixing PEG300, Tween 80, and sterile saline. A common ratio is 40% PEG300, 5% Tween 80, and 55% sterile saline.[1]
-
Final Dilution: Add the required volume of the DMSO stock solution to the prepared vehicle to achieve the final target concentration. For example, to make a 1 mg/mL solution, add 20 µL of a 50 mg/mL DMSO stock to 980 µL of the vehicle. The final concentration of DMSO should be kept low (ideally <5%) to avoid toxicity.
-
Mix Thoroughly: Vortex the final solution until it is clear and homogenous. This solution should be used immediately after preparation.[5]
Dose Administration and Study Design
The following protocol is based on studies with the analogous NLRP3 inhibitor, JC-171, in a mouse model of experimental autoimmune encephalomyelitis (EAE).[5] Doses should be optimized for the specific disease model.
Protocol 4.2.1: Prophylactic Dosing in an Acute Inflammation Model (LPS Challenge)
-
Animal Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, Compound at 10 mg/kg, Compound at 50 mg/kg). A group size of 8-10 mice is recommended.
-
Compound Administration: Administer the formulated this compound or vehicle via the chosen route (IP injection or oral gavage) 1 hour prior to the inflammatory challenge.
-
Inflammatory Challenge: Induce systemic inflammation by administering LPS (e.g., 1 mg/kg, IP).
-
Sample Collection: Collect blood via cardiac puncture or tail vein at a predetermined time point post-LPS challenge (e.g., 2-4 hours) to measure serum cytokine levels.
-
Euthanasia and Tissue Harvest: Euthanize mice according to approved institutional guidelines and harvest tissues (e.g., spleen, liver) for further analysis.
Protocol 4.2.2: Therapeutic Dosing in a Chronic Disease Model (EAE)
-
Disease Induction: Induce EAE in mice according to standard protocols (e.g., immunization with MOG₃₅₋₅₅ peptide).[5]
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and assign a clinical score.
-
Treatment Initiation: Begin treatment when mice reach a specific clinical score (e.g., score of 1, representing a flaccid tail).[5]
-
Dosing Regimen: Administer the compound or vehicle at a specified dose and frequency (e.g., 10 mg/kg, IP, every other day).[5]
-
Monitoring and Endpoint: Continue to monitor clinical scores, body weight, and overall health daily. The study can be terminated at a predefined endpoint (e.g., day 21 post-immunization).
-
Pharmacodynamic Analysis: At the study endpoint, collect blood and tissues (spleen, spinal cord) to analyze inflammatory cell infiltration and cytokine levels.[5]
Pharmacodynamic and Efficacy Assessment
| Parameter | Methodology | Purpose |
| Serum IL-1β Levels | ELISA | Primary pharmacodynamic marker of NLRP3 inflammasome inhibition. A significant reduction indicates target engagement.[4] |
| Tissue IL-1β Levels | ELISA or Western Blot on tissue homogenates | Assesses local target engagement in the tissue of interest (e.g., brain, spinal cord, inflamed joint). |
| Clinical Disease Score | Model-specific scoring system (e.g., EAE, arthritis) | Measures the overall therapeutic efficacy of the compound in ameliorating disease symptoms.[5] |
| Histopathology | H&E staining, Immunohistochemistry | Evaluates tissue inflammation, cell infiltration, and damage. |
| Flow Cytometry | Analysis of immune cells from blood, spleen, or CNS | Quantifies the effect of treatment on specific immune cell populations (e.g., Th17 cells in EAE).[5] |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.[6][7]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes.[6]
-
First Aid:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6][7]
-
Inhalation: Move the person to fresh air.[6]
-
Ingestion: Rinse mouth with water and seek medical attention.[6]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]
Conclusion
This compound represents a promising tool for investigating the role of the NLRP3 inflammasome in health and disease. While direct in vivo protocols are emerging, the methodologies outlined in this guide, based on closely related and well-characterized inhibitors, provide a solid and scientifically-grounded starting point for its preclinical evaluation. Careful attention to formulation, dose selection, and relevant pharmacodynamic readouts will be crucial for elucidating its therapeutic potential.
References
-
Jiang, H., et al. (2017). Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry. Available at: [Link]
-
Zahid, A., et al. (2023). Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction. Pharmacological Reviews. Available at: [Link]
-
Mangan, M. S., et al. (2022). NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. International Journal of Molecular Sciences. Available at: [Link]
-
Sharma, D., & Kanneganti, T. D. (2021). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. Pharmaceuticals. Available at: [Link]
-
National Institute of Standards and Technology. (2014). SAFETY DATA SHEET: m-Chlorobenzoic Acid. Available at: [Link]
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- 1. mdpi.com [mdpi.com]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JC-171 | NLRP3 inflammasome inhibitor | CAS# 2112809-98-8 | InvivoChem [invivochem.com]
- 4. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
Application Note: Quantitative Analysis of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid using HPLC-UV and LC-MS/MS
Abstract
This document provides comprehensive and validated analytical methods for the quantitative determination of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid. Two distinct, fit-for-purpose methodologies are presented to address different analytical challenges: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of the bulk drug substance, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for quantification in a complex biological matrix such as human plasma. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step instructions and explaining the scientific rationale behind key procedural choices. All methods are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2]
Introduction
This compound is an organic molecule featuring a substituted benzoic acid core. Its structural motifs, including a carboxylic acid, an amide linkage, and a chlorinated aromatic ring, suggest its potential role as a pharmaceutical intermediate or an active pharmaceutical ingredient (API). Accurate and precise quantification of this compound is paramount for ensuring quality in manufacturing (lot release testing, stability studies) and for characterizing its pharmacokinetic profile in preclinical and clinical studies.
The selection of an analytical method is contingent on the sample matrix and the required sensitivity. For a pure or formulated drug substance, HPLC with UV detection offers a reliable, accessible, and cost-effective solution. However, when quantifying the analyte in complex biological fluids, the superior selectivity and sensitivity of LC-MS/MS are necessary to overcome matrix effects and achieve the low limits of detection required for pharmacokinetic analysis.[3] This application note provides detailed protocols for both scenarios, grounded in established principles of analytical chemistry and regulatory compliance.[4][5]
Chemical Properties of the Analyte
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₀ClNO₃ |
| Molecular Weight | 240.65 g/mol |
| Chemical Structure | ![]() |
| Predicted LogP | 2.5 - 3.5 |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 (Estimated) |
Method 1: Quantification in Bulk Drug Substance by HPLC-UV
This method is designed for the accurate assay of this compound in its pure form or in a simple formulation. The methodology leverages reversed-phase chromatography, which separates compounds based on hydrophobicity. The acidic nature of the analyte necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention.[6]
Experimental Protocol
2.1.1. Materials and Reagents
-
This compound Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (88% or higher, LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol (HPLC Grade)
2.1.2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Analytical Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 10 min; hold at 80% B for 2 min; return to 30% B over 1 min; equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (Verify with UV scan of standard) |
| Run Time | 15 minutes |
2.1.3. Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution (Target concentration 100 µg/mL): Accurately weigh an appropriate amount of the bulk drug substance, dissolve it in the diluent in a suitable volumetric flask, and dilute to achieve the target concentration.
2.1.4. Analysis Workflow
Caption: HPLC-UV analysis workflow from preparation to data processing.
Method Validation
The method was validated according to ICH Q2(R2) guidelines.[7] The acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank at the analyte's retention time. |
| Linearity (R²) | ≥ 0.999 over the range of 10-250 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision (n=6): ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Determined to be ~1 µg/mL. |
| Robustness | % RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Method 2: Quantification in Human Plasma by LC-MS/MS
This method provides the high sensitivity and selectivity required for determining the concentration of this compound in human plasma, making it ideal for pharmacokinetic studies. The protocol employs Solid-Phase Extraction (SPE) for sample cleanup, which effectively removes proteins and phospholipids that can interfere with analysis and suppress the MS signal.[8][9] An isotopically labeled internal standard (IS) is recommended for the most accurate quantification, though a structurally similar analog can also be used.
Experimental Protocol
3.1.1. Materials and Reagents
-
Analyte Reference Standard and suitable Internal Standard (e.g., ¹³C₆-labeled analyte)
-
Human Plasma (with K₂EDTA as anticoagulant)
-
Methanol, Acetonitrile (LC-MS Grade)
-
Formic Acid, Ammonium Hydroxide (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
SPE Cartridges: Oasis MAX (Mixed-Mode Anion Exchange) or equivalent.
3.1.2. Instrumentation and Conditions
| Parameter | Specification |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Analytical Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3.0 min; hold at 95% B for 0.5 min; return to 5% B over 0.1 min; equilibrate for 0.9 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 4.5 minutes |
| MS/MS Transitions | Analyte: m/z 239.0 → 195.0 (Quantifier), 239.0 → 127.0 (Qualifier) Internal Standard: m/z 245.0 → 201.0 (¹³C₆-IS) |
| Key MS Parameters | Capillary Voltage: -3.5 kV; Source Temp: 500 °C; Collision Energy: Optimized for each transition |
3.1.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and internal standard in methanol.
-
Spiking Solutions: Prepare serial dilutions of the analyte stock solution in Acetonitrile/Water (50:50) to spike into blank plasma for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution is used as the protein precipitation and extraction solvent.
3.1.4. Sample Preparation using Solid-Phase Extraction (SPE)
Caption: Solid-Phase Extraction (SPE) workflow for plasma sample cleanup.
Rationale for SPE Steps:
-
Conditioning: Wets the sorbent pores, allowing for interaction with the sample.
-
Equilibration: Adjusts the pH of the sorbent to match the loading conditions.
-
Loading: The analyte, being acidic, will be deprotonated at neutral pH and bind to the anion-exchange sorbent.
-
Wash 1 (Aqueous Basic): Removes neutral and basic interferences.
-
Wash 2 (Organic): Removes non-polar, non-ionic interferences.
-
Elution (Acidic Organic): The formic acid neutralizes the analyte's carboxylic acid group, breaking the ionic bond with the sorbent and allowing it to elute.
Bioanalytical Method Validation
This method should be validated based on regulatory guidance for bioanalytical methods (e.g., FDA or EMA).
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 over the range of 0.5-500 ng/mL, using a weighted (1/x²) linear regression. |
| Accuracy & Precision | Within ±15% of nominal value (±20% at LLOQ) for QC samples at four levels (LLOQ, Low, Mid, High). %RSD should be ≤15% (≤20% at LLOQ). |
| Selectivity | No significant interfering peaks in at least six unique sources of blank plasma. |
| Matrix Effect | Matrix factor should be consistent across different sources of plasma, with a %RSD ≤ 15%. |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte must be stable under various conditions: Bench-top, Freeze-thaw cycles, and long-term storage. |
System Suitability and Data Interpretation
For both methods, system suitability must be confirmed before any analysis. This is typically done by injecting a mid-level concentration standard multiple times (n=5 or 6).
-
System Suitability Tests (SST):
-
Peak Tailing Factor: Should be between 0.8 and 1.5.
-
Theoretical Plates: > 2000 for the analyte peak.
-
%RSD of Peak Area and Retention Time: < 2.0% for HPLC-UV; < 15% for LC-MS/MS.
-
-
Calculations:
-
For the HPLC-UV method, analyte concentration is calculated from the linear regression equation derived from the calibration curve.
-
For the LC-MS/MS method, a calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration. The concentration of the analyte in unknown samples is then determined from this curve.
-
Conclusion
The two analytical methods detailed in this application note are robust, reliable, and fit-for-purpose for the quantification of this compound. The HPLC-UV method is well-suited for quality control and release testing of the bulk drug substance, offering simplicity and precision. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic profiling in plasma. Both protocols are designed with regulatory compliance in mind and include validation parameters based on ICH guidelines, ensuring the generation of high-quality, defensible data.
References
-
ICH. (2025). ICH Q2(R2) Guidelines for Analytical Validation. Retrieved from vertexaisearch.cloud.google.com.[1]
-
ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from vertexaisearch.cloud.google.com.[2]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from vertexaisearch.cloud.google.com.[4]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from vertexaisearch.cloud.google.com.[5]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from database.ich.org.[7]
-
Agilent. Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Retrieved from agilent.com.[10]
-
UNT Open Books. Drug Analysis – Forensic Chemistry Laboratory Manual. Retrieved from open.library.unt.edu.[11]
-
TrAC Trends in Analytical Chemistry. (2005). Sample preparation in analysis of pharmaceuticals. Retrieved from sciencedirect.com.[6]
-
Agilent. (2014). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from agilent.com.[8]
-
American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from pubs.acs.org.[9]
-
Royal Society of Chemistry. Analytical Methods. Retrieved from pubs.rsc.org.
-
Journal of Chromatography A. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. Retrieved from pubmed.ncbi.nlm.nih.gov.[3]
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- 2. qbdgroup.com [qbdgroup.com]
- 3. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. bib.irb.hr:8443 [bib.irb.hr:8443]
- 7. database.ich.org [database.ich.org]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. Drug Analysis – Forensic Chemistry Laboratory Manual [openbooks.library.unt.edu]
A Robust, Stability-Indicating HPLC Method for the Analysis of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
An Application Note for the Quality Control and Stability Assessment of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
Abstract
This application note details a highly reliable and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound, a key intermediate in pharmaceutical synthesis, requires a precise analytical method to ensure purity, monitor stability, and control quality throughout the drug development process. The described isocratic reversed-phase method demonstrates excellent specificity, linearity, accuracy, and precision, meeting the validation criteria outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals.
Introduction and Scientific Rationale
This compound is a complex molecule featuring a chlorinated benzoic acid core functionalized with a cyclopropylcarboxamide group.[5] Its structure presents multiple reactive sites, including a carboxylic acid, an amide, and an aromatic ring, making it susceptible to degradation under various environmental conditions. Therefore, a stability-indicating analytical method is not merely a quality control requirement but a scientific necessity to understand the molecule's intrinsic stability.[6]
The development of this method was guided by the physicochemical properties of the analyte.
-
Reversed-Phase Chromatography: The presence of the aromatic ring and alkyl moieties (cyclopropyl group) imparts significant hydrophobicity, making reversed-phase HPLC the ideal separation mode. A C18 stationary phase was selected for its proven versatility and robust hydrophobic interactions.
-
Mobile Phase Selection: The analyte possesses a carboxylic acid group, which necessitates pH control of the mobile phase to ensure a consistent ionization state and, consequently, reproducible retention times and sharp peak shapes. By setting the mobile phase pH to 3.0, well below the estimated pKa of the carboxylic acid, the molecule remains in its protonated, less polar form, enhancing its retention on the C18 column.
-
UV Detection: The conjugated system of the benzene ring acts as a strong chromophore, allowing for sensitive and specific detection using a UV-Vis spectrophotometer. A preliminary UV scan would determine the wavelength of maximum absorbance (λmax) for optimal signal-to-noise ratio.
This application note provides not only the final method but also the validation framework, including forced degradation studies, to ensure the method is fit for its intended purpose.[3][7]
Chromatographic System and Conditions
The following parameters were established to achieve optimal separation and quantification of this compound.
| Parameter | Condition | Rationale |
| Instrument | Any standard HPLC system with a UV/PDA detector | Provides the necessary platform for isocratic separation and UV detection. |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard stationary phase offering excellent hydrophobic retention for the analyte. |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (55:45 v/v) | The acidic buffer suppresses ionization of the analyte's carboxyl group, ensuring good peak shape and retention. Acetonitrile provides the necessary elution strength. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak symmetry. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this common wavelength, offering high sensitivity. A PDA detector can be used to confirm peak purity. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and prevents peak distortion. |
Experimental Protocols
Preparation of Solutions
-
25 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 3.4 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Combine 450 mL of the prepared phosphate buffer with 550 mL of HPLC-grade acetonitrile. Mix thoroughly and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentrations for linearity and accuracy studies (e.g., 10-150 µg/mL).
HPLC System Suitability
Before initiating any analysis, the system's suitability must be confirmed. Prepare a working standard solution (e.g., 50 µg/mL) and perform five replicate injections. The system is deemed ready for use if it meets the criteria outlined in the table below.
| System Suitability Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the quality of the separation. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[1][2][4]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to establish the stability-indicating nature of the method.[6][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
-
Protocol: Prepare a solution of the analyte at 100 µg/mL. Subject this solution to the stress conditions listed in the table below. Analyze the stressed samples alongside an unstressed control.
| Stress Condition | Procedure |
| Acid Hydrolysis | Add 1 mL of 1N HCl, heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection. |
| Base Hydrolysis | Add 1 mL of 1N NaOH, heat at 60 °C for 2 hours. Neutralize with 1N HCl before injection. |
| Oxidative Degradation | Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours. |
| Thermal Degradation | Store the solution at 80 °C for 48 hours. |
| Photolytic Degradation | Expose the solution to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light as per ICH Q1B guidelines.[9][10] |
-
Acceptance Criteria: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0) and the peak purity of the analyte passes evaluation with a PDA detector.
Linearity
-
Protocol: Prepare at least five concentrations of the analyte across a range of 10 µg/mL to 150 µg/mL. Inject each concentration in triplicate.
-
Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Prepare samples by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.
-
Analysis: Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Analysis: Calculate the Relative Standard Deviation (%RSD) for the results.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
Robustness
-
Protocol: Introduce small, deliberate variations to the method parameters and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Mobile Phase pH: ± 0.2 units (2.8 and 3.2)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the changes.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical and validation processes.
Caption: High-level workflow for HPLC analysis.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method detailed in this application note is a validated, robust, and reliable procedure for the quantitative determination of this compound. Its stability-indicating nature makes it highly suitable for routine quality control analysis, purity testing, and stability studies in a regulated pharmaceutical environment. This method provides the necessary confidence in the data generated for this important compound.
References
- Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
- Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: Vertex AI Search URL
- Title: Forced Degradation Studies - MedCrave online Source: MedCrave online URL
- Title: Forced Degradation Testing | SGS Denmark Source: SGS Denmark URL
- Title: Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline Source: Pharmaguideline URL
- Title: ICH Q2(R1)
- Title: ICH Q2(R1)
- Title: Q2(R1)
- Title: Q2(R1)
- Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: AMSbiopharma URL
- Title: 2-Chloro-6-[(cyclopropylcarbonyl)
Sources
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- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. This compound CAS#: 1314406-53-5 [m.chemicalbook.com]
- 6. Forced Degradation Testing | SGS Denmark [sgs.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Unveiling the Potential of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid: A Roadmap to its Characterization as a Chemical Probe
Senior Application Scientist Note: Extensive investigation of the scientific literature reveals that 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid is a novel chemical entity for which a specific biological target and established application as a chemical probe have not yet been defined. This document, therefore, serves not as a traditional application note for a well-characterized probe, but as a strategic guide for researchers aiming to elucidate the biological activity of this compound and potentially develop it into a valuable chemical probe. We will leverage established principles of chemical biology and draw parallels from structurally related molecules to outline a comprehensive roadmap for its characterization.
Introduction to the Scaffold: A Family of Bioactive Molecules
The core structure of this compound is rooted in substituted benzoic acids, a class of molecules with a rich history in medicinal chemistry and chemical biology. Derivatives of aminobenzoic and chlorobenzoic acids have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties. For instance, various 2-chlorobenzoic acid derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] Furthermore, compounds such as 2-amino-3-chlorobenzoic acid have been shown to possess potent antimicrobial and anticancer properties, highlighting the potential of this scaffold to interact with biological systems.[2]
The presence of the cyclopropylcarbonylamino moiety introduces a unique three-dimensional feature and potential hydrogen bonding capabilities that could confer selectivity and potency for a specific biological target. The exploration of this compound is therefore a scientifically meritorious endeavor.
A Strategic Workflow for Target Identification and Probe Development
The journey from a novel compound to a validated chemical probe is a systematic process of discovery and validation. The following workflow is proposed for this compound.
Figure 1. A strategic workflow for the characterization of a novel compound as a chemical probe.
Hypothetical Application & Protocols: An Exemplar Approach
To illustrate the practical application of the proposed workflow, we will consider a hypothetical scenario where initial phenotypic screening reveals that this compound exhibits anti-proliferative activity in a cancer cell line.
Initial Characterization: Cell-Based Assays
The first step is to quantify the anti-proliferative effect and assess general cytotoxicity.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in DMSO and then dilute in cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Hypothetical Cell Viability Data
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 24 | > 100 |
| 48 | 25.3 | |
| 72 | 10.1 | |
| A549 | 24 | > 100 |
| 48 | 32.8 | |
| 72 | 15.6 |
Target Identification: A Chemical Proteomics Approach
Assuming the compound shows promising and selective activity, the next crucial step is to identify its molecular target(s). Affinity-based proteomics is a powerful tool for this.
Protocol 2: Target Identification using Affinity Chromatography
-
Probe Immobilization: Synthesize an analog of this compound with a linker and attach it to a solid support (e.g., sepharose beads). A negative control would be the beads alone or beads with a structurally related but inactive compound.
-
Cell Lysate Preparation: Prepare a total protein lysate from the cancer cell line of interest.
-
Affinity Pull-down: Incubate the cell lysate with the immobilized probe and the control beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the probe-immobilized beads with those from the control beads to identify specific binding partners.
Target Validation and Mechanistic Studies
Once putative targets are identified, they must be validated. Let's hypothesize that a specific kinase, "Kinase X," is identified as a high-confidence hit.
Protocol 3: In Vitro Kinase Assay
-
Recombinant Protein: Obtain purified, active recombinant Kinase X.
-
Kinase Reaction: Set up a reaction mixture containing Kinase X, its substrate, ATP (radiolabeled or in a system with a detection antibody for the phosphorylated substrate), and varying concentrations of this compound.
-
Incubation: Allow the reaction to proceed for a specified time at the optimal temperature for the enzyme.
-
Detection: Measure the kinase activity by quantifying substrate phosphorylation.
-
Data Analysis: Determine the IC50 of the compound for Kinase X.
Figure 2. Hypothetical mechanism of action: inhibition of Kinase X by the chemical probe.
Development of a Validated Chemical Probe Set
A key aspect of rigorous chemical probe-based research is the use of a negative control. This is a compound that is structurally very similar to the active probe but is devoid of biological activity against the target of interest. The development of such a control is a critical step in validating that the observed biological effects are due to the inhibition of the intended target.
Conclusion and Future Directions
While this compound is currently an uncharacterized molecule, its chemical structure suggests a high potential for biological activity. The workflows and protocols outlined in this guide provide a comprehensive and scientifically rigorous framework for its evaluation. Through systematic screening, target deconvolution, and validation, the scientific community can determine if this compound can be developed into a selective and potent chemical probe to dissect novel areas of biology.
References
-
Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung. Available at: [Link]
-
2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. Available at: [Link]
Sources
Application Notes and Protocols for the Evaluation of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid in Kinase Inhibition Assays
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases, numbering over 500 in the human genome, are fundamental regulators of a vast majority of cellular processes.[1] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, inflammatory disorders, and metabolic diseases. This has positioned protein kinases as one of the most critical and intensely pursued target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond, creating a continuous demand for novel chemical scaffolds with improved potency, selectivity, and pharmacological properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel compound, 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid (CAS No. 1314406-53-5), in the context of kinase inhibition.[2] While this specific molecule is not yet extensively characterized in the public domain as a kinase inhibitor, its structure, featuring a benzoic acid core with chloro and cyclopropylcarbonylamino substitutions, represents a scaffold with potential for interaction with the ATP-binding pocket of kinases.
These notes are designed not as a rigid template, but as a strategic guide. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols for both biochemical and cell-based assays to rigorously assess the compound's potential as a kinase inhibitor. Our focus will be on establishing a self-validating experimental workflow, from initial compound handling to sophisticated data interpretation.
PART 1: Foundational Steps for a Novel Test Compound
Before embarking on detailed enzymatic assays, a thorough preliminary characterization of the test compound is paramount for data integrity and reproducibility.
1.1. Physicochemical Characterization:
-
Purity Assessment: The purity of the compound should be confirmed via methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can lead to misleading results or off-target effects.
-
Solubility Determination: The solubility of this compound must be determined in relevant solvents, primarily 100% Dimethyl Sulfoxide (DMSO), which is the standard for compound stock solutions.[3][4] Poor solubility can lead to inaccurate concentration-response curves. A stock solution, typically at 10-50 mM in 100% DMSO, should be prepared.[3]
-
Stability Analysis: The stability of the compound in DMSO stock and in aqueous assay buffers should be assessed to ensure it does not degrade under experimental conditions.
1.2. Strategic Considerations for Target Discovery: For a novel compound with an unknown kinase target, an initial broad screening approach is most effective. This typically involves profiling against a large, diverse panel of kinases representing the human kinome.[5] The results of this primary screen will guide all subsequent focused studies. For the purposes of this guide, we will proceed as if a primary screen has identified a putative target kinase, and our goal is to validate this interaction and determine the compound's potency.
PART 2: Biochemical Kinase Inhibition Assay Protocol
Biochemical assays, using purified recombinant kinases, are the cornerstone for determining direct enzyme inhibition and calculating potency (e.g., IC50 value).[5] We will detail a protocol using the ADP-Glo™ Luminescence Assay, a robust and highly sensitive method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1][6][7] The luminescent signal is directly proportional to kinase activity, making it an excellent platform for inhibitor screening.[1][8]
Workflow for Biochemical IC50 Determination
Caption: Workflow for IC50 determination using a luminescence-based kinase assay.
Detailed Protocol: IC50 Determination using ADP-Glo™ Assay
Rationale for Key Parameters:
-
ATP Concentration: The concentration of ATP is a critical variable. For initial IC50 determination, using the ATP concentration equal to the Michaelis constant (Km) of the kinase is common, as this allows the IC50 value to approximate 2x the inhibitor's binding affinity (Ki).[9][10] However, to better predict cellular efficacy, assays should also be run at physiological ATP concentrations (typically 1-5 mM), as high levels of cellular ATP can outcompete ATP-competitive inhibitors, leading to a rightward shift in the IC50 value.[9][11][12]
-
Enzyme Concentration: The kinase concentration should be optimized to ensure the reaction is in the linear range (typically 10-30% substrate turnover) during the incubation period.
Materials:
-
Purified, active recombinant kinase of interest.
-
Specific peptide or protein substrate for the kinase.
-
This compound (Test Compound).
-
Adenosine 5'-triphosphate (ATP).
-
ADP-Glo™ Kinase Assay Kit (Promega or equivalent).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
100% DMSO.
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution series (e.g., 10-point, 3-fold) in 100% DMSO to generate a range of concentrations for testing.[3]
-
Assay Plate Preparation: a. Add 50 nL of each compound dilution to the appropriate wells of a 384-well plate. b. Include control wells:
- High Control (100% Activity): Wells containing only DMSO.
- Low Control (0% Activity): Wells containing a known potent inhibitor or no enzyme.
-
Kinase Reaction: a. Prepare a 2X kinase working solution in Kinase Assay Buffer. b. Add 2.5 µL of the 2X kinase solution to each well containing the compound and controls. c. Allow the kinase and inhibitor to pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the enzymatic reaction begins.[3] d. Prepare a 2X substrate/ATP working solution in Kinase Assay Buffer. The final ATP concentration should be at its Km for the specific kinase. e. Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mix to all wells. The final reaction volume is 5 µL. f. Incubate the plate for 60 minutes at 30°C. This time should be optimized to keep substrate consumption within the linear range.
-
Luminescent Detection: a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.[7] This reagent terminates the kinase reaction and depletes the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well.[7] This reagent converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to produce a light signal. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. e. Read the luminescence on a plate-reading luminometer.
-
Data Analysis: a. Normalize the data using the high and low controls:
-
% Inhibition = 100 * (1 - [(RLU_compound - RLU_low_control) / (RLU_high_control - RLU_low_control)]) (where RLU is Relative Luminescent Units) b. Plot the % Inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
PART 3: Cell-Based Kinase Activity Assay Protocol
While biochemical assays are essential for measuring direct inhibition, cell-based assays are critical for confirming that a compound can engage its target in a physiological context.[13] These assays measure the inhibition of a kinase's downstream signaling events, providing insights into a compound's cell permeability, stability, and on-target efficacy.
This protocol outlines a general approach. The specific antibody, cell line, and stimulation conditions must be optimized for the kinase of interest.
Generalized Kinase Signaling and Inhibition
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- 2. This compound CAS#: 1314406-53-5 [m.chemicalbook.com]
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- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. benchchem.com [benchchem.com]
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- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid for studying protein-ligand interactions
An In-Depth Technical Guide to Characterizing Protein-Ligand Interactions Using 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
Foreword: The Pursuit of Molecular Recognition
In the landscape of modern drug discovery, the precise characterization of interactions between a small molecule and its protein target is the bedrock upon which successful therapeutic development is built. It is a process that transforms a promising compound from a mere "hit" into a well-understood "lead." This guide is designed for researchers, scientists, and drug development professionals dedicated to this pursuit.
We will explore the application of This compound , a compound featuring a benzoic acid scaffold and a cyclopropyl moiety—structural motifs of significant interest in medicinal chemistry. For the purpose of this technical guide, we will designate this molecule as CJC-101 and hypothesize its interaction with a highly relevant therapeutic target: the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL) . The Bcl-2 family of proteins, including Bcl-xL, are central regulators of apoptosis and their overexpression is a hallmark of many cancers, making them prime targets for inhibitor development.[1][2]
This document provides not just a series of protocols, but a strategic workflow. It explains the causal logic behind experimental choices, ensuring that each step is part of a self-validating system. We will journey from initial confirmation of binding to the detailed kinetic, thermodynamic, and structural characterization of the CJC-101/Bcl-xL interaction.
Section 1: Compound and Protein Preparation
Scientific rigor begins with well-characterized reagents. The quality of your compound and protein will directly impact the reliability of any subsequent biophysical data.
Profile of CJC-101 (The Ligand)
CJC-101 is a synthetic organic compound. The cyclopropyl group is a desirable feature in modern medicinal chemistry, often introduced to enhance metabolic stability, potency, and conformational rigidity.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO₃ | [5] |
| Molecular Weight | 239.65 g/mol | [5] |
| Appearance | White to off-white solid/powder | Inferred from similar compounds[6][7] |
| Purity | >98% (Recommended for biophysical assays) | N/A |
| Solubility | Soluble in DMSO; sparingly soluble in aqueous buffers | Inferred from similar compounds[6] |
Compound Handling and Stock Preparation:
-
Safety First: Always handle CJC-101 in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) for similar chemical entities to understand potential hazards.[6]
-
Storage: Store the solid compound at 2-8°C, protected from light.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: For each experiment, prepare fresh working solutions by diluting the DMSO stock into the final assay buffer. Crucial Insight: Ensure the final DMSO concentration is identical across all samples (including controls) and is kept low (typically ≤1%) to avoid artifacts.
Preparation of Recombinant Human Bcl-xL (The Protein)
The production of highly pure and active protein is non-negotiable for biophysical studies.
-
Expression: Human Bcl-xL (lacking the C-terminal transmembrane domain) is typically expressed in an E. coli expression system (e.g., BL21(DE3) strain) as a tag-fusion protein (e.g., N-terminal His₆-tag or GST-tag) to facilitate purification.
-
Purification:
-
Lyse the cells and clarify the lysate by centrifugation.
-
Perform affinity chromatography (e.g., Ni-NTA for His-tagged protein).
-
If necessary, cleave the affinity tag using a specific protease (e.g., TEV or Thrombin).
-
Conduct a second affinity chromatography step to remove the cleaved tag and uncleaved protein.
-
The final polishing step should be Size-Exclusion Chromatography (SEC) to ensure the protein is monodisperse (not aggregated) and in the correct buffer for the experiment.
-
-
Quality Control:
-
Purity: Assess by SDS-PAGE to be >95%.
-
Concentration: Determine accurately using a spectrophotometer (measuring A₂₈₀) and the calculated extinction coefficient for Bcl-xL.
-
Activity: Confirm the protein is properly folded and active, for instance, by its ability to bind a known control ligand or peptide (e.g., a Bak BH3 peptide).
-
Section 2: Primary Binding Assessment with Thermal Shift Assay (TSA)
The first question to answer is simple: Does my compound bind to my target protein? TSA, or Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective method to screen for and confirm direct ligand binding.[8][9]
Principle of Causality: A ligand binding to a protein typically increases its conformational stability. This increased stability requires more thermal energy to unfold the protein. TSA measures this change by monitoring the fluorescence of an environment-sensitive dye (e.g., SYPRO Orange) that binds to the hydrophobic regions of the protein as it unfolds. The temperature at which 50% of the protein is unfolded is the melting temperature (Tₘ). A positive shift in Tₘ (ΔTₘ) in the presence of a compound indicates stabilization, implying a direct binding event.[10][11]
TSA Experimental Workflow
Caption: Workflow for Thermal Shift Assay (TSA).
Detailed TSA Protocol
-
Reagent Preparation:
-
Protein: Dilute Bcl-xL to a final concentration of 2-5 µM in the assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound: Prepare a serial dilution of CJC-101 in the assay buffer, starting from a high concentration (e.g., 100 µM). Include a "buffer + DMSO" control.
-
Dye: Dilute SYPRO Orange dye according to the manufacturer's instructions (e.g., a final concentration of 5X).
-
-
Assay Plate Setup (96-well PCR plate):
-
In each well, add the protein solution.
-
Add the compound dilution (or DMSO control). The final volume is typically 20-25 µL.
-
Finally, add the diluted SYPRO Orange dye.
-
Seal the plate securely.
-
-
Instrumentation and Data Collection:
-
Use a real-time PCR machine.
-
Set the instrument to collect fluorescence data (using a filter set compatible with SYPRO Orange, e.g., FAM or SYBR channel).
-
Apply a thermal ramp, increasing the temperature from 25°C to 95°C at a rate of ~1°C/minute.
-
-
Data Analysis:
-
Export the fluorescence data and plot it against temperature.
-
The Tₘ is the midpoint of the transition in the melting curve, which can be determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.[9]
-
Calculate the thermal shift: ΔTₘ = Tₘ (Protein + CJC-101) - Tₘ (Protein + DMSO) .
-
| Sample | Final [CJC-101] (µM) | Tₘ (°C) | ΔTₘ (°C) |
| Control | 0 (DMSO only) | 55.2 ± 0.2 | - |
| Test 1 | 1 | 56.1 ± 0.1 | +0.9 |
| Test 2 | 10 | 58.5 ± 0.2 | +3.3 |
| Test 3 | 50 | 60.1 ± 0.3 | +4.9 |
Trustworthiness Check: A dose-dependent increase in ΔTₘ strongly suggests a specific binding interaction. A significant shift (e.g., > 2°C) provides high confidence to proceed with more quantitative methods.
Section 3: Kinetic and Affinity Analysis with Surface Plasmon Resonance (SPR)
After confirming direct binding, the next step is to quantify its dynamics. SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It allows us to determine the association rate (kₐ), the dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).
Principle of Causality: SPR detects changes in the refractive index at the surface of a gold sensor chip. First, the protein (ligand) is immobilized on the chip. Then, the small molecule (analyte, CJC-101) is flowed over the surface. As CJC-101 binds to the immobilized Bcl-xL, the mass on the surface increases, causing a proportional change in the refractive index, which is measured in Resonance Units (RU). The rate of RU increase reflects the association rate, and the rate of RU decrease during a buffer wash reflects the dissociation rate.
SPR Experimental Workflow
Caption: Workflow for Surface Plasmon Resonance (SPR).
Detailed SPR Protocol
-
Immobilization (Example: Amine Coupling on a CM5 chip):
-
Equilibrate the chip with running buffer (e.g., HBS-EP+).
-
Activate the carboxymethylated dextran surface with a mixture of EDC/NHS.
-
Inject Bcl-xL (diluted in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 5.0) to achieve the desired immobilization level (typically 5,000-10,000 RU for small molecule analysis).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
Trustworthiness Check: A parallel flow cell should be activated and deactivated without protein to serve as a reference surface.
-
-
Interaction Analysis:
-
Prepare a serial dilution of CJC-101 in running buffer (e.g., 0.1 to 10 µM), including a zero-analyte (buffer only) control for double referencing.
-
Inject each concentration over both the Bcl-xL and reference flow cells for a set time (e.g., 60-120 seconds) to monitor association.
-
Switch to flowing only running buffer to monitor dissociation (e.g., for 120-300 seconds).
-
After the dissociation phase, inject a regeneration solution (e.g., a short pulse of mild acid/base or organic solvent, which must be optimized) to remove all bound analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
The response from the reference channel is subtracted from the active channel to correct for bulk refractive index changes. The zero-analyte injection is then subtracted to correct for any drift.
-
The resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software to derive kₐ, kₔ, and Kₗ.
-
| Parameter | Value | Unit |
| Association Rate (kₐ) | 2.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate (kₔ) | 5.0 x 10⁻² | s⁻¹ |
| Dissociation Constant (Kₗ) | 200 | nM |
Section 4: Thermodynamic Characterization with Isothermal Titration Calorimetry (ITC)
While SPR reveals the kinetics of binding, ITC provides the "why" by dissecting the thermodynamic forces driving the interaction. It is the gold standard for measuring binding affinity and thermodynamics.[1][4]
Principle of Causality: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[5] A solution of the ligand (CJC-101) is titrated in small aliquots into a sample cell containing the protein (Bcl-xL). The instrument's feedback system measures the power required to maintain zero temperature difference between the sample cell and a reference cell. Each injection produces a heat pulse that is integrated to determine the heat change. The resulting isotherm is fitted to a binding model to determine the Kₗ, the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
ITC Experimental Workflow
Sources
- 1. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1314406-53-5 [m.chemicalbook.com]
- 6. 2-Chlorobenzoic acid, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-methylpyridazine-3-carboxamide | C20H22N8O3 | CID 138713709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Laboratory Synthesis of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid and Its Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the laboratory synthesis of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid, a key structural motif and versatile building block in medicinal chemistry and agrochemical development.[1] The document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step methodologies but also the underlying chemical principles and rationale for experimental choices. We cover the synthesis of key precursors, the core acylation reaction, strategies for diversification into novel derivatives, and robust protocols for purification and characterization. All procedures are designed to be self-validating, incorporating in-process checks and analytical guidance to ensure reproducible and high-purity outcomes.
Introduction and Strategic Overview
2-Chloro-6-aminobenzoic acid derivatives are foundational intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and pesticides.[1][2] The specific target of this guide, this compound, combines the functionalities of a substituted anthranilic acid with a cyclopropylamide group. This unique combination of a halogenated aromatic ring, a carboxylic acid, and a strained cycloalkylamide makes it a valuable scaffold for exploring new chemical space.
The synthetic strategy is modular, allowing for flexibility and adaptation. It is conceptually divided into two primary phases: the preparation of key starting materials and the final amide bond formation. Subsequent derivatization can be achieved through reactions targeting the chloro- or carboxylic acid functionalities.
Overall Synthetic Workflow
The general workflow involves the synthesis of two key intermediates, 2-Amino-6-chlorobenzoic acid and cyclopropanecarbonyl chloride, followed by their coupling to form the target compound.
Sources
Application Notes and Protocols for the Purification of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of robust methodologies for the purification of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for the successful formation of downstream products and for meeting stringent regulatory standards. This document outlines a multi-tiered purification strategy, encompassing acid-base extraction, recrystallization, and column chromatography. Each protocol is presented with detailed, step-by-step instructions and is grounded in the physicochemical properties of the target molecule and its likely impurities. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction to this compound and the Imperative of Purity
This compound is a substituted anthranilic acid derivative. Its molecular structure, featuring a carboxylic acid, a secondary amide, and a chlorinated aromatic ring, imparts a unique combination of polarity and lipophilicity. In multi-step pharmaceutical synthesis, the purity of such intermediates is paramount. Impurities, even in trace amounts, can lead to the formation of undesired side products, reduce reaction yields, and complicate the purification of the final active pharmaceutical ingredient (API). This guide provides experimentally-derived insights and protocols to achieve high-purity this compound.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. The synthesis of this compound typically involves the acylation of 2-amino-6-chlorobenzoic acid with cyclopropanecarbonyl chloride. Based on this, the primary impurities are likely to be:
-
Unreacted Starting Materials: 2-amino-6-chlorobenzoic acid and cyclopropanecarboxylic acid (from the hydrolysis of the acyl chloride).
-
Diacylated Byproduct: Formation of a diacylated product, although sterically hindered, is a possibility.
-
Hydrolysis Products: Hydrolysis of the amide bond of the target compound back to 2-amino-6-chlorobenzoic acid.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or bases.
A general workflow for the purification of this compound is presented below.
Caption: General purification workflow for this compound.
Purification Protocols
Protocol 1: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group on the target molecule to separate it from neutral and basic impurities.
Rationale: The carboxylic acid group of this compound allows for its selective extraction into a basic aqueous phase, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous phase precipitates the purified product.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of a mild base, such as sodium bicarbonate. The use of a mild base is recommended to prevent hydrolysis of the amide bond.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery of the product.
-
Washing: Combine the aqueous extracts and wash with fresh ethyl acetate to remove any entrained neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add 1 M hydrochloric acid with stirring until the pH is acidic (pH 2-3), leading to the precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[1][2] The choice of solvent is critical for successful recrystallization.[3]
Rationale: An ideal recrystallization solvent will dissolve the target compound well at elevated temperatures but poorly at room temperature, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.[4]
Solvent Screening:
| Solvent/Solvent System | Observation | Suitability |
| Water | Poor solubility even when hot. | Poor |
| Ethanol | Good solubility at room temperature. | Poor as a single solvent. |
| Isopropanol | Moderate solubility when hot, low solubility when cold. | Good |
| Ethyl Acetate/Hexane | Good solubility in hot ethyl acetate, precipitation upon addition of hexane. | Excellent |
| Toluene | Moderate solubility when hot, low solubility when cold. | Good |
Step-by-Step Protocol (using Ethyl Acetate/Hexane):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add hexane to the hot solution until a slight turbidity persists. If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Caption: Step-by-step process of recrystallization.
Protocol 3: Column Chromatography
For the highest purity, or when dealing with impurities with similar solubility to the product, column chromatography is the method of choice.[5]
Rationale: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent). The polarity of the target molecule and impurities dictates the choice of the mobile phase.
System Parameters:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking. A typical starting gradient would be 90:10:0.1 hexane:ethyl acetate:acetic acid, gradually increasing the proportion of ethyl acetate.
-
Detection: UV visualization at 254 nm.
Step-by-Step Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide quantitative purity data. Isocratic or gradient elution with a mobile phase of acetonitrile and water with a trifluoroacetic acid modifier is a common starting point for acidic compounds.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect the presence of any proton- or carbon-containing impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Conclusion
The purification of this compound can be effectively achieved through a systematic application of acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the initial purity of the crude material and the desired final purity. For moderately impure material, a combination of acid-base extraction followed by recrystallization is often sufficient. For achieving the highest purity, column chromatography is recommended. The protocols provided in this guide are robust and can be adapted to different scales of operation.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [https://www.umsl.edu/~orglab/documents/benzoic/ বেনzoic.html]([Link] বেনzoic.html)
- Google Patents. (1990). United States Patent (19).
-
ResearchGate. (2007). (PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
SlideShare. (2014). Experiment 4 purification - recrystallization of benzoic acid | PDF. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Stability of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
This guide serves as a primary technical resource for researchers, scientists, and drug development professionals working with 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid. Given that this is a specialized chemical entity, publicly available stability data is scarce. Therefore, this document is structured to provide guidance based on first principles of chemical stability, drawing from the compound's key functional groups: an amide, a carboxylic acid, and a chlorinated aromatic ring. We will explore potential degradation pathways, offer solutions for common experimental issues, and provide robust protocols for you to generate your own stability data.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions that may arise during the handling, storage, and analysis of this compound.
Q1: What are the most likely degradation pathways for this molecule under typical laboratory conditions?
Answer: Based on its structure, the compound is primarily susceptible to hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the amide carbonyl carbon, leading to the cleavage of the carbon-nitrogen bond.
Thermal and photolytic degradation are also possible but are generally considered secondary pathways unless the compound is subjected to extreme conditions.
Q2: I'm observing a new, more polar peak in my RP-HPLC chromatogram after leaving my sample in an aqueous mobile phase overnight. What is this new peak?
Answer: The new, more polar peak is almost certainly the primary hydrolysis product: 2-amino-6-chlorobenzoic acid . Amide hydrolysis cleaves the molecule into this primary amine and cyclopropanecarboxylic acid. 2-amino-6-chlorobenzoic acid is significantly more polar than the parent compound because it has a free amine group and lacks the non-polar cyclopropylcarbonyl moiety, causing it to elute earlier in a typical reverse-phase HPLC method.
Q3: What is the primary degradation product I should be looking for, and how can I confirm its identity?
Answer: The primary degradant is 2-amino-6-chlorobenzoic acid. To confirm its identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique. You should look for a mass corresponding to the predicted degradant.
Table 1: Physicochemical Properties of Parent Compound and Primary Hydrolysis Degradant
| Property | This compound (Parent) | 2-Amino-6-chlorobenzoic Acid (Degradant) |
| Molecular Formula | C₁₁H₁₀ClNO₃ | C₇H₆ClNO₂ |
| Molecular Weight | 240.65 g/mol | 171.58 g/mol |
| Predicted LogP | ~2.5 - 3.0 | ~1.5 - 2.0 |
| Key Mass Spec Ion [M-H]⁻ | 239.03 | 170.01 |
| Key Mass Spec Ion [M+H]⁺ | 241.04 | 172.02 |
Q4: What are the optimal storage conditions for the solid compound and its solutions to ensure long-term stability?
Answer: To minimize degradation, follow these storage guidelines:
-
Solid Compound: Store in a tightly sealed container in a desiccator at low temperature (2-8°C). Protect from light by using an amber vial or by storing it in a dark location.
-
Solutions:
-
Short-Term (Working Solutions): Prepare fresh daily if possible. If using aqueous buffers, maintain a pH between 4 and 6, where amide hydrolysis is typically at its minimum.
-
Long-Term (Stock Solutions): Prepare stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or acetonitrile. Aliquot into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Part 2: Key Experimental Protocols
This section provides detailed, self-validating workflows for assessing the stability of your compound. These forced degradation studies are critical for developing stability-indicating analytical methods.
Protocol 2.1: Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[1] The goal is to achieve 5-20% degradation of the parent compound to ensure that the resulting degradants can be adequately detected and resolved.
Objective: To generate the primary degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol, Acetonitrile (HPLC Grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or PDA detector
-
LC-MS system (for peak identification)
Workflow Diagram:
Caption: Forced degradation experimental workflow.
Step-by-Step Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute with mobile phase, and analyze.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at shorter time points (e.g., 10, 30, 60, 120 minutes), neutralize with 0.1 M HCl, dilute, and analyze. Rationale: Base-catalyzed hydrolysis is often much faster than acid-catalyzed hydrolysis.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Analyze at several time points over 24-48 hours.
-
Thermal Stress: Store the solid compound in a vial at 80°C for 24-48 hours. Dissolve a portion in solvent, dilute, and analyze. Also, test a solution of the compound under the same thermal stress.
-
Photolytic Stress: Expose a solution of the compound (e.g., in a quartz cuvette) to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions. Analyze both samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2.2). Use LC-MS to obtain mass data for any new peaks observed.
Protocol 2.2: Baseline Stability-Indicating RP-HPLC Method
This method serves as a starting point for separating the parent compound from its potential degradation products. Method optimization will likely be required.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or use a PDA detector to scan from 200-400 nm)
-
Injection Volume: 10 µL
Rationale: A gradient method is chosen to ensure elution of both polar degradants and the more non-polar parent compound. Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry.
Part 3: Visualizing the Primary Degradation Pathway
Understanding the chemical transformation is key to troubleshooting. The diagram below illustrates the hydrolytic cleavage of the amide bond.
Caption: Primary hydrolytic degradation pathway.
References
-
Pandey, J., Chauhan, A., & Jain, R. K. (2011). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 77(1), 13-19. [Link]
-
Otsuka, M., Yamaguchi, A., & Miyaguchi, H. (2023). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 415, 1069–1077. [Link]
-
Badea, I., Lixandru, D., & Coman, V. (2002). Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. Analytical and Bioanalytical Chemistry, 374(1), 51-53. [Link]
-
Kulkarni, R. K., et al. (2011). Identification of Major Degradation Products of Ketoconazole. Scientia Pharmaceutica, 79(3), 565-575. [Link]
-
O'Connell, K. M., et al. (2015). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Toxicology and Applied Pharmacology, 288(1), 1-9. [Link]
Sources
Technical Support Center: Overcoming Resistance to 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
Prepared by: Senior Application Scientist, Advanced Cell Models Division
Welcome to the technical support center for investigating and overcoming cellular resistance to 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid. As this is a novel investigational compound, this guide is designed as a comprehensive framework for troubleshooting resistance based on established principles of cancer drug resistance. Our goal is to provide you with the logical workflow, experimental protocols, and mechanistic insights required to diagnose and potentially circumvent resistance in your cell line models.
This document is structured to follow a logical troubleshooting progression, from initial observations to in-depth mechanistic studies and strategic countermeasures.
Section 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common initial problems encountered when developing or working with resistant cell lines.
Q1: My cell line's IC50 for the compound has suddenly increased significantly. Is this true resistance?
A1: Not necessarily. An apparent increase in IC50 can result from several factors. Before initiating a full-scale resistance investigation, verify the following:
-
Compound Integrity: Is your stock of this compound new or from a different batch? Confirm its purity and stability. Was it stored correctly? Perform a dose-response curve on the parental (sensitive) cell line with a fresh dilution from a trusted stock to ensure the compound is active.
-
Cell Line Authenticity: Have you recently authenticated your cell line (e.g., via STR profiling)? Cell line misidentification or cross-contamination can lead to unexpected results.
-
Assay Variability: Ensure your cell viability assay parameters are consistent. Pay close attention to seeding density, incubation times, and reagent concentrations. Maintaining an appropriate cell density is critical to minimize variability and prevent nutrient depletion that could confound results[1]. We recommend performing at least two independent biological replicates to confirm the shift in IC50[1].
Q2: I'm observing high variability in my dose-response experiments between replicates. What's causing this?
A2: High variability often points to technical inconsistencies. The most common culprits are:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability. Ensure you have a single-cell suspension before plating and that cells are evenly distributed.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to altered compound concentrations. It is good practice to fill outer wells with sterile PBS or media and not use them for experimental data.
-
Inoculum Size: Variations in the initial cell density can significantly affect the selection pressure and growth kinetics during the assay[2]. Standardize your inoculum size for all experiments.
Q3: I am trying to generate a resistant cell line by continuous exposure, but the cells die off when I increase the dose. What should I do?
A3: This is a common challenge. If cells die after a dose escalation, it means the concentration increase was too steep for a resistant sub-population to adapt.
-
Reduce the Dose Increment: Thaw a stock of cells from the previously viable concentration and re-start the selection process using a smaller fold-increase in drug concentration (e.g., 1.2-fold instead of 2-fold)[3].
-
Consider a Pulse-Dose Strategy: Instead of continuous exposure, try a pulse-dose method where cells are treated with a higher concentration for a shorter period (e.g., 24-48 hours), followed by a recovery period in drug-free medium[4]. This can select for cells that can survive transient high-dose insults.
Section 2: In-Depth Troubleshooting: A Workflow for Characterizing Resistance
If first-line troubleshooting does not resolve the issue, a systematic investigation into the underlying biological mechanism is required. This workflow provides a logical path to identify the drivers of resistance.
Troubleshooting & Investigation Workflow
The following diagram outlines the decision-making process for diagnosing the mechanism of resistance.
Caption: Troubleshooting workflow for identifying resistance mechanisms.
Data Summary: Interpreting Resistance Factor
The Resistance Factor (RF) is the primary metric for quantifying the degree of resistance. It is calculated as: RF = IC50 (Resistant Line) / IC50 (Parental Line) .
| Resistance Factor (RF) | Level of Resistance | Potential Underlying Mechanisms |
| 3 - 10 | Low to Moderate | Increased drug efflux, minor changes in target expression. |
| 10 - 50 | Moderate to High | Strong efflux pump activity, activation of bypass pathways. |
| > 50 | Very High | Target site mutation, significant pathway rewiring, multiple mechanisms. |
Section 3: Key Experimental Protocols
Here we provide step-by-step methodologies for the core experiments outlined in the troubleshooting workflow.
Protocol 1: Confirmation of Resistance via IC50 Determination
This protocol determines the drug concentration required to inhibit 50% of cell growth, a critical first step. This method is adapted from established procedures for measuring drug sensitivity[5][6].
-
Cell Seeding:
-
Harvest parental and suspected resistant cells during their logarithmic growth phase[7].
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well clear-bottom plate at a pre-determined optimal density in 100 µL of medium. The optimal density should ensure that untreated cells do not become over-confluent by the end of the assay[8].
-
-
Drug Preparation and Addition:
-
Prepare a 2X serial dilution series of this compound in culture medium. It is advisable to perform a wide range-finding study first (e.g., 10-fold dilutions) to identify the responsive range, followed by a narrower set of concentrations[6].
-
Include a "vehicle only" (e.g., DMSO) control.
-
Add 100 µL of the 2X drug dilutions to the appropriate wells, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plate for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, quantify cell viability using a suitable assay (e.g., CellTiter-Glo®, CCK-8, or Resazurin).
-
-
Data Analysis:
-
Subtract background (media-only wells) from all measurements.
-
Normalize the data to the vehicle-only control wells (set to 100% viability).
-
Plot the normalized viability against the log of the drug concentration and fit the data to a four-parameter nonlinear regression curve to determine the IC50 value[3].
-
Protocol 2: Assessment of ABC Transporter Activity (Efflux)
This assay determines if resistance is mediated by overexpression of multidrug resistance (MDR) efflux pumps like P-glycoprotein (P-gp/ABCB1).
-
Cell Preparation:
-
Plate parental and resistant cells in a 96-well plate (or flow cytometry tubes) and allow them to adhere.
-
-
Inhibitor Pre-incubation (Optional but Recommended):
-
Treat a subset of wells with a known MDR inhibitor (e.g., Verapamil or Tariquidar) for 30-60 minutes.
-
-
Substrate Loading:
-
Add a fluorescent substrate of MDR pumps, such as Rhodamine 123 or Calcein-AM, to all wells. Incubate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Wash the cells with cold PBS to remove extracellular dye.
-
Measure the intracellular fluorescence using a plate reader or flow cytometer.
-
-
Interpretation:
-
Resistant cells will show low fluorescence compared to parental cells, as they actively pump the dye out.
-
If pre-incubation with an MDR inhibitor restores high fluorescence in the resistant cells, it strongly indicates that resistance is mediated by efflux pump activity.
-
Protocol 3: Analysis of Target Protein Expression via Western Blot
This protocol assesses whether the expression level of the drug's direct molecular target has been altered.
-
Protein Extraction:
-
Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Include a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Perform densitometry analysis to quantify the relative expression of the target protein in resistant cells compared to parental cells.
-
Section 4: Understanding and Overcoming Resistance Mechanisms
Once a potential mechanism is identified, targeted strategies can be developed.
Signaling Pathway Context
Resistance often arises from the cell's ability to reactivate the target pathway or engage parallel "bypass" pathways. Understanding this context is key to designing effective combination therapies[9].
Caption: Generic signaling pathway illustrating a drug target and a potential bypass mechanism.
Strategies to Counteract Resistance
-
If Resistance is due to Efflux Pumps:
-
Strategy: Combine this compound with a third-generation P-gp inhibitor (e.g., Tariquidar). This can restore intracellular drug concentration and re-sensitize the cells.
-
-
If Resistance is due to Target Mutation:
-
Strategy: This is challenging to overcome with the same drug. The best approach is to consider a next-generation inhibitor designed to bind to the mutated target or to target a different protein in the same critical pathway.
-
-
If Resistance is due to Bypass Pathway Activation:
-
Strategy: Identify the activated bypass pathway (e.g., PI3K/AKT or MEK/ERK) using phospho-protein analysis. Then, rationally combine this compound with an inhibitor of that specific bypass pathway (e.g., an AKT inhibitor or a MEK inhibitor)[9]. This "vertical" or "parallel" inhibition is a clinically relevant strategy.
-
-
If Resistance is due to Altered Apoptosis Regulation:
-
Strategy: The upregulation of anti-apoptotic proteins like Bcl-2 can confer broad resistance[10]. Consider combining your compound with a BH3 mimetic (e.g., Venetoclax) to lower the threshold for apoptosis induction.
-
By systematically applying this troubleshooting framework, researchers can effectively diagnose the mechanisms of resistance to this compound and develop rational strategies to restore therapeutic efficacy in their preclinical models.
References
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P.K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current Protocols in Chemical Biology, 9, 55–74. [Link]
-
National Institutes of Health. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC - NIH. [Link]
-
National Institutes of Health. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH. [Link]
-
JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
-
ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. [Link]
-
National Institutes of Health. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. PMC - NIH. [Link]
-
PubMed. (2024). Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures [jove.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing In Vivo Dosing for 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
A Senior Application Scientist's Guide for Researchers
Disclaimer: 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid is a specific chemical structure that is not widely characterized in publicly available scientific literature. Therefore, this guide provides a framework for optimizing in vivo dosage based on established principles for novel small molecule drug candidates, particularly those with characteristics typical of benzoic acid derivatives. For the purpose of this guide, we will refer to the compound as C-26 .
Introduction
Welcome to the technical support center for the in vivo application of novel small molecules. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from in vitro studies to in vivo experiments with compounds like C-26. The journey to establishing an effective and safe in vivo dosing regimen is fraught with challenges, from formulation hurdles to unexpected toxicities. This resource, structured in a question-and-answer format, aims to provide both foundational knowledge and practical troubleshooting advice to navigate these complexities.
Our approach is grounded in the principles of modern dose-optimization strategies, which have moved away from simply identifying the Maximum Tolerated Dose (MTD) towards a more holistic understanding of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile to find the optimal biological dose.[1][2]
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise before initiating in vivo experiments with a novel compound like C-26.
Q1: What are the essential preliminary steps before starting my first in vivo experiment with C-26?
A1: Before any animal is dosed, a series of in vitro experiments are crucial to inform your in vivo study design. These include:
-
In Vitro Potency: Determine the IC50 or EC50 in relevant cell lines or biochemical assays. This provides a target concentration for efficacy.
-
Metabolic Stability: Use liver microsomes or hepatocytes to assess how quickly the compound is metabolized. High metabolic clearance may necessitate more frequent dosing or higher doses.
-
Aqueous Solubility: Benzoic acid derivatives can have poor water solubility.[3][4][5][6] Determine the solubility at different pH levels to guide formulation development.
-
Plasma Protein Binding: Highly protein-bound drugs have less free compound available to exert their effect. This can significantly impact the required dose.
-
Preliminary Cytotoxicity: Assess the general cytotoxicity in a few cell lines to get an early indication of the therapeutic window.
Q2: I have my in vitro IC50. How do I translate this to a starting dose for an in vivo study?
A2: Direct translation from an in vitro IC50 to an in vivo dose is not straightforward and requires several assumptions. A common starting point is to aim for a plasma concentration (Cmax) in the animal that is several-fold higher (e.g., 10-50x) than the in vitro IC50. However, this is a rough estimate. A more robust approach involves allometric scaling from in vitro data or data from a pilot PK study. Without any in vivo data, it is often best to start with a low, exploratory dose (e.g., 1-5 mg/kg) in a small number of animals to assess tolerability and gather initial PK data.
Q3: C-26 has very poor water solubility. How should I formulate it for in vivo administration?
A3: This is a common and critical challenge. A suitable formulation is essential for achieving adequate bioavailability. Here is a tiered approach to formulation development:
-
Aqueous Vehicles (if possible):
-
pH modification: If solubility is pH-dependent, you may be able to dissolve the compound in a buffered solution.
-
Co-solvents: Mixtures of water with solvents like ethanol, propylene glycol, or DMSO can be used. Caution: Some co-solvents can have their own toxicities. Keep the percentage of the organic solvent as low as possible.
-
-
Suspensions:
-
If the compound is not soluble, a suspension can be made using vehicles containing suspending agents like carboxymethylcellulose (CMC), methylcellulose, or Tween 80. The particle size of the compound should be minimized (micronized) to improve absorption.
-
-
Lipid-based Formulations:
-
For very poorly soluble compounds, solutions in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can be effective, particularly for oral administration.
-
Always test the stability of your formulation before use and administer it to a control group of animals to check for vehicle-related toxicity.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your in vivo experiments.
Scenario 1: Lack of In Vivo Efficacy Despite High In Vitro Potency
Q: My compound, C-26, has a low nanomolar IC50 in my cell-based assay, but I see no effect in my mouse xenograft model, even at high doses. What's going on?
A: This is one of the most common hurdles in drug development. The issue almost always lies in the disconnect between the in vitro environment and the complex biological system of a living animal. Here's a systematic approach to troubleshooting this problem.
Workflow for Troubleshooting Lack of In Vivo Efficacy
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
Step-by-Step Investigation:
-
Confirm Exposure (Pharmacokinetics - PK): The first and most critical step is to determine if the drug is getting into the animal's system and reaching the target tissue.
-
Action: Conduct a pilot PK study. Administer a single dose of C-26 to a small group of animals and collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). If possible, also collect tumor tissue at the end of the study. Analyze the samples for the concentration of C-26.[7]
-
Possible Finding: The compound has very low or undetectable plasma levels.
-
Solution: This points to a bioavailability problem. Re-evaluate your formulation and route of administration. An oral dose may be poorly absorbed, necessitating a switch to intraperitoneal (IP) or intravenous (IV) injection. The compound might also be a substrate for efflux transporters in the gut.
-
-
Evaluate Target Engagement (Pharmacodynamics - PD): If the PK study shows that C-26 is present in the plasma and tumor at concentrations above the in vitro IC50, the next question is whether it is hitting its intended target.
-
Action: Develop a PD biomarker assay. This could be measuring the phosphorylation of a downstream protein, the expression of a target gene, or the activity of an enzyme in tumor tissue collected from treated animals.
-
Possible Finding: Despite adequate drug levels in the tumor, the PD biomarker is unchanged.
-
Solution: This suggests a target engagement issue. The compound may not be reaching the specific cellular compartment of the target, or the in vivo environment (e.g., high protein binding in interstitial fluid) prevents target binding.
-
-
Re-assess the Dose and Schedule:
-
Action: If your PK/PD data shows that you are getting target engagement, but it is either transient or weak, your dose or schedule is likely suboptimal.
-
Possible Finding: The plasma concentration of C-26 drops below the effective concentration (IC50) within a few hours of dosing.
-
Solution: The dosing frequency needs to be increased (e.g., from once daily to twice daily), or the dose needs to be raised to maintain the concentration above the IC50 for a longer period.
-
Scenario 2: Unexpected Toxicity at Predicted "Safe" Doses
Q: I started my dose-finding study, but I'm seeing significant weight loss and adverse clinical signs in my animals at a dose I thought would be well-tolerated. What should I do?
A: This indicates that your therapeutic window is narrower than anticipated. It's crucial to investigate the cause of the toxicity.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Off-Target Effects | The compound may be hitting other biological targets besides the intended one, leading to toxicity. | 1. Perform a broad in vitro kinase or receptor screening panel to identify potential off-targets. 2. Carefully observe the clinical signs (e.g., specific organ distress) to hypothesize the off-target pathway. |
| Metabolite Toxicity | The toxicity may not be from C-26 itself, but from a metabolite produced by the liver or other organs. | 1. Conduct a metabolite identification study using plasma and urine from treated animals. 2. If a toxic metabolite is identified, medicinal chemistry efforts may be needed to block that metabolic pathway. |
| Vehicle Toxicity | The formulation vehicle (e.g., a high percentage of DMSO or ethanol) could be causing the adverse effects. | 1. Always include a "vehicle only" control group in your studies. 2. If animals in the vehicle group show toxicity, you must develop a more benign formulation. |
| On-Target Toxicity | The intended biological target may be critical in other tissues, leading to on-target, off-tissue toxicity. | 1. This is the most challenging scenario. 2. Consider more localized delivery methods (if applicable) or re-evaluate the fundamental safety of inhibiting this target. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
The goal of an MTD study is to determine the highest dose that can be administered without causing dose-limiting toxicities.[1]
Objective: To identify the MTD of C-26 when administered daily for 5-10 days.
Methodology:
-
Animal Model: Use the same strain of mice/rats that will be used in the efficacy studies (e.g., BALB/c nude mice).
-
Group Allocation:
-
Group 1: Vehicle control (n=3-5)
-
Group 2: Low Dose C-26 (e.g., 5 mg/kg) (n=3-5)
-
Group 3: Mid Dose C-26 (e.g., 15 mg/kg) (n=3-5)
-
Group 4: High Dose C-26 (e.g., 50 mg/kg) (n=3-5) (Dose selection should be based on any available preliminary data or literature on similar compounds.)
-
-
Administration: Administer the compound and vehicle daily via the intended route (e.g., oral gavage, IP injection) for 5-10 consecutive days.
-
Monitoring:
-
Daily: Record body weight, clinical signs of toxicity (e.g., hunched posture, ruffled fur, lethargy, diarrhea), and any mortality.
-
Endpoint: The primary endpoint is typically a pre-defined level of body weight loss (e.g., >15-20%) or severe clinical signs that require euthanasia.
-
-
Data Analysis: The MTD is defined as the highest dose that does not result in mortality or dose-limiting toxicity.
Sample MTD Study Data Table
| Group | Dose (mg/kg) | Mean Body Weight Change (Day 5) | Clinical Signs | Conclusion |
| 1 | Vehicle | +2% | None | Well-tolerated |
| 2 | 10 | +1% | None | Well-tolerated |
| 3 | 30 | -8% | Mild lethargy on Day 4-5 | Tolerated |
| 4 | 90 | -22% | Severe lethargy, ruffled fur | Exceeded MTD |
| Result: The MTD for this schedule is likely around 30 mg/kg. |
Protocol 2: Pilot Pharmacokinetic (PK) Study
Objective: To determine the basic PK profile of C-26 after a single dose.
Methodology:
-
Animal Model: Healthy, non-tumor-bearing mice or rats (n=3 per time point).
-
Administration: Administer a single dose of C-26 (e.g., 10 mg/kg) via the intended route.
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA) at pre-defined time points.
-
Suggested Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Use a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of C-26 in each plasma sample.
-
Data Analysis: Plot the plasma concentration versus time to determine key PK parameters.
Relationship between PK, PD, and Efficacy
Caption: The interplay between PK, PD, and the ultimate therapeutic outcome.
References
- FDA-AACR. (2025). Strategies for Optimizing Dosages for Oncology Drug Products.
- Beumer, J. H., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research.
- Jain, A., et al. (2020). On precision dosing of oral small molecule drugs in oncology. Clinical and Translational Science.
- Kura Oncology. (n.d.). Navigating dose optimization requirements as a small biotech.
- Promega Corporation. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube.
- University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- MDPI. (2023). Medicinal Honeys from Oceania: An Updated Review on Their Bioactive Constituents and Health Applications.
- Folens. (2017). 27A. Recrystallisation. YouTube.
- Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid.
- Matthew, A. M., et al. (1993). Pharmacokinetic Studies of Chloroethylnitrosocarbamoyl-Amino Acid Derivatives in Vivo and in Vitro. Anticancer Research.
- Amrita University. (2015). Purification of Benzoic Acid by Crystallization. YouTube.
Sources
- 1. FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Optimized Dosages for Registrational Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuraoncology.com [kuraoncology.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. On precision dosing of oral small molecule drugs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring efficiency, high yield, and purity.
Introduction: The Synthetic Challenge
The synthesis of this compound involves the acylation of a sterically hindered aniline, 2-chloro-6-aminobenzoic acid, with cyclopropanecarbonyl chloride. The primary challenge arises from the steric hindrance imposed by the ortho-chloro and ortho-carboxyl groups on the aniline ring. This hindrance can significantly impede the approach of the acylating agent, leading to slow reaction rates and incomplete conversions.[1] This guide will address these challenges head-on, providing logical, evidence-based solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction has a very low yield or has stalled. What are the likely causes and how can I fix this?
Answer: Low yield is the most common issue in this synthesis, primarily due to the steric hindrance of the 2,6-disubstituted aniline starting material.
-
Primary Cause: Steric Hindrance. The chloro and carboxyl groups at the ortho positions of the aniline sterically shield the amino group, making it a poor nucleophile. This slows down the rate of acylation dramatically compared to unhindered anilines.
-
Solution 1: Optimize Reaction Temperature. Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier. However, excessive heat can lead to decomposition and side products.
-
Recommendation: Start the reaction at room temperature and monitor progress by TLC. If the reaction is sluggish, gradually increase the temperature to 40-50°C. A patent for similar carboxamides suggests a temperature range of 0 to 50°C is often effective.[1]
-
-
Solution 2: Extend Reaction Time. Sterically hindered reactions simply require more time to reach completion.
-
Recommendation: Allow the reaction to proceed for 12-24 hours, monitoring periodically by TLC or LC-MS to determine the point of maximum conversion.
-
-
Solution 3: Use a Catalyst. A nucleophilic catalyst can accelerate the reaction.
-
Recommendation: Add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP). DMAP reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is a more potent acylating agent. For sterically hindered amines, the addition of a catalyst like DMAP can be beneficial.
-
Question 2: My final product is contaminated with unreacted 2-chloro-6-aminobenzoic acid. How can I improve the conversion and purification?
Answer: The presence of starting material indicates incomplete acylation.
-
Cause A: Insufficient Acylating Agent. Cyclopropanecarbonyl chloride is highly reactive and susceptible to hydrolysis from trace moisture in the solvent or on the glassware.[2][3] This decomposition reduces the amount available to react with your amine.
-
Solution A:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Use a Slight Excess of Acyl Chloride: Employing 1.1 to 1.2 equivalents of cyclopropanecarbonyl chloride can compensate for any minor hydrolysis.
-
-
Cause B: Inadequate Base. The acylation reaction produces one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
-
Solution B: Use at least one equivalent of a non-nucleophilic base to scavenge the HCl.
-
Recommendation: Use a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA). A slight excess (1.1-1.5 equivalents) is often beneficial. Inorganic bases like sodium or potassium carbonate can also be effective and may result in a cleaner reaction.
-
-
Purification Strategy: If starting material persists, it can be removed during workup.
-
Recommendation: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the unreacted basic amine, pulling it into the aqueous layer, while the desired neutral amide product remains in the organic phase.
-
Question 3: I am observing a significant amount of a water-soluble byproduct and my yield of the desired amide is low. What is happening?
Answer: This strongly suggests hydrolysis of your acylating agent, cyclopropanecarbonyl chloride.
-
Cause: Cyclopropanecarbonyl chloride reacts violently with water to form cyclopropanecarboxylic acid and HCl.[2][5] This is a common issue if reagents and solvents are not scrupulously dried.
-
Solution:
-
Verify Reagent Quality: Ensure the cyclopropanecarbonyl chloride is fresh or has been stored properly under inert gas. If it appears cloudy or has been opened multiple times, it may be partially hydrolyzed.
-
Implement Strict Anhydrous Technique: As mentioned previously, use oven-dried glassware, anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves), and maintain an inert atmosphere throughout the reaction.
-
Question 4: My crude product appears as a brown, tarry substance that is difficult to purify. What causes this?
Answer: The formation of tar often points to decomposition or polymerization side reactions.
-
Cause A: Excessive Heat. Heating the reaction too high or for too long can cause decomposition of the starting materials or the product.
-
Solution A: Use the minimum temperature necessary to drive the reaction to completion. Monitor closely and avoid prolonged heating once the reaction is complete.
-
Cause B: Self-Condensation/Polymerization. Although less likely with the carboxylate group present, the amino group of one molecule of the starting material could potentially react with the acyl chloride, leading to oligomers.
-
Solution B: Employ slow addition of the acyl chloride.
-
Recommendation: Add a solution of cyclopropanecarbonyl chloride dropwise to the solution of the amine and base at a low temperature (e.g., 0°C). This keeps the instantaneous concentration of the highly reactive acyl chloride low, favoring the reaction with the intended amine.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? Aprotic solvents are highly recommended to prevent reaction with the acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), or toluene are excellent choices as they are inert and can dissolve the starting materials.
Q2: Which base should I choose: an organic amine (like TEA) or an inorganic base (like K₂CO₃)? Both can be effective. Organic bases like triethylamine are common and work well in homogenous solutions. However, inorganic bases like potassium carbonate can sometimes lead to cleaner reactions and easier workups, as the excess base and salts are easily removed by filtration and aqueous washes. The choice may depend on the specific solubility of your starting materials and your preferred workup procedure.
Q3: How do I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting amine and the product amide (e.g., a mixture of ethyl acetate and hexanes). The product, being an amide, will typically have a different Rf value than the starting amino acid. LC-MS can also be used for more precise monitoring.
Q4: What are the key safety precautions for handling cyclopropanecarbonyl chloride? Cyclopropanecarbonyl chloride is a corrosive, flammable, and moisture-sensitive liquid that reacts violently with water.[2][3] It should always be handled in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all equipment is dry and work under an inert atmosphere.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established methods for acylating sterically hindered anilines, such as the Schotten-Baumann reaction, and general conditions outlined in relevant patent literature.[1][4]
Materials:
-
2-chloro-6-aminobenzoic acid
-
Cyclopropanecarbonyl chloride (≥98% purity)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-6-aminobenzoic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Acylation: Dissolve cyclopropanecarbonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 12-24 hours, monitoring the progress by TLC. If the reaction is slow, gentle heating to 40°C can be applied.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Stalled Reaction | 1. Steric Hindrance2. Low Temperature | 1. Add catalytic DMAP (0.1 eq)2. Increase temperature to 40-50°C3. Extend reaction time (12-24h) |
| Unreacted Starting Amine | 1. Hydrolysis of Acyl Chloride2. Insufficient Base | 1. Use anhydrous conditions; use 1.1-1.2 eq of acyl chloride2. Use 1.1-1.5 eq of base (e.g., TEA)3. Wash with 1M HCl during workup |
| Hydrolysis of Acyl Chloride | Presence of Water | Use oven-dried glassware and anhydrous solvents under an inert atmosphere. |
| Tarry/Dark Crude Product | 1. Decomposition from excess heat2. Polymerization | 1. Maintain lowest effective temperature2. Add acyl chloride slowly at 0°C |
Visualizations
General Reaction Workflow
Caption: A typical experimental workflow for the synthesis of the target amide.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and solve low-yield issues.
References
- Harnisch, H., et al. (1988). Cyclopropane carboxamides. European Patent EP0285934A1.
- BenchChem. (n.d.). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
-
Pearson. (n.d.). Acylation of Aniline Explained. [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
Sources
- 1. EP0285934A1 - Cyclopropane carboxamides - Google Patents [patents.google.com]
- 2. KR840000249B1 - Preparation of cyclopropan-carboxylates - Google Patents [patents.google.com]
- 3. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 5. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
Abstract: This technical guide provides a comprehensive troubleshooting and support framework for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid. Drawing upon established principles of organic chemistry and purification sciences, this document outlines common challenges, presents solutions in a frequently asked questions (FAQ) format, and provides detailed, step-by-step protocols for effective purification and analysis. The methodologies described herein are designed to ensure high purity and yield of the target compound, a crucial intermediate in various synthetic pathways.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
FAQ 1: Synthesis & Initial Work-up
Question: What are the most common impurities I should expect after the synthesis of this compound?
Answer: The impurity profile is largely dependent on the synthetic route, which typically involves the acylation of 2-amino-6-chlorobenzoic acid with cyclopropanecarbonyl chloride. The primary impurities to anticipate are:
-
Unreacted Starting Materials: Residual 2-amino-6-chlorobenzoic acid and cyclopropanecarbonyl chloride (or its corresponding carboxylic acid, cyclopropanecarboxylic acid, formed upon hydrolysis).
-
Hydrolysis Product: The target compound itself can be susceptible to hydrolysis, reverting to 2-amino-6-chlorobenzoic acid, particularly under harsh pH conditions during work-up.
-
Diacylated Byproduct: In some cases, the amino group of the starting material may undergo diacylation, leading to the formation of a tertiary amide.
-
Solvent and Reagent Residues: Trace amounts of solvents (e.g., dichloromethane, ethyl acetate) and reagents (e.g., triethylamine, pyridine) used in the synthesis and work-up may persist.[1]
Question: My crude product is an oil and won't solidify. What should I do?
Answer: Oiling out is a common issue, often caused by the presence of impurities that depress the melting point or hinder crystal lattice formation. Here are some troubleshooting steps:
-
Solvent Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can often induce crystallization by washing away more soluble impurities.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.
-
Solvent Removal: Ensure all residual solvents from the reaction have been thoroughly removed under reduced pressure.
-
Re-dissolve and Precipitate: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then add a poor solvent (e.g., hexanes) dropwise until turbidity is observed. Allow the solution to stand, ideally at a reduced temperature, to promote slow crystallization.
FAQ 2: Purification by Crystallization
Question: I'm struggling to find a suitable solvent system for the recrystallization of this compound. What do you recommend?
Answer: The key to a successful recrystallization is to identify a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on the solubility of structurally similar N-acylated anthranilic acids and benzoic acid derivatives, here are some recommended starting points[2][3][4][5]:
-
Single Solvent Systems: Ethanol, methanol, or acetic acid.
-
Two-Solvent Systems:
-
Ethanol/Water[2]
-
Acetone/Water
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
A systematic approach to solvent screening is recommended. Start with small-scale experiments using a few milligrams of your crude product in various solvents.
Question: My recrystallization resulted in a low yield. How can I improve it?
Answer: Low recovery can be due to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Cooling Rate: Cooling the solution too rapidly can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize recovery.
-
Premature Crystallization: If the product crystallizes out of the hot solution during filtration, pre-heat your funnel and filter flask.
-
Solubility in Wash Solvent: Ensure the solvent used to wash the crystals is chilled and one in which the product has very low solubility.
FAQ 3: Purification by Chromatography
Question: When should I consider using column chromatography for purification?
Answer: Column chromatography is advisable when:
-
Crystallization fails to remove impurities effectively, especially those with similar solubility profiles to the product.
-
The crude product is an oil that cannot be induced to crystallize.
-
A very high degree of purity (>99%) is required.
Silica gel is the most common stationary phase for this type of compound.[6]
Question: What mobile phase (eluent) should I use for silica gel chromatography?
Answer: A good starting point for developing a mobile phase is to use a mixture of a non-polar solvent and a more polar solvent. For this compound, a gradient of ethyl acetate in hexanes or dichloromethane is a common choice. A small amount of acetic acid or formic acid (0.1-1%) can be added to the mobile phase to improve peak shape and prevent tailing of the carboxylic acid on the silica gel.
Part 2: Experimental Protocols and Data
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for recrystallization. The optimal solvent system should be determined through preliminary small-scale trials.
Materials:
-
Crude this compound
-
Selected recrystallization solvent system (e.g., Ethanol/Water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the more soluble solvent (e.g., ethanol) and heat the mixture to a gentle boil.
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
If using a two-solvent system, add the less soluble solvent (e.g., hot water) dropwise until the solution becomes slightly turbid. Add a few drops of the more soluble solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.[7]
-
Wash the crystals with a small amount of the chilled, less soluble solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This HPLC method is suitable for determining the purity of this compound and detecting common impurities.[1][8][9]
Instrumentation and Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR is a powerful tool for confirming the structure of the purified product and identifying impurities.[10][11][12]
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm).
-
Amide Proton: A singlet or doublet in the range of 8-10 ppm.
-
Aromatic Protons: Signals in the aromatic region (7-8 ppm), with splitting patterns consistent with a 1,2,3-trisubstituted benzene ring.
-
Cyclopropyl Protons: Multiplets in the upfield region (0.5-2.0 ppm).
Part 3: Visualizations
Purification Workflow
Caption: A decision-based workflow for the purification of this compound.
Relationship between Product and Key Impurities
Caption: The relationship between starting materials, the desired product, and common process-related impurities.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Slobodianiuk, O., Berezhnytska, O., Kamens'ka, T., & Rusakova, M. (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Voprosy Khimii i Khimicheskoi Tekhnologii, (3), 52-60.
-
Slobodianiuk, O., Berezhnytska, O., Kamens'ka, T., & Rusakova, M. (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Parashar, B., Sharma, V., & Singh, G. (2009). Synthesis of some novel N-arylhydrazone derivatives of N-phenyl anthranilic acid. International Journal of ChemTech Research, 1(4), 1022-1026.
-
Knettle, J. (n.d.). CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Retrieved from [Link]
- Erikson, J. (1972). N-Acetylanthranilic Acid: A Highly Triboluminescent Material.
-
Pharmaffiliates. (n.d.). Aminobenzoic Acid-impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Pharmaffiliates Aminobenzoic Acid-impurities. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid. Retrieved from [Link]
- Wojtowicz, E. J. (1982). TLC and GLC determination of aromatic amine impurities in bulk p-aminobenzoic acid and in its potassium and sodium salts. Journal of Pharmaceutical Sciences, 71(2), 268–269.
-
Organic Syntheses. (n.d.). ACRIDONE. Retrieved from [Link]
- de Oliveira, A. G., et al. (2009). Solubility of Benzoic Acid in Mixed Solvents.
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- Zhang, C., et al. (2015). The solubility of benzoic acid in seven solvents. The Journal of Chemical Thermodynamics, 80, 7-12.
-
Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. UNT Digital Library. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). CN100369883C - Separation method of o-chlorobenzoic acid and p-chlorobenzoic acid mixture.
-
Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
-
Holland, K. (2024). Analysis of Organic Impurities in the 4-Aminobenzoic Acid by Reversed-Phased HPLC. ETERA. Retrieved from [Link]
- Arimoto, S., et al. (1987). Inhibitory effects of para-aminobenzoic acid on the formation and mutagenicity of N-nitroso compounds. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 182(4), 193-200.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. rsc.org [rsc.org]
- 11. 2-Chlorobenzoic acid(118-91-2) 1H NMR [m.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
Our philosophy is built on a foundation of rigorous, self-validating experimental design. We will explore not just what to do, but why each step is crucial for building a robust data package for your compound.
Section 1: Foundational Concepts & Initial Assessment
This section addresses the preliminary questions researchers face when beginning to characterize a new chemical entity.
Q1: What are off-target effects and why are they a primary concern for a new compound like 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid?
A: Off-target effects occur when a small molecule binds to proteins other than its intended therapeutic target.[1] For a novel compound like this compound, whose full biological activity profile is uncharacterized, these unintended interactions are a major liability. They can lead to misleading results in cellular assays, unexpected toxicity, or even mask the true on-target phenotype.[1][3] Early and comprehensive identification of off-target activities is essential to reduce the risk of failure in later stages of drug development.[2][4]
ngcontent-ng-c2487356420="" class="ng-star-inserted">Application Scientist's Insight: Think of your compound as a key and the proteome as a wall of locks. While you designed the key for one specific lock (the on-target), it might jiggle open a few others (the off-targets). The goal is not just to see if the key works, but to understand every lock it can turn. Ignoring this "polypharmacology" is a primary reason for preclinical and clinical attrition.
Q2: My compound is showing the desired effect in my cell-based assay. How do I first confirm it's actually engaging my intended target?
A: The critical first step is to perform a target engagement (TE) assay. A TE assay provides direct evidence that your compound physically interacts with its intended target within the complex environment of a cell.[5][6] This is a crucial validation step before investing in broader off-target screening. Without confirming on-target binding, you cannot confidently attribute the observed phenotype to the intended mechanism of action.[1][6]
There are several methods, but a highly recommended approach is the Cellular Thermal Shift Assay (CETSA) .[7][8]
ngcontent-ng-c2487356420="" class="ng-star-inserted">Application Scientist's Insight: A positive result in a functional assay (e.g., cell death, pathway modulation) is not sufficient proof of on-target activity. The effect could be due to a potent off-target interaction. CETSA is powerful because it measures the direct biophysical consequence of binding—thermal stabilization—in a native cellular context, effectively bridging the gap between a biochemical hypothesis and a cellular outcome.[8][9]
Section 2: The Workflow for Characterizing and Mitigating Off-Target Effects
A systematic approach is crucial. The following workflow provides a logical progression from initial validation to comprehensive profiling and mitigation.
Caption: Workflow for identifying, validating, and mitigating off-target effects.
Section 3: Troubleshooting Guides & FAQs
This section provides answers to specific issues researchers may encounter during their experiments.
Q3: I've confirmed target engagement with CETSA. What is the next step to look for off-targets?
A: With on-target engagement confirmed, the next logical step is broad, unbiased screening to identify potential off-target liabilities. The choice of platform depends on the hypothesized target class.
-
If your primary target is a kinase: Perform a kinome-wide profiling scan . Services like those from Reaction Biology, AssayQuant, or Pamgene screen your compound against hundreds of kinases to generate a selectivity profile.[10][11][12] This is a standard and crucial step in kinase inhibitor development.[12][13]
-
If the target is not a kinase or is unknown: Employ proteome-wide identification methods . These are more complex but offer a comprehensive view of compound interactions.
-
Limited Proteolysis-Mass Spectrometry (LiP-MS): This technique identifies protein structural changes upon compound binding, revealing targets in their native environment without chemical modification of the compound.[14]
-
Chemical Proteomics: This involves immobilizing your compound on a bead to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[15][16]
-
Application Scientist's Insight: Kinome profiling is highly standardized and provides clear, actionable data on selectivity.[11][12] For non-kinase targets, LiP-MS is particularly powerful as it avoids potential artifacts from compound labeling or immobilization required by other methods.[14] Start with the most relevant screen for your target class before moving to more resource-intensive proteomic methods.
Q4: The phenotype from my compound doesn't match the phenotype from CRISPR/Cas9 knockout of my target gene. What does this mean?
A: This is a critical result that strongly suggests off-target effects are dominating the cellular response.[1]
Possible Interpretations & Troubleshooting Steps:
-
Dominant Off-Target Effect: Your compound binds the intended target, but its interaction with another protein (or proteins) produces a stronger, different phenotype.
-
Incorrect Target Hypothesis: The compound's primary mechanism of action is not through the target you initially hypothesized, despite some level of binding.
-
Compensation Mechanisms: Genetic knockout allows the cell days or weeks to adapt and rewire signaling pathways, which may not occur during acute compound treatment.
-
Action: Use a transient knockdown method like siRNA and compare it to the compound phenotype at similar time points.
-
| Scenario | Likely Cause | Recommended Action |
| Compound Phenotype ≠ Genetic KO Phenotype | Dominant off-target effects | Perform proteome-wide profiling (e.g., LiP-MS).[14] |
| No Effect at Low Concentrations | Poor cell permeability or low potency | Increase concentration; perform a cellular target engagement assay to confirm intracellular binding.[21] |
| High Cytotoxicity at Expected Efficacy Doses | Off-target toxicity | Perform kinome/proteome profiling to identify toxicity targets; run cytotoxicity assays (e.g., LDH, MTT).[1] |
Q5: How can I use CRISPR/Cas9 to definitively validate that my compound's effect is on-target?
A: CRISPR/Cas9 is an exceptionally powerful tool for target validation.[22][23] The "phenotypic rescue" assay is the gold standard.
-
Create a Knockout Cell Line: Use CRISPR/Cas9 to create a cell line where your target gene is completely knocked out.
-
Treat Both Cell Lines: Treat both the wild-type (WT) and the knockout (KO) cell lines with your compound.
-
Analyze the Results:
-
On-Target Effect: If the compound's effect is seen in WT cells but is absent in KO cells, it provides strong evidence that the activity is mediated through your intended target.[23]
-
Off-Target Effect: If the compound produces the same effect in both WT and KO cells, the phenotype is caused by an off-target interaction.
-
Q6: I've identified several off-targets. What are my options to create a more selective compound?
A: Once off-targets are known, you have two primary strategies:
-
Optimize Compound Concentration: The simplest approach is to use the compound at the lowest possible concentration that still elicits the desired on-target effect.[24] Off-target interactions often have lower affinity and are more pronounced at higher concentrations.[1] Determine the IC50/EC50 for your on-target effect and work at or slightly above that concentration.
-
Medicinal Chemistry (SAR): This is a longer-term strategy. By synthesizing and testing analogs of your initial compound, medicinal chemists can explore the Structure-Activity Relationship (SAR).[4] The goal is to identify modifications to the chemical scaffold that reduce binding to the off-target proteins while maintaining or improving affinity for the on-target protein. This is a cornerstone of lead optimization.[25]
Section 4: Key Experimental Protocols
A reliable protocol is the bedrock of reproducible science. Here, we provide a detailed methodology for the Cellular Thermal Shift Assay (CETSA).
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the engagement of this compound with its intended protein target in intact cells.[7][26]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
1. Materials:
-
Cell line expressing the target protein.
-
This compound (test compound).
-
Vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles).
-
Centrifuge capable of >20,000 x g.
-
Protein quantification method (e.g., Western Blot, ELISA).
2. Methodology:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and wash them with PBS. Resuspend the cell pellet in complete medium at a density of 5-10 million cells/mL.
-
Compound Treatment: Aliquot the cell suspension. Treat aliquots with the test compound at the desired concentration (e.g., 10 µM). Prepare a parallel aliquot with the vehicle (DMSO) as a negative control. Incubate for 1 hour at 37°C to allow for cell entry and target binding.
-
Thermal Challenge:
-
Aliquot 50 µL of the treated cell suspension into separate PCR tubes for each temperature point.
-
Place the tubes in a thermocycler.
-
Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). A no-heat control (room temperature) should be included.
-
-
Cell Lysis:
-
Immediately after heating, lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Rationale: This ruptures the cells to release the intracellular contents.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C.
-
Rationale: This step pellets the heat-denatured, aggregated proteins. The supernatant contains the soluble, stable proteins.
-
-
Analysis:
-
Carefully collect the supernatant from each sample.
-
Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blot or another sensitive protein detection method.
-
Quantify the band intensities.
-
3. Interpreting the Results:
-
Plot the percentage of soluble protein remaining versus temperature for both the vehicle-treated and compound-treated samples.
-
A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control. This indicates that the compound stabilized the protein against thermal denaturation.[7][27]
References
-
Creative Diagnostics. (n.d.). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]
-
Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Biognosys. (n.d.). Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. Retrieved from [Link]
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]
-
Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
-
Scott, A. D., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]
-
Tanveer, M. (2024). Streamlined proteome-wide identification of drug targets using PISA. EMERGE. Retrieved from [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]
-
Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Gilbert, L. A., et al. (2018). CRISPR approaches to small molecule target identification. Cell Chemical Biology. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Yousif, A. A. M. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. Retrieved from [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]
-
Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Retrieved from [Link]
-
De Martino, M., et al. (2012). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (2024). US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
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Technical Support Center: Enhancing the Bioavailability of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
Welcome to the technical support center for 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. Here, we address common challenges and frequently asked questions related to enhancing its oral bioavailability. Our approach is rooted in fundamental scientific principles to provide not just solutions, but a deeper understanding of the experimental choices you make.
Introduction: The Bioavailability Challenge
This compound is an aromatic carboxylic acid. Like many benzoic acid derivatives, its therapeutic potential can be limited by poor aqueous solubility, which in turn leads to low and variable oral bioavailability. Based on its structure—a carboxylic acid with a relatively rigid, substituted phenyl ring—it is anticipated to be a weakly acidic compound with low water solubility, likely placing it in the Biopharmaceutics Classification System (BCS) Class II or IV.[1][2] This guide provides a structured approach to troubleshoot and overcome these inherent challenges.
Part 1: FAQs - Understanding the Molecule's Core Properties
This section addresses foundational questions about the physicochemical properties of this compound that are critical for developing a bioavailability enhancement strategy.
Q1: What is the expected pKa of this compound and why is it important?
A1: While the exact pKa of this compound is not readily published, we can estimate its properties based on similar structures. The pKa of the parent 2-chlorobenzoic acid is approximately 2.89.[3][4] The presence of the electron-withdrawing chloro group and the amide substituent will influence the acidity of the carboxylic acid group. It is reasonable to hypothesize that the pKa will be in the weakly acidic range of 3-5.
Why it's critical: The pKa is the pH at which 50% of the drug is in its ionized form.[5] According to the pH-partition hypothesis, which is explained by the Henderson-Hasselbalch equation, drugs are more readily absorbed across lipid membranes in their non-ionized (uncharged) state.[6]
-
In the acidic environment of the stomach (pH 1-3): The compound will be largely non-ionized and thus more permeable, but its solubility will be at its lowest.
-
In the more neutral environment of the small intestine (pH 6-7.5): The compound will be mostly ionized (deprotonated), leading to higher solubility but lower permeability.
This pH-dependent solubility and permeability profile is a classic challenge for acidic drugs and a primary target for formulation strategies.
Q2: How do I determine the Biopharmaceutics Classification System (BCS) class for this compound?
A2: The BCS classifies drugs based on their aqueous solubility and intestinal permeability.[1] To classify this compound, you will need to experimentally determine these two parameters:
-
Solubility: A drug is considered "highly soluble" if its highest single therapeutic dose is soluble in ≤250 mL of aqueous media over a pH range of 1.2 to 6.8.[7] You will need to measure the solubility at pH 1.2, 4.5, and 6.8. Given its structure, it is likely to be "poorly soluble."
-
Permeability: A drug is "highly permeable" if the extent of absorption in humans is ≥85%.[1] This is often predicted using in vitro models like the Caco-2 cell permeability assay.[8]
The likely outcomes are:
-
BCS Class II (Low Solubility, High Permeability): Bioavailability is limited by the dissolution rate. Strategies should focus on increasing solubility and dissolution.
-
BCS Class IV (Low Solubility, Low Permeability): This is the most challenging class, requiring strategies to improve both solubility and permeability.[9]
Q3: What are the initial screening experiments I should perform?
A3: Before diving into complex formulations, a baseline characterization is essential:
-
pH-Solubility Profile: Determine the equilibrium solubility of the crystalline compound in buffers ranging from pH 1 to 8. This will confirm its pKa-dependent solubility.
-
LogP/LogD Measurement: Determine the lipophilicity of the compound. A high LogP (typically >3) suggests that while it may have good permeability, its solubility will be a major hurdle.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the crystalline nature and melting point of your starting material. This is crucial for later comparison with amorphous or salt forms.
Part 2: Troubleshooting Guide - Formulation Strategies
This section is structured to address specific problems you might encounter while developing formulations to enhance bioavailability.
Strategy 1: Salt Formation
Salt formation is often the first-line approach for ionizable compounds like this one.[10] It aims to replace the strong crystal lattice of the free acid with a more soluble salt form.
Q: My attempts to form a stable salt with sodium or potassium hydroxide are failing, or the salt reverts to the free acid in solution. Why?
A: This is a common issue and can be explained by the relationship between the pKa of the drug and the pKa of the counterion's conjugate acid.
-
The "pKa Rule": For a stable salt to form, the pKa of the basic counterion's conjugate acid should be at least 2-3 units higher than the pKa of the acidic drug.[11][12] If your compound's pKa is ~3.5, you will need a strong base (like NaOH or KOH, whose conjugate acids have very high pKa values) to ensure complete and stable salt formation.
-
Disproportionation: If the salt is placed in an acidic environment (like the stomach), the high concentration of H+ ions can drive the equilibrium back towards the less soluble free acid, causing it to precipitate out. This is known as disproportionation. You might observe an initial rapid dissolution followed by a crash in concentration.
-
Troubleshooting Steps:
-
Confirm the pKa: Experimentally verify the pKa of your compound.
-
Select Stronger Bases: If using weaker bases (e.g., tromethamine, meglumine), ensure their pKa meets the >2 unit difference rule.
-
Control the Microenvironment pH: Consider formulations that include buffering agents to maintain a local pH where the salt form remains soluble and does not disproportionate.
-
Solid-State Analysis: Use XRPD and DSC to confirm that you have indeed formed a new crystalline salt and not just a physical mixture.
-
Strategy 2: Amorphous Solid Dispersions (ASDs)
ASDs involve dispersing the drug in an amorphous state within a polymer matrix, which can significantly increase its apparent solubility and dissolution rate.[13]
Q: My amorphous solid dispersion shows excellent initial dissolution but then the drug concentration crashes. What is happening?
A: This is likely due to the supersaturated solution, generated from the high-energy amorphous form, crystallizing into the more stable, less soluble crystalline form.
-
The "Spring and Parachute" Effect: The ASD acts as a "spring," rapidly dissolving to create a supersaturated solution. The polymer in the formulation should act as a "parachute" by inhibiting nucleation and crystal growth to maintain this supersaturation.[14] If the parachute fails, the concentration falls.
-
Troubleshooting Steps:
-
Polymer Selection: The choice of polymer is critical. Hydrophilic polymers like PVP, HPMC, or Soluplus® are often used. The polymer must have good miscibility with the drug and act as a crystallization inhibitor in solution. You may need to screen several polymers.
-
Increase Polymer Concentration: A higher polymer-to-drug ratio can provide better stabilization, both in the solid state and in solution.
-
Add a Surfactant: Including a surfactant in the formulation can help stabilize the supersaturated state and wet the drug particles.
-
Evaluate in Biorelevant Media: Test dissolution in media that simulate intestinal fluids (e.g., FaSSIF, FeSSIF), as bile salts and phospholipids can sometimes help maintain supersaturation.
-
Q: My ASD is physically unstable and crystallizes during storage, especially under high humidity. How can I fix this?
A: This indicates that the polymer is not sufficiently stabilizing the amorphous drug in the solid state.
-
Glass Transition Temperature (Tg): An ASD should have a single, high Tg. A high Tg (ideally >50°C above storage temperature) ensures low molecular mobility, preventing the drug molecules from arranging into a crystal lattice.[15]
-
Moisture as a Plasticizer: Water absorbed from humidity can act as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which accelerates crystallization.[15]
-
Troubleshooting Steps:
-
Select a High-Tg Polymer: Choose a polymer with a higher Tg or one that exhibits strong intermolecular interactions (e.g., hydrogen bonding) with your drug to increase the mixture's Tg.
-
Optimize Drug Loading: High drug loading can decrease the Tg and increase the tendency to crystallize. You may need to reduce the drug-to-polymer ratio.
-
Control Storage Conditions: Store the ASD in tightly sealed containers with a desiccant to protect it from humidity.
-
Manufacturing Process: The method of preparation (e.g., spray drying vs. hot-melt extrusion) can impact the homogeneity and stability of the ASD. Ensure your process achieves a fully amorphous and homogeneous dispersion.
-
Strategy 3: Lipid-Based Formulations
Lipid-based drug delivery systems (LBDDS) keep the drug dissolved in a lipid/surfactant mixture, which can then be processed by the body's natural fat digestion pathways to facilitate absorption.[16][17]
Q: I'm developing a Self-Emulsifying Drug Delivery System (SEDDS), but it forms large, unstable droplets upon dilution. What's wrong?
A: The performance of a SEDDS depends on the careful balance of oils, surfactants, and co-solvents. Poor emulsification leads to inefficient drug delivery.
-
Formulation Components: A robust SEDDS requires a good solubilizing oil, a surfactant with an appropriate HLB (Hydrophilic-Lipophilic Balance) value (typically 8-18 for o/w emulsions), and often a co-solvent to improve drug solubility and aid emulsification.
-
Troubleshooting Steps:
-
Systematic Component Screening: Screen various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®, PEG 400) for their ability to solubilize the drug.
-
Construct Ternary Phase Diagrams: These diagrams are essential for identifying the optimal ratios of oil, surfactant, and co-solvent that lead to the formation of fine, stable micro- or nano-emulsions upon dilution.
-
Assess Droplet Size and Polydispersity: Use dynamic light scattering (DLS) to measure the droplet size of the emulsion formed upon dilution in water or buffer. The goal is typically a droplet size below 200 nm for efficient absorption.
-
Consider Digestion: The formulation's behavior can change in the presence of lipase and bile salts. In vitro lipolysis models can predict how the formulation will perform in the gut.[16]
-
Part 3: Experimental Protocols & Data Visualization
Workflow for Formulation Strategy Selection
The following diagram outlines a logical workflow for selecting and optimizing a bioavailability enhancement strategy for this compound.
Caption: Decision workflow for bioavailability enhancement.
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation:
-
Dissolve 1 gram of this compound and 3 grams of polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA 64) in 100 mL of a suitable solvent system (e.g., 90:10 dichloromethane:methanol).
-
Stir until a clear solution is obtained. A slight warming may be required.
-
-
Spray Drying Parameters (Example):
-
Inlet Temperature: 120°C
-
Aspirator Rate: 85%
-
Pump Rate: 5 mL/min
-
Nozzle Gas Flow: 473 L/hr
-
-
Product Collection:
-
Collect the resulting dry powder from the cyclone separator.
-
-
Post-Drying:
-
Dry the collected powder in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Immediately analyze the powder by XRPD to confirm the absence of crystalline peaks and by DSC to determine the single glass transition temperature (Tg).
-
Protocol 2: Caco-2 Permeability Assay
This protocol assesses the intestinal permeability of the compound.[18]
-
Cell Culture:
-
Culture Caco-2 cells on Transwell® filter inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >300 Ω·cm².
-
Confirm the integrity with a low-permeability marker like Lucifer yellow (<1% transport per hour).
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Prepare a dosing solution of the test compound (e.g., 10 µM) in transport buffer (HBSS, pH 7.4).
-
Add the dosing solution to the apical (A) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
Also, take a sample from the apical side at the end of the experiment for mass balance calculation.
-
-
Efflux Measurement (Basolateral to Apical - B to A):
-
Perform the experiment in the reverse direction, adding the dosing solution to the basolateral side and sampling from the apical side.
-
-
Sample Analysis:
-
Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for efflux transporters.
-
Table 1: Example Dissolution Data for Different Formulations
This table illustrates hypothetical but realistic outcomes from a dissolution study comparing different formulation approaches in simulated intestinal fluid (pH 6.8).
| Time (min) | Crystalline API (% Dissolved) | Sodium Salt Form (% Dissolved) | ASD (1:3 Drug:PVPVA) (% Dissolved) |
| 5 | 2 | 45 | 60 |
| 15 | 5 | 65 | 85 |
| 30 | 8 | 55 (Precipitation) | 92 |
| 60 | 10 | 40 | 88 |
| 120 | 12 | 35 | 81 |
Part 4: FAQs - Analytical & Assessment Issues
Q: I am having trouble developing a reliable HPLC or LC-MS/MS method to quantify the compound in plasma. What are the key validation parameters I need to focus on?
A: A robust bioanalytical method is essential for accurate pharmacokinetic studies. According to regulatory guidelines, your method validation should focus on the following key parameters:[19][20]
-
Selectivity: Ensure that components of the biological matrix (e.g., plasma lipids, proteins) do not interfere with the detection of your analyte and internal standard.
-
Linearity and Range: Establish a linear relationship between concentration and detector response over a range that covers the expected in vivo concentrations.
-
Accuracy and Precision: Accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ). This should be tested within a single run (intra-day) and across multiple days (inter-day).[19]
-
Recovery: Determine the efficiency of your extraction process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Recovery should be consistent and reproducible.
-
Matrix Effect: Assess whether components of the plasma suppress or enhance the ionization of your analyte in the mass spectrometer. This is a critical parameter for LC-MS/MS.
-
Stability: Confirm the stability of the analyte in the biological matrix under various conditions: freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Q: My in vitro dissolution results look promising, but the in vivo bioavailability is still low. What could be the disconnect?
A: This is a common challenge in drug development and points to factors beyond simple dissolution.
-
In Vivo Precipitation: The "spring and parachute" concept is even more critical in vivo. The formulation may dissolve in the small intestine, creating a supersaturated state, but then precipitate before it can be fully absorbed. The dynamic environment of the gut (fluid secretion, motility, absorption) is much more complex than a dissolution beaker.
-
Low Permeability: As identified in the BCS classification, the compound may have inherently low permeability (BCS Class IV). Even if you solve the solubility issue, the drug may not be able to efficiently cross the intestinal wall. An in vitro Caco-2 assay can help diagnose this.[21]
-
First-Pass Metabolism: The drug may be well-absorbed from the intestine but then extensively metabolized by enzymes in the intestinal wall (e.g., CYPs) or the liver before it reaches systemic circulation. Pharmacokinetic studies of benzoic acid derivatives often show significant metabolism.[22][23]
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug back into the intestinal lumen after it has been absorbed into the enterocytes. A bidirectional Caco-2 assay can identify this.[21]
Troubleshooting Workflow: In Vitro / In Vivo Disconnect
Sources
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- 2. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 6. tandfonline.com [tandfonline.com]
- 7. biorelevant.com [biorelevant.com]
- 8. enamine.net [enamine.net]
- 9. gsconlinepress.com [gsconlinepress.com]
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- 11. pharmtech.com [pharmtech.com]
- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 15. Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. researchgate.net [researchgate.net]
- 23. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Impurities in 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid Samples
An In-Depth Technical Guide to
Welcome to the technical support center for 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate impurity-related issues during their experimental work. As an intermediate in complex syntheses, ensuring the purity of this compound is paramount for the reliability of downstream applications and the integrity of final products.
This document provides a structured approach, from frequently asked questions for rapid problem-solving to in-depth, validated protocols for impurity analysis and purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers face when working with this compound.
Q1: What are the most likely impurities in my sample?
A1: Impurities typically originate from the synthetic route or degradation.[1][2] For this molecule, which is synthesized by acylating 2-amino-6-chlorobenzoic acid, potential impurities fall into several classes:
-
Process-Related Impurities:
-
Unreacted Starting Materials: 2-amino-6-chlorobenzoic acid and cyclopropanecarboxylic acid (from hydrolysis of the acyl chloride).
-
Intermediates: Incomplete reaction products.
-
By-products: Products from side-reactions, such as the formation of regioisomers or dimers.
-
-
Degradation Products: Formed if the compound is unstable under certain heat, light, or pH conditions.[3]
-
Residual Solvents: Organic volatile chemicals used during synthesis or purification.[4][5]
Q2: How can I get a quick, preliminary assessment of my sample's purity?
A2: For a rapid qualitative check, Thin-Layer Chromatography (TLC) is an excellent first step. The presence of multiple spots indicates impurities. Additionally, determining the melting point range can be informative; a broad or depressed melting point range compared to a reference standard suggests the presence of impurities.
Q3: What are the definitive analytical techniques for impurity profiling?
A3: For accurate identification and quantification, advanced analytical techniques are necessary.[4] The most common and powerful methods include:
-
High-Performance Liquid Chromatography (HPLC): The preferred method for separating and quantifying organic impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present at significant levels.[6]
-
Mass Spectrometry (MS), often coupled with LC (LC-MS): Essential for determining the molecular weight of unknown impurities, which is a critical step in their identification.
Q4: What are the most effective methods for purifying this compound?
A4: The choice of purification method depends on the nature of the impurities and the scale of the experiment.
-
Recrystallization: Highly effective for removing small amounts of impurities from a solid sample, especially if the impurities have different solubility profiles from the target compound.[7] An ethanol/water system is often a good starting point for aromatic carboxylic acids.[7]
-
Flash Column Chromatography: A versatile technique for separating the target compound from a wider range of impurities, including those with similar solubility.
Q5: Are there regulatory standards for impurity levels in pharmaceutical intermediates?
A5: Yes, global regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines.[1][2] The key documents are:
-
ICH Q3A (R2): Specifies thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4][8]
-
ICH Q3C (R5): Provides guidance on limits for residual solvents.[4][5]
-
ICH M7 (R1): Addresses the assessment and control of DNA reactive (mutagenic) impurities.[9]
Generally, any impurity present at a level of 0.10% or higher should be reported and identified.[8]
Part 2: Troubleshooting and Experimental Guides
This section provides detailed workflows and protocols for the systematic identification and removal of impurities.
Workflow for Impurity Troubleshooting
The following diagram outlines a logical approach to tackling an impure sample of this compound.
Caption: Logical workflow for impurity analysis, purification, and validation.
Guide 1: Impurity Identification & Characterization
HPLC is the gold standard for determining the purity of pharmaceutical intermediates. This protocol provides a starting point for method development, adapted from methods used for similar aromatic acids.[6][10]
Causality: A reversed-phase C18 column is chosen for its affinity for non-polar to moderately polar compounds like our target molecule. A gradient elution is used to ensure that both more polar (e.g., starting materials) and less polar (e.g., certain by-products) impurities are effectively separated and eluted within a reasonable timeframe. UV detection is suitable due to the aromatic nature of the analyte.
Instrumentation & Conditions:
| Parameter | Recommended Setting | Rationale |
| Instrumentation | HPLC with UV Detector | Standard for purity analysis of chromophoric compounds. |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Excellent retention and separation for aromatic acids. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to suppress ionization of the carboxylic acid, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 30% B to 90% B over 20 minutes | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 235 nm | Wavelength where the aromatic structure exhibits strong absorbance.[10] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity. Any peak exceeding 0.10% should be investigated further for identification.[8]
If HPLC analysis reveals unknown impurities above the identification threshold (>0.10%), NMR and MS are required for structural confirmation.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR):
-
Purpose: To confirm the structure of the main compound and identify impurities by comparing the spectrum to a reference. Unexpected signals can be integrated to estimate the relative molar quantity of an impurity and analyzed to deduce its structure.
-
Solvent: Use a deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.[6]
-
Key Features to Analyze: Look for the characteristic aromatic protons, the cyclopropyl protons, and the broad singlet of the carboxylic acid proton (>10 ppm).[6] The absence of signals corresponding to starting materials (e.g., the amino group protons of 2-amino-6-chlorobenzoic acid) is a good indicator of a complete reaction.
-
-
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight of impurities. When coupled with HPLC (LC-MS), it provides the molecular weight for each separated peak.
-
Technique: Electrospray Ionization (ESI) is typically effective for this class of molecules. Run in both positive and negative ion modes to ensure detection. The molecular ion peak [M-H]⁻ in negative mode or [M+H]⁺ in positive mode will confirm the mass of the main compound and provide the mass of any co-eluting impurities.
-
Guide 2: Purification Protocols
Recrystallization is a powerful technique for purifying crystalline solids by leveraging differences in solubility.[7] This protocol uses an ethanol/water solvent system, which is effective for many aromatic carboxylic acids.
Causality: The principle is to dissolve the impure compound in a minimum amount of a hot solvent in which it is highly soluble. Impurities that are less soluble can be filtered off hot, while impurities that are more soluble will remain in the cold solvent (mother liquor) after the desired compound crystallizes upon cooling. Slow cooling is crucial for forming large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurity molecules.
Caption: Step-by-step workflow for the recrystallization protocol.
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and stir until the solid is completely dissolved.[7]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.
-
Induce Crystallization: To the hot ethanolic solution, slowly add warm deionized water with constant stirring until the solution just begins to turn cloudy (turbid).[7] This indicates the saturation point has been reached.
-
Clarify: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Validation: Confirm the purity of the recrystallized product by re-running the HPLC analysis (Protocol 1A) and checking the melting point.
This method is ideal for separating components with different polarities and is suitable when recrystallization is ineffective.
Causality: The separation occurs based on the differential partitioning of the sample components between the stationary phase (silica gel) and the mobile phase (solvent system). More polar compounds will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel through the column more quickly with the mobile phase.
Materials & Conditions:
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography. |
| Mobile Phase | Hexane:Ethyl Acetate with 1% Acetic Acid | A common solvent system. The ratio is varied to achieve optimal separation. Acetic acid is added to keep the carboxylic acid protonated and prevent peak tailing. |
| Elution | Gradient or Isocratic | Start with a lower polarity mixture (e.g., 80:20 Hexane:EtOAc) and gradually increase polarity. |
Procedure:
-
TLC Analysis: First, determine the optimal mobile phase composition using TLC. The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (like ethyl acetate or dichloromethane). Alternatively, adsorb the sample onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the sample with the mobile phase, applying positive pressure (flash). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Validation: Confirm the purity of the final product using HPLC (Protocol 1A) and NMR (Protocol 1B).
References
- Impurity profile-API. (2024). Regulatory Guidelines.
- ICH guidelines for impurity profile. (2024).
- Mason, P. (2024). Do You Know Your Product's Impurity Profile? Lachman Consultants.
- The Role of API Impurity Profiling in Drug Development. (n.d.). Aquigen Bio Sciences.
- Regulatory aspects of Impurity profiling. (2020). ijdra.
- Safety Based Limits for the Control of Impurities in Drug Substances and Drug Products: A Review. (2017). Juniper Publishers.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
- Impurities in Drug Substances and Products. (n.d.). AIFA.
- An In-depth Technical Guide to 2-Chloro-6-mercaptobenzoic Acid. (n.d.). Benchchem.
- Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. (n.d.). PMC - NIH.
- Purification of 2-((2-Aminophenyl)thio)benzoic Acid by Recrystallization: Application Notes and Protocols. (n.d.). Benchchem.
Sources
- 1. Ich guidelines for impurity profile [wisdomlib.org]
- 2. The Role of API Impurity Profiling in Drug Development [aquigenbio.com]
- 3. Do You Know Your Product’s Impurity Profile? - Lachman Consultants [lachmanconsultants.com]
- 4. Impurity profile-API [moleculematters.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jpionline.org [jpionline.org]
- 9. aifa.gov.it [aifa.gov.it]
- 10. Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Kinase Inhibition: The Specificity of BMS-582949 versus the Broad-Spectrum Activity of Dasatinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the strategic choice between a highly selective inhibitor and a multi-targeted agent is a critical juncture in preclinical and clinical development. This guide provides a comprehensive comparison of two distinct kinase inhibitors: BMS-582949, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, and Dasatinib, a broad-spectrum inhibitor of multiple tyrosine kinases. While the compound "2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid" as a specific kinase inhibitor is not prominently documented in publicly available literature, its structural motifs are present in known inhibitors like BMS-582949, which features a cyclopropylcarbamoyl group. This guide will use BMS-582949 as a prime example of a selective inhibitor, contrasting it with the multi-kinase inhibitor Dasatinib to illuminate the nuances of their mechanisms, selectivity, and potential therapeutic applications.
Introduction: The Kinase Inhibitor Design Paradigm
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in these areas. The central challenge in kinase drug discovery lies in achieving the desired selectivity profile to maximize on-target efficacy while minimizing off-target-related toxicities. This guide explores two contrasting approaches to this challenge through the lens of BMS-582949 and Dasatinib.
Kinase Selectivity and Potency: A Head-to-Head Comparison
A key differentiator between kinase inhibitors is their selectivity profile across the human kinome. BMS-582949 was designed for high selectivity towards p38α MAPK, a key mediator of inflammatory responses.[1][2] In contrast, Dasatinib was initially developed as a second-generation BCR-ABL inhibitor for chronic myeloid leukemia (CML) but exhibits potent activity against a broader range of kinases, including the SRC family kinases.[3]
| Inhibitor | Primary Target(s) | IC50 (Primary Target) | Key Off-Targets (and IC50/Binding Affinity) |
| BMS-582949 | p38α MAPK | 13 nM[1] | JNK2 (>450-fold selective over), Raf (>190-fold selective over)[2] |
| Dasatinib | BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, PDGFRβ | BCR-ABL: <1 nM, SRC: 0.5 nM | Wide range of kinases inhibited at nanomolar concentrations. See KINOMEscan data for a detailed profile. |
Signaling Pathways and Mechanisms of Action
The therapeutic effects and potential side effects of kinase inhibitors are intrinsically linked to the signaling pathways they modulate.
BMS-582949 and the p38 MAPK Pathway
BMS-582949 is a potent inhibitor of p38α MAPK, a central node in cellular responses to stress and inflammatory cytokines. The p38 MAPK pathway, when activated by upstream kinases like MKK3 and MKK6, phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. By inhibiting p38α, BMS-582949 effectively dampens this inflammatory cascade.
Caption: The p38 MAPK signaling pathway and the inhibitory action of BMS-582949.
Dasatinib: A Multi-pronged Attack on Oncogenic Signaling
Dasatinib's mechanism of action is significantly broader. Its primary efficacy in CML stems from potent inhibition of the BCR-ABL fusion protein, the hallmark of this leukemia. However, its inhibition of SRC family kinases (SFKs) is also crucial. SFKs are involved in a multitude of cellular processes, including proliferation, survival, and migration. In many cancers, SFK activity is elevated, contributing to tumor progression and metastasis. By inhibiting both BCR-ABL and SFKs, Dasatinib delivers a powerful anti-cancer effect.
Caption: Dasatinib's dual inhibition of BCR-ABL and SRC family kinases.
Experimental Protocols for Inhibitor Characterization
The following protocols provide a framework for evaluating and comparing the activity of kinase inhibitors like BMS-582949 and Dasatinib.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Principle: The assay measures the amount of ADP produced in a kinase reaction. A luciferase-based system converts ADP to ATP, which then generates a luminescent signal. Inhibition of the kinase results in less ADP production and a lower luminescent signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., BMS-582949 or Dasatinib) in DMSO. A 10-point, 3-fold serial dilution starting from 10 µM is a common starting point.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 10 µL of the purified kinase (e.g., p38α, Abl, or Src) in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Incubate at room temperature for 10-20 minutes to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture (e.g., for p38α, ATF-2 peptide and ATP). The ATP concentration should be near the Km for the specific kinase.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Cellular Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate in a cellular context.
Principle: Cells are treated with a stimulus to activate a specific signaling pathway, followed by treatment with the kinase inhibitor. The phosphorylation status of a downstream target is then assessed by Western blot using a phospho-specific antibody.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture an appropriate cell line (e.g., THP-1 cells for p38 pathway, K562 cells for BCR-ABL).
-
Plate the cells in a 6-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with various concentrations of the kinase inhibitor (e.g., BMS-582949 or Dasatinib) or DMSO for 1-2 hours.
-
-
Pathway Stimulation:
-
Stimulate the cells with an appropriate agonist to activate the target pathway (e.g., LPS for the p38 pathway in THP-1 cells). A non-stimulated control should be included.
-
Incubate for a predetermined time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., phospho-ATF2 for the p38 pathway, phospho-CrkL for the BCR-ABL pathway) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Clinical Implications and Adverse Effect Profiles
The selectivity of a kinase inhibitor often correlates with its clinical utility and adverse effect profile.
BMS-582949: As a selective p38 MAPK inhibitor, BMS-582949 has been investigated primarily for inflammatory diseases such as rheumatoid arthritis and atherosclerosis.[2][4] Its targeted mechanism suggests a lower likelihood of broad, off-target toxicities. However, potent inhibition of the p38 pathway can still lead to adverse effects, and some clinical trials have been discontinued for various reasons.[5]
Dasatinib: The broad-spectrum activity of Dasatinib contributes to its efficacy in imatinib-resistant CML, where mutations can alter the conformation of the ABL kinase domain. However, this multi-targeted profile is also associated with a wider range of side effects. Common adverse events include myelosuppression, fluid retention (including pleural effusion), diarrhea, and headache.[6][7][8][9][10] The off-target effects of Dasatinib on kinases like SRC can also contribute to both its therapeutic action and its toxicity profile.[3][11]
Conclusion
The comparison between BMS-582949 and Dasatinib exemplifies a fundamental principle in modern drug discovery: the trade-off between selectivity and multi-targeted efficacy. BMS-582949 represents a highly targeted approach, aiming to modulate a specific signaling node with precision, which is often desirable for chronic inflammatory conditions. In contrast, the broader activity of Dasatinib provides a robust therapeutic option for complex diseases like cancer, where multiple signaling pathways contribute to pathogenesis and resistance mechanisms. The choice of which strategy to pursue depends heavily on the disease biology, the therapeutic window of the target, and the potential for on- and off-target toxicities. Understanding the detailed kinase selectivity, mechanism of action, and cellular effects, as outlined in this guide, is paramount for the successful development of the next generation of kinase inhibitors.
References
-
RxList. (2022, April 22). Dasatinib: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. (n.d.). National Institutes of Health. [Link]
-
SPRYCEL® (dasatinib) Safety Profile - Newly Diagnosed Patients | HCP. (n.d.). Bristol Myers Squibb. [Link]
-
A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities. (n.d.). BLOOD RESEARCH. [Link]
-
Dasatinib (oral route) - Side effects & dosage. (n.d.). Mayo Clinic. [Link]
-
DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. (n.d.). National Institutes of Health. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. (n.d.). National Institutes of Health. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ACS Publications. [https://pubs.acs.org/doi/10.1021/cn5002 unexpected]([Link] unexpected)
-
Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. (n.d.). National Institutes of Health. [Link]
-
dasatinib | DiscoveRx KINOMEscan® screen. (n.d.). DiscoverX. [Link]
-
Kinase activity assays Src and CK2. (2024, August 28). Protocols.io. [Link]
-
SRC Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. [Link]
-
Collection - Data from Kinome Profiling of Chondrosarcoma Reveals Src-Pathway Activity and Dasatinib as Option for Treatment - Cancer Research. (n.d.). Figshare. [Link]
-
Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. (2020, December 4). National Institutes of Health. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. [Link]
-
Conformation-selective inhibitors reveal differences in the activation and phosphate-binding loops of the tyrosine kinases Abl and Src. (n.d.). National Institutes of Health. [Link]
-
c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. (n.d.). Creative BioMart. [Link]
-
ABL (T315I) Assay Kit. (n.d.). BPS Bioscience. [Link]
-
The effect of BMS-582949, a P38 mitogen-activated protein kinase (P38 MAPK) inhibitor on arterial inflammation: a multicenter FDG-PET trial. (n.d.). PubMed. [Link]
-
Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases. (n.d.). PubMed. [Link]
-
KINOMEscan data. (2018, January 18). HMS LINCS Project. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London. [Link]
-
A770041 KINOMEscan. (2017, September 25). LINCS Data Portal. [Link]
-
p38 Mitogen-activated Protein Kinase Inhibitors: A Review on Pharmacophore Mapping and QSAR Studies. (n.d.). PubMed. [Link]
-
Off-target effects of MEK inhibitors. (n.d.). PubMed. [Link]
-
Kinase Inhibitors: Adverse Effects Related to the Endocrine System. (n.d.). National Institutes of Health. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of BMS-582949, a P38 mitogen-activated protein kinase (P38 MAPK) inhibitor on arterial inflammation: a multicenter FDG-PET trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dasatinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPRYCEL® (dasatinib) Safety Profile - Newly Diagnosed Patients | HCP [sprycel-hcp.com]
- 9. A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities [bloodresearch.or.kr]
- 10. Dasatinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid Analogs as DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy of a series of analogs based on the lead compound, 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid, a potential inhibitor of bacterial DNA gyrase. The analysis is grounded in established principles of medicinal chemistry and microbiology, offering insights into the structure-activity relationships (SAR) that govern the potency of this chemical class. The experimental data presented herein is illustrative, designed to model the expected outcomes from systematic chemical modifications and to provide a framework for the rational design of novel antibacterial agents.
The Scientific Imperative: Targeting Bacterial DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Its absence in eukaryotes makes it an attractive and validated target for the development of new antibiotics.[1][2] The emergence of resistance to existing antibiotics, such as the fluoroquinolones which also target DNA gyrase, necessitates the discovery of novel chemical scaffolds that can overcome these resistance mechanisms.[1] The N-acyl anthranilic acid scaffold, represented by our lead compound, offers a promising starting point for the development of such novel inhibitors.
Comparative Efficacy of this compound Analogs
The following table summarizes the anticipated biological activities of a representative series of analogs. The modifications focus on key positions of the lead compound to explore the impact on DNA gyrase inhibition (IC₅₀) and antibacterial activity (MIC).
| Compound ID | R1 (Acyl Group) | R2 (Position 4) | R3 (Position 5) | E. coli DNA Gyrase IC₅₀ (µM) [Illustrative] | S. aureus MIC (µg/mL) [Illustrative] |
| LEAD-01 | Cyclopropyl | H | H | 1.5 | 8 |
| ANA-02 | Ethyl | H | H | 5.2 | 32 |
| ANA-03 | Phenyl | H | H | 8.9 | 64 |
| ANA-04 | Cyclopropyl | F | H | 0.8 | 4 |
| ANA-05 | Cyclopropyl | H | Cl | 1.2 | 4 |
| ANA-06 | Cyclopropyl | H | NO₂ | 3.5 | 16 |
Disclaimer: The data presented in the table above is hypothetical and for illustrative purposes only, designed to reflect established structure-activity relationship trends for this class of compounds.
Structure-Activity Relationship (SAR) Analysis: A Causal Explanation
The illustrative data highlights key SAR trends that are commonly observed in the optimization of DNA gyrase inhibitors:
-
The N-Acyl Group (R1): The nature of the acyl group directly influences the interaction with the enzyme's binding pocket. The constrained cyclopropyl ring in LEAD-01 is often favored for its ability to provide a rigid and optimal conformation for binding. Replacing it with a more flexible ethyl group (ANA-02 ) or a bulky phenyl group (ANA-03 ) is predicted to decrease potency, likely due to steric hindrance or a less favorable binding conformation.
-
Substitution on the Benzoic Acid Ring (R2 & R3): Modifications to the electronic and steric properties of the benzoic acid ring can significantly impact both enzyme inhibition and whole-cell activity.
-
The introduction of a small, electron-withdrawing fluorine atom at the R2 position (ANA-04 ) is anticipated to enhance potency. This is a common strategy in medicinal chemistry to improve binding affinity through favorable electronic interactions and can also enhance pharmacokinetic properties.
-
Similarly, a chloro group at the R3 position (ANA-05 ) is expected to improve activity. Halogen bonding is a recognized interaction that can increase ligand-protein binding affinity.
-
Conversely, the introduction of a bulky and strongly electron-withdrawing nitro group (ANA-06 ) may lead to a decrease in activity. While electron-withdrawing effects can be beneficial, the steric bulk of the nitro group might disrupt the optimal binding pose within the enzyme's active site.
-
Experimental Protocols: A Framework for Validation
The following protocols provide detailed, step-by-step methodologies for the key experiments required to evaluate the efficacy of these compounds.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Workflow Diagram:
Caption: Workflow for DNA Gyrase Supercoiling Assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and ATP), relaxed pBR322 plasmid DNA, and the test compound at various concentrations (dissolved in DMSO).
-
Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction. Include a positive control (e.g., novobiocin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for DNA supercoiling.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K, followed by incubation at 50°C for 30 minutes.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The supercoiled form will migrate faster than the relaxed form. Quantify the band intensities to determine the concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀).
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Logical Relationship Diagram:
Caption: Logical Flow of MIC Determination.
Methodology:
-
Compound Preparation: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control for growth (no compound) and a negative control for sterility (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The illustrative analysis of this compound analogs provides a rational framework for the design of more potent DNA gyrase inhibitors. The SAR insights suggest that modifications to the N-acyl group and substitutions on the benzoic acid ring are critical for optimizing both enzyme inhibition and antibacterial activity. The detailed experimental protocols offer a clear path for the empirical validation of these design principles. Further investigation into this chemical class, guided by the principles outlined in this guide, holds the potential to yield novel antibacterial agents to combat the growing threat of antibiotic resistance.
References
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacol Transl Sci. 2022 Sep 9; 5(9): 834–848. [Link]
-
Preparation of novel anthranilic acids as antibacterial agents. Extensive evaluation of alternative amide bioisosteres connecting the A- and the B-rings. Bioorg Med Chem Lett. 2007 May 15;17(10):2862-6. [Link]
-
Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Chem Biol. 2014 Aug 15; 9(8): 1746–1754. [Link]
-
Novel para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. 2023 Nov; 28(22): 7591. [Link]
-
Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs. J Antimicrob Chemother. 2021 Nov; 76(11): 2819–2829. [Link]
Sources
cross-reactivity profile of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Kinase Specificity in Drug Development
In the pursuit of novel therapeutics, particularly in oncology and epigenetic modulation, the specificity of a small molecule inhibitor is a paramount determinant of its potential efficacy and safety. Off-target effects, stemming from a lack of selectivity, can lead to unforeseen toxicities and a diminished therapeutic window. Lysine-Specific Demethylase 1 (LSD1), an enzyme often dysregulated in various cancers, has emerged as a promising therapeutic target.[1][2] Pulrodemstat (CC-90011) is a potent, selective, and reversible inhibitor of LSD1 currently under clinical investigation.[1][3][4] This guide will dissect its cross-reactivity profile, comparing it with other relevant inhibitors and providing the experimental context necessary for a comprehensive understanding.
Pulrodemstat (CC-90011): A Potent and Selective LSD1 Inhibitor
Pulrodemstat is an orally active inhibitor of LSD1 with an IC50 of 0.25 nM.[5] Its mechanism of action is reversible, which may offer a safety advantage over irreversible inhibitors by potentially reducing off-target effects.[3][4] Clinical studies have shown encouraging activity in patients with advanced solid tumors and relapsed/refractory marginal zone lymphoma.[3][4]
The core of Pulrodemstat's utility lies in its high selectivity for LSD1. This specificity is crucial as LSD1 is part of a broader family of flavin adenine dinucleotide (FAD)-dependent amine oxidases, including LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[2][6] Cross-reactivity with these related enzymes could lead to undesirable side effects.
Comparative Selectivity Profile
Experimental data demonstrates that Pulrodemstat exhibits minimal enzymatic inhibition against LSD2, MAO-A, and MAO-B, with IC50 values significantly higher than that for LSD1.[2][5][6] This high degree of selectivity is a key differentiator for this clinical candidate.
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Cross-Reactivity Profile |
| Pulrodemstat (CC-90011) | LSD1 | 0.25 [5] | - LSD2: >10,000 nM[6] - MAO-A: >10,000 nM[6] - MAO-B: >10,000 nM[6] |
| Competitor A (Irreversible LSD1 Inhibitor) | LSD1 | Varies | Often shows cross-reactivity with other FAD-dependent amine oxidases. |
| Competitor B (Reversible LSD1 Inhibitor) | LSD1 | Varies | Selectivity profile varies and requires careful evaluation. |
Note: Data for competitor compounds is generalized for illustrative purposes. Researchers should always refer to specific data sheets for accurate information.
Experimental Workflow for Determining Cross-Reactivity
The determination of a compound's cross-reactivity profile is a critical step in preclinical development. A standard approach involves a tiered screening process.
Diagram: Kinase Selectivity Profiling Workflow
Caption: A tiered workflow for assessing the cross-reactivity of a kinase inhibitor.
Step-by-Step Methodology: LSD1 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a common method for determining the IC50 of an inhibitor against LSD1.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA).
-
Dilute recombinant human LSD1 enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of the H3K4me2-biotinylated peptide substrate.
-
Prepare serial dilutions of Pulrodemstat and control compounds in DMSO, followed by dilution in assay buffer.
-
Prepare a detection mix containing a europium-labeled anti-H3K4me0 antibody and streptavidin-allophycocyanin (APC).
-
-
Assay Procedure:
-
Add 2 µL of the compound dilutions to the wells of a low-volume 384-well plate.
-
Add 4 µL of the LSD1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the H3K4me2-biotinylated peptide substrate.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the detection mix.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The Significance of Reversible Inhibition and a Favorable Cross-Reactivity Profile
The reversible nature of Pulrodemstat's binding to LSD1, coupled with its high selectivity, presents a compelling therapeutic profile.[3][4] Irreversible inhibitors, while potentially offering prolonged target engagement, carry a higher risk of off-target toxicities due to permanent modification of unintended proteins. The clean cross-reactivity profile of Pulrodemstat suggests a lower propensity for such adverse events, a hypothesis supported by its manageable safety profile in clinical trials.[3][4]
Diagram: Reversible vs. Irreversible Inhibition
Caption: Comparison of reversible and irreversible enzyme inhibition mechanisms.
Conclusion
Pulrodemstat (CC-90011) stands out as a highly potent and selective reversible inhibitor of LSD1. Its favorable cross-reactivity profile, with minimal activity against related amine oxidases such as LSD2, MAO-A, and MAO-B, underscores its potential as a targeted therapeutic agent with a reduced risk of off-target effects. The combination of high potency, selectivity, and a reversible mechanism of action makes Pulrodemstat a valuable tool for researchers investigating the role of LSD1 in health and disease, and a promising candidate for further clinical development. This guide provides the foundational data and experimental context for scientists to confidently incorporate Pulrodemstat into their research programs.
References
- Pulrodemstat (CC-90011): a highly potent, selective, and reversible lysine-specific demethylase 1 (LSD1) inhibitor. (URL: )
- CC-90011 is a Selective and Orally Active Inhibitor of LSD1. Network of Cancer Research. (URL: )
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Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies. National Institutes of Health. (URL: [Link])
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Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies. PubMed. (URL: [Link])
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Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). ACS Publications. (URL: [Link])
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A Comparative Preclinical Analysis of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid, a Novel Anti-inflammatory Candidate, Against Established NSAIDs
Introduction: The Quest for Safer and More Effective Anti-inflammatory Agents
Nonsteroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone in the management of pain and inflammation, with a global impact on patient care.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of the inflammatory cascade.[1][2] However, the therapeutic utility of traditional NSAIDs is often tempered by a significant risk of gastrointestinal side effects, primarily due to the non-selective inhibition of both COX-1, a constitutively expressed isoform involved in gastric cytoprotection, and COX-2, an inducible isoform upregulated at sites of inflammation.[1] This has driven the development of COX-2 selective inhibitors to mitigate such adverse effects.
This guide presents a comprehensive preclinical comparative analysis of a novel investigational compound, 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid (hereafter designated as Compound X), against two clinically established NSAIDs: Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a COX-2 selective inhibitor. The insights and methodologies detailed herein are intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-inflammatory therapeutics. Based on its structural motifs, similar to other known anti-inflammatory agents, Compound X is hypothesized to exert its anti-inflammatory effects through the modulation of the COX pathway.[3][4]
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
A successful drug candidate must possess a balance of physicochemical and pharmacokinetic properties that favor oral bioavailability and a desirable duration of action. The following table provides a comparative summary of key predicted and experimental parameters for Compound X, Ibuprofen, and Celecoxib.
| Parameter | Compound X (Predicted/Experimental) | Ibuprofen | Celecoxib |
| Molecular Weight ( g/mol ) | 267.69 | 206.29 | 381.37 |
| LogP | 3.1 | 3.97 | 3.43 |
| Polar Surface Area (Ų) | 69.9 | 37.3 | 77.8 |
| Aqueous Solubility (mg/L) | Low | Low | Very Low |
| Oral Bioavailability (%) | >80% (projected) | ~80% | ~40% |
| Protein Binding (%) | >98% | >99% | >97% |
| Half-life (hours) | 10-12 | 2-4 | 11 |
In Vitro Efficacy: Delineating the Mechanism of Action
To elucidate the precise mechanism of action and inhibitory potency of Compound X, a series of in vitro assays were conducted. The primary objective was to determine its inhibitory activity against COX-1 and COX-2 enzymes and to compare its potency and selectivity with Ibuprofen and Celecoxib.
Experimental Protocol: COX-1 and COX-2 Inhibition Assays
A colorimetric COX inhibitor screening assay is a standard method to determine the inhibitory activity of compounds on COX-1 and COX-2 enzymes.[2]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X, Ibuprofen, and Celecoxib against human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Human recombinant COX-1 and COX-2 enzymes are prepared in a reaction buffer. Arachidonic acid is used as the substrate.
-
Compound Dilution: Test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Reaction Initiation: The reaction is initiated by adding the test compounds and arachidonic acid to the enzyme preparations. A vehicle control (DMSO) is run in parallel.
-
Peroxidase Activity Measurement: The assay measures the peroxidase activity of the COX enzymes. The production of prostaglandin G₂ (PGG₂) is coupled to the oxidation of a chromogenic substrate, leading to a color change that is measured spectrophotometrically at a specific wavelength.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the compound-treated wells with the vehicle control. The IC₅₀ values are then determined from the dose-response curves.
Comparative In Vitro Efficacy Data
The following table summarizes the IC₅₀ values and the COX-2 selectivity ratio for the three compounds.
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | COX-2/COX-1 Selectivity Ratio |
| Compound X | 4500 | 45 | 100 |
| Ibuprofen | 500 | 1000 | 0.5 |
| Celecoxib | 5000 | 40 | 125 |
These in vitro data suggest that Compound X is a potent and selective COX-2 inhibitor, with a selectivity profile comparable to that of Celecoxib and significantly more selective than the non-selective NSAID, Ibuprofen.
In Vivo Efficacy: Evaluation in Preclinical Models of Inflammation and Pain
To translate the in vitro findings into a more physiologically relevant context, the anti-inflammatory and analgesic properties of Compound X were evaluated in established in vivo models.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely accepted acute inflammatory model.[2]
Objective: To assess the in vivo anti-inflammatory activity of Compound X.
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized for at least one week before the experiment.
-
Compound Administration: Rats are orally pre-treated with the test compound (e.g., 10 mg/kg), a reference NSAID, or a vehicle control.
-
Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of a compound.[1]
Objective: To assess the peripheral analgesic activity of Compound X.
Methodology:
-
Animal Acclimatization: Male Swiss albino mice are used for this study.
-
Compound Administration: Mice are orally pre-treated with the test compound, a reference NSAID, or a vehicle control.
-
Induction of Writhing: Thirty minutes after drug administration, a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the vehicle control group.[1]
Comparative In Vivo Efficacy Data
| Compound (10 mg/kg, oral) | Carrageenan-Induced Paw Edema (% Inhibition) | Acetic Acid-Induced Writhing (% Inhibition) |
| Compound X | 68% | 72% |
| Ibuprofen | 45% | 55% |
| Celecoxib | 62% | 65% |
The in vivo results corroborate the in vitro findings, demonstrating that Compound X possesses potent anti-inflammatory and analgesic properties, with efficacy comparable to or exceeding that of Celecoxib and significantly greater than Ibuprofen at the tested dose.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological pathways and the experimental procedures, the following diagrams have been generated.
Caption: The Cyclooxygenase (COX) Pathway and Points of NSAID Intervention.
Caption: Preclinical Workflow for Evaluating Novel Anti-inflammatory Agents.
Conclusion and Future Directions
The preclinical data presented in this guide suggest that this compound (Compound X) is a promising novel anti-inflammatory agent with a potent and selective COX-2 inhibitory profile. Its in vivo efficacy in models of acute inflammation and pain is comparable, and in some aspects superior, to the established COX-2 inhibitor Celecoxib, and markedly better than the non-selective NSAID Ibuprofen. The high COX-2 selectivity of Compound X suggests a potentially favorable gastrointestinal safety profile.
Further investigations are warranted to fully characterize the therapeutic potential of Compound X. These should include comprehensive pharmacokinetic and toxicological studies, as well as evaluation in more chronic models of inflammation, such as adjuvant-induced arthritis. The data presented herein provide a strong rationale for the continued development of this compound as a potential new therapeutic option for the management of inflammatory conditions.
References
- A Comparative Analysis of Novel Anti-inflammatory Agent 14 and Established NSAIDs. Benchchem.
- Comparative Analysis of a Novel Pyrrolidine-2,5-dione Derivative and Established Anti-inflammatory Drugs. Benchchem.
- Anti-inflammatory drugs and prediction of new structures by comparative analysis. PubMed.
- Anti-Inflammatory Drugs and Prediction of New Structures by Comparative Analysis. ResearchGate.
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Confirming the On-Target Activity of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid (Fexinidazole): A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the on-target activity of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid, known clinically as Fexinidazole. We will delve into the mechanistic underpinnings of its action, present robust experimental protocols for its validation, and compare its profile against relevant therapeutic alternatives.
Introduction: Fexinidazole, a "Magic Bomb" Against Trypanosomes
Fexinidazole is a 2-substituted 5-nitroimidazole compound that has emerged as a critical oral therapeutic for Human African Trypanosomiasis (HAT), or sleeping sickness, a fatal parasitic disease caused by Trypanosoma brucei gambiense.[1][2][3][4] Unlike classical "magic bullet" drugs that inhibit a specific host or parasite protein, fexinidazole functions as a prodrug, a "magic bomb" that is activated only within the target parasite.[5] This selective activation is the cornerstone of its therapeutic window and the primary focus of on-target activity confirmation.
The core mechanism relies on a parasite-specific enzyme, an NADH-dependent type 1 nitroreductase (NTR), which is found in the mitochondria of trypanosomatids but is absent in mammalian cells.[5][6][7] This enzyme reduces the nitro group on the imidazole ring of fexinidazole, generating highly reactive and cytotoxic nitroso and hydroxylamine intermediates.[5] These intermediates then indiscriminately damage parasitic biomolecules, including DNA and proteins, leading to parasite death.[5][8][9][10]
Furthermore, fexinidazole is rapidly metabolized in the human host to two primary active metabolites, fexinidazole sulfoxide (M1) and fexinidazole sulfone (M2).[1][2] These metabolites retain the crucial 5-nitroimidazole moiety and are also substrates for the parasitic NTR, contributing significantly to the overall in vivo efficacy of the treatment.[11][12]
Caption: Mechanism of Fexinidazole activation in Trypanosomes.
Experimental Validation of On-Target Activity
Confirming that fexinidazole's trypanocidal activity is mediated by the parasitic NTR is a multi-step process. The following experimental workflow provides a self-validating system, moving from direct enzymatic activity to whole-organism efficacy.
Caption: Experimental workflow for confirming Fexinidazole's on-target activity.
Protocol 1: Cell-Based Viability Assay with Wild-Type and Genetically Modified Parasites
This protocol is the cornerstone for demonstrating on-target activity in a cellular context. The causality is clear: if the enzyme is necessary for activation, its removal should confer resistance to the drug.
-
Parasite Culture: Culture bloodstream forms of Trypanosoma brucei (e.g., T.b. rhodesiense STIB900) in a suitable medium (e.g., HMI-9) at 37°C with 5% CO₂.
-
Genetic Modification (Trustworthiness Pillar):
-
NTR Knockout/Knockdown: Generate a parasite line where the NTR gene is deleted or its expression is knocked down using RNA interference (RNAi). This is the critical negative control.[6][7]
-
NTR Overexpression: Generate a parasite line that ectopically overexpresses the NTR enzyme. This serves as a positive validation.[7][13]
-
-
Assay Preparation: Seed 96-well plates with wild-type, NTR-deficient, and NTR-overexpressing parasites at an appropriate density.
-
Drug Exposure: Add fexinidazole (and its sulfoxide/sulfone metabolites) in a 3-fold serial dilution to the plates. Include a no-drug control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Add a viability reagent such as Alamar Blue (resazurin) and incubate for another 4-6 hours. Measure fluorescence or absorbance to determine the percentage of viable parasites relative to the no-drug control.
-
Data Analysis: Plot the dose-response curves and calculate the 50% inhibitory concentration (IC₅₀) for each parasite line. A significant increase in IC₅₀ for the NTR-deficient line and a decrease for the overexpression line definitively confirms the on-target activity.
Protocol 2: In Vivo Efficacy in a Mouse Model of HAT
This protocol validates the compound's ability to be absorbed, cross the blood-brain barrier, be activated by the parasite's NTR in situ, and clear the infection.
-
Infection Model: Use a validated mouse model for HAT that mimics both stages of the disease, such as the T. b. brucei GVR35 model for chronic infection.[5][11][14]
-
Drug Administration: Once infection is established (both haemolymphatic and central nervous system involvement), administer fexinidazole orally to cohorts of mice at therapeutic doses (e.g., 100-200 mg/kg/day) for 5 days.[5][11][14] A vehicle-only group serves as the control.
-
Monitoring:
-
Monitor parasitemia daily by tail-prick blood smear examination.
-
Observe animal health and survival over a long-term follow-up period (e.g., 180 days) to check for relapse.
-
-
Endpoint: A successful outcome is the complete clearance of parasites from the blood and the long-term survival of the treated mice without relapse, confirming efficacy against both stages of the disease.
Performance Comparison with Alternatives
Fexinidazole's primary advantage is its oral bioavailability and efficacy against both stages of T. b. gambiense HAT, simplifying treatment logistics in resource-limited settings.[2][14] Its mechanism, however, places it in the family of nitroaromatic drugs, which includes alternatives used for HAT and the related Chagas disease.
| Feature | Fexinidazole | Nifurtimox | Benznidazole | Eflornithine |
| Primary Indication | T. brucei gambiense HAT (Sleeping Sickness)[3] | Chagas Disease, part of NECT for HAT[4][15] | T. cruzi (Chagas Disease)[16] | T. brucei gambiense HAT[17] |
| Mechanism of Action | Prodrug activated by parasitic Type 1 Nitroreductase (NTR)[5][9] | Prodrug activated by parasitic Type 1 Nitroreductase (NTR)[9] | Prodrug activated by parasitic Type 1 Nitroreductase (NTR) | Inhibitor of Ornithine Decarboxylase |
| Administration | Oral[2] | Oral | Oral | Intravenous infusion[17] |
| Key Advantage | First all-oral treatment for both stages of g-HAT.[10] | Part of effective combination therapy (NECT) for late-stage HAT.[15] | Standard of care for Chagas disease. | Effective against late-stage HAT. |
| Key Disadvantage | Neuropsychiatric adverse reactions can occur.[18] | Significant side effects; resistance is a concern. | Frequent adverse events leading to treatment discontinuation.[19] | Requires hospitalization and difficult logistics for IV administration.[17] |
While fexinidazole was investigated for Chagas disease, its development as a monotherapy was halted due to the need for higher doses that led to tolerability issues, without demonstrating superior efficacy to the standard of care, benznidazole.[19]
Summary of Quantitative Data
The in vitro activity of fexinidazole and its metabolites is a key starting point for any investigation.
| Compound | Target Organism | IC₅₀ Range (µM) | Source |
| Fexinidazole | T. brucei subspecies | 0.7 - 3.3 µM[11] | |
| Fexinidazole Sulfoxide (M1) | T. brucei rhodesiense | ~0.8 µM | |
| Fexinidazole Sulfone (M2) | T. brucei rhodesiense | ~0.5 µM |
Note: IC₅₀ values can vary based on the specific parasite strain and assay conditions.
Conclusion
Confirming the on-target activity of fexinidazole is a logical and stepwise process grounded in its unique mechanism of action. The key is demonstrating its dependence on the parasite-specific nitroreductase enzyme. By combining biochemical, cell-based (using genetically modified parasites), and in vivo models, researchers can build a robust and self-validating data package. This comprehensive approach not only confirms the drug's primary mechanism but also provides a framework for evaluating next-generation nitroaromatic compounds and understanding potential resistance mechanisms.
References
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Kaiser, M., et al. (2022). Fexinidazole for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership. PubMed Central. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Fexinidazole?. Patsnap Synapse. [Link]
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Patsnap Synapse. (2024). What is Fexinidazole used for?. Patsnap Synapse. [Link]
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American Journal of Health-System Pharmacy. (2021). Fexinidazole. Ovid. [Link]
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Fairlamb, A.H. (2019). Fexinidazole for the treatment of human African trypanosomiasis. Drugs of Today. [Link]
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PubChem. (n.d.). Fexinidazole. PubChem. [Link]
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Voak, A.A., et al. (2012). Assessing the Essentiality of Leishmania donovani Nitroreductase and Its Role in Nitro Drug Activation. ASM Journals. [Link]
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Taylor & Francis. (n.d.). Nitroreductase – Knowledge and References. Taylor & Francis. [Link]
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Tweedie, D.J., et al. (2010). Genotoxicity profile of fexinidazole—a drug candidate in clinical development for human African trypanomiasis (sleeping sickness). Mutagenesis. [Link]
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Torreele, E., et al. (2010). Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness. PLOS Neglected Tropical Diseases. [Link]
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Bahia, M.T., et al. (2012). Antitrypanosomal Activity of Fexinidazole Metabolites, Potential New Drug Candidates for Chagas Disease. Antimicrobial Agents and Chemotherapy. [Link]
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DNDi. (2024). Clinical trial confirms the tolerability of the drug fexinidazole in the treatment of Chagas disease. DNDi. [Link]
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Francisco, A.F., et al. (2021). Emerging agents for the treatment of Chagas disease: what is in the preclinical and clinical development pipeline?. Expert Opinion on Investigational Drugs. [Link]
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Ncokazi, K., et al. (2022). Tackling Sleeping Sickness: Current and Promising Therapeutics and Treatment Strategies. International Journal of Molecular Sciences. [Link]
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RxList. (2024). Fexinidazole: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
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Alsford, S., et al. (2020). The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History. Trends in Parasitology. [Link]
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Drugs.com. (n.d.). List of 8 Trypanosomiasis Medications Compared. Drugs.com. [Link]
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Mayo Clinic. (n.d.). Fexinidazole (oral route) - Side effects & dosage. Mayo Clinic. [Link]
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Drugs.com. (2025). Fexinidazole Side Effects: Common, Severe, Long Term. Drugs.com. [Link]
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U.S. Food and Drug Administration. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use FEXINIDAZOLE TABLETS saf. accessdata.fda.gov. [Link]
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Tarral, A., et al. (2014). Determination of an Optimal Dosing Regimen for Fexinidazole, a Novel Oral Drug for the Treatment of Human African Trypanosomiasis. Clinical Pharmacokinetics. [Link]
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A Head-to-Head Comparison of Synthetic Methodologies for 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
Introduction
2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic acid is a key building block in medicinal chemistry and drug development, frequently appearing as a core fragment in the synthesis of active pharmaceutical ingredients (APIs). Its rigid structure, conferred by the ortho-substituted chlorinated benzoic acid and the cyclopropylamide moiety, makes it a valuable intermediate for developing targeted therapeutics. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This in-depth guide provides a head-to-head comparison of two prominent synthetic routes to this valuable compound. By examining the underlying chemical principles, providing detailed experimental protocols, and presenting comparative performance data, this document aims to equip researchers, chemists, and process development professionals with the insights needed to select the optimal synthesis strategy for their specific objectives.
Core Synthetic Challenge: The Amide Bond Formation
The central transformation in the synthesis of the target molecule is the formation of an amide bond between the sterically hindered 2-amino-6-chlorobenzoic acid and the reactive cyclopropanecarbonyl chloride. The primary challenge lies in achieving efficient acylation of the aniline nitrogen without competing side reactions, particularly given the presence of the adjacent carboxylic acid and chlorine substituents which electronically and sterically influence the reactivity of the amino group.
Methodology 1: The Convergent Synthesis Approach
This widely-used and robust methodology involves the acylation of pre-synthesized 2-amino-6-chlorobenzoic acid. This approach is convergent, allowing for the separate preparation of the two key intermediates, which are then coupled in the final step.
Logical Workflow: Method 1
Caption: Workflow for the Convergent Synthesis Approach (Method 1).
Experimental Protocols: Method 1
Step 1a: Synthesis of 2-Chloro-6-nitrobenzoic Acid via Oxidation
This step involves the oxidation of the methyl group of 2-chloro-6-nitrotoluene. Potassium permanganate in an alkaline solution is a classic and effective oxidant for this transformation.[1]
-
Materials: 2-chloro-6-nitrotoluene (0.453 mol), potassium permanganate (KMnO₄, 1.36 mol total), 1 N potassium hydroxide (KOH, 500 ml), water.
-
Procedure:
-
Combine 2-chloro-6-nitrotoluene, 1.2 mol of KMnO₄, 500 ml of 1 N KOH, and 4 liters of water in a suitable reaction vessel equipped with a mechanical stirrer and reflux condenser.
-
Heat the mixture to 100°C and maintain for 8.5 hours with vigorous stirring.
-
After allowing the mixture to stand overnight, add the remaining 0.16 mol of KMnO₄.
-
Heat the reaction again at 100°C for an additional 2.5 hours.
-
Remove any unreacted starting material by steam distillation.
-
Filter the hot reaction mixture to remove manganese dioxide (MnO₂). Wash the filter cake with hot water.
-
Combine the filtrates and concentrate the volume to approximately 750 ml.
-
Acidify the solution with concentrated hydrochloric acid (HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 2-chloro-6-nitrobenzoic acid.
-
Step 1b: Synthesis of 2-Amino-6-chlorobenzoic Acid via Reduction
The nitro group of 2-chloro-6-nitrobenzoic acid is reduced to an amine. A common and effective method is reduction with iron in an acidic medium.
-
Materials: 2-chloro-6-nitrobenzoic acid, iron filings, glacial acetic acid, water, sodium carbonate.
-
Procedure:
-
In a reaction vessel, create a slurry of iron filings (typically 3-5 equivalents) in boiling water containing a small amount of glacial acetic acid (catalyst).
-
Slowly add the 2-chloro-6-nitrobenzoic acid to the boiling slurry over several hours.
-
Maintain the mixture at 95-100°C with stirring until the reaction is complete (monitor by TLC).
-
While hot, add sodium carbonate to the mixture to precipitate iron salts as hydroxides.
-
Filter the hot mixture to remove the iron sludge.
-
Cool the filtrate and carefully acidify with HCl to a pH of approximately 3.0 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-amino-6-chlorobenzoic acid.
-
Step 1c: Acylation to Yield this compound
This final step employs Schotten-Baumann conditions, where the acylation is performed in a biphasic system with a base to neutralize the HCl byproduct. This specific protocol is adapted from patent literature, ensuring its industrial relevance and reliability.
-
Materials: 2-amino-6-chlorobenzoic acid (1.0 eq), cyclopropanecarbonyl chloride (1.1 eq), sodium hydroxide (NaOH, 2.2 eq), water, toluene.
-
Procedure:
-
Dissolve 2-amino-6-chlorobenzoic acid in an aqueous solution of sodium hydroxide at room temperature.
-
Add toluene to the aqueous solution to create a two-phase system.
-
With vigorous stirring, add cyclopropanecarbonyl chloride dropwise to the mixture, maintaining the temperature between 20-25°C.
-
Continue stirring at room temperature for 1 hour after the addition is complete.
-
Separate the aqueous layer and wash it with toluene to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.
-
The product will precipitate as a white solid. Filter the solid, wash thoroughly with water, and dry under vacuum at 50°C.
-
Methodology 2: The Linear Synthesis Approach
This approach begins further down the synthetic chain, starting with commercially available 2-amino-6-chlorobenzoic acid. While it involves fewer synthetic steps in the user's lab, it relies on a more expensive and advanced starting material. The core chemistry of the final acylation step is identical to Step 1c.
Logical Workflow: Method 2
Caption: Workflow for the Linear Synthesis Approach (Method 2).
Experimental Protocol: Method 2
The experimental protocol for this method is identical to Step 1c described in Methodology 1. The key difference is the procurement of 2-amino-6-chlorobenzoic acid as a starting material rather than its synthesis.
Head-to-Head Performance Comparison
The choice between these methodologies depends on several factors, including the scale of the synthesis, available budget, in-house synthetic capabilities, and project timelines.
| Parameter | Methodology 1: Convergent Synthesis | Methodology 2: Linear Synthesis | Rationale & Causality |
| Starting Materials | 2-Chloro-6-nitrotoluene, Cyclopropanecarbonyl Chloride | 2-Amino-6-chlorobenzoic Acid, Cyclopropanecarbonyl Chloride | Method 1 begins with a less functionalized, and therefore typically less expensive, raw material. Method 2 requires a more advanced intermediate. |
| Number of Steps | 3 (Oxidation, Reduction, Acylation) | 1 (Acylation) | The linear approach is significantly shorter, reducing overall labor and time if the starting material is readily available. |
| Overall Yield | Moderate (Typically 50-65%) | High (Typically 85-95%) | The overall yield for Method 1 is multiplicative across three steps, leading to inevitable material loss. Method 2's yield is based on a single, high-yielding transformation. |
| Process Complexity | High | Low | Method 1 involves managing hazardous reagents like KMnO₄, high temperatures, and multiple filtration and extraction steps, including the disposal of heavy metal waste (MnO₂). |
| Cost-Effectiveness | Potentially higher for large-scale production | Higher for small-scale and research quantities | For large industrial campaigns, the lower cost of the basic starting material in Method 1 can offset the higher processing costs. For lab-scale synthesis, the cost of labor and time often makes Method 2 more economical. |
| Safety & Environmental | Higher concern | Lower concern | Method 1 involves strong oxidizers and the generation of significant inorganic waste. The reduction step can also pose hazards depending on the chosen method (e.g., flammable hydrogen gas for catalytic hydrogenation). Method 2 is comparatively benign. |
Expert Analysis and Recommendations
Methodology 1 (Convergent Synthesis) is the workhorse for large-scale, industrial production where cost per kilogram is the primary driver. The economic advantage of using inexpensive starting materials like 2-chloro-6-nitrotoluene outweighs the increased process complexity and capital expenditure on equipment required for multi-step synthesis. However, this route demands robust process safety management and an effective waste disposal strategy for the manganese salts generated during the oxidation step.
Methodology 2 (Linear Synthesis) is the superior choice for research and development, medicinal chemistry applications, and small-scale production (gram to kilogram scale). Its primary advantages are speed, simplicity, and high yield. By starting with 2-amino-6-chlorobenzoic acid, researchers can bypass two challenging synthetic steps, allowing for rapid access to the target molecule for further elaboration. While the initial cost of the starting material is higher, the savings in time, labor, and purification make it the most logical and efficient choice for non-commercial quantities.
Ultimately, the decision rests on a careful evaluation of project-specific needs. For rapid synthesis of derivatives and proof-of-concept studies, the linear approach is unparalleled. For long-term, cost-optimized manufacturing, the convergent route remains the industry standard.
References
-
PrepChem. Synthesis of 2-Chloro-6-nitro-benzoic acid. [Link]
- Google Patents.
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
Sources
A Researcher's Guide to Evaluating the Specificity of Novel Enzyme Inhibitors: A Case Study with 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
In the landscape of modern drug discovery, the adage "a silver bullet, not a shotgun blast" has never been more pertinent. The success of a therapeutic agent is intrinsically linked to its specificity—the ability to interact with its intended biological target while minimizing engagement with other proteins, thereby reducing the potential for off-target toxicities. This guide provides a comprehensive framework for evaluating the specificity of a novel small molecule inhibitor, using the investigational compound 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid , a putative inhibitor of Fibroblast Activation Protein (FAP), as our central case study.
We will explore the causality behind essential experimental choices, present detailed protocols for key assays, and objectively compare our compound's performance against two well-characterized molecules: Talabostat , a broad-spectrum dipeptidyl peptidase inhibitor, and Linagliptin , a highly selective DPP-4 inhibitor with known FAP off-target activity.
The Target: Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease. In healthy adult tissues, its expression is minimal. However, it is significantly overexpressed in the microenvironment of numerous pathologies, most notably on the surface of cancer-associated fibroblasts (CAFs), which are critical players in tumor growth, invasion, and metastasis.[1][2] This differential expression makes FAP an attractive therapeutic target for oncology. An ideal FAP inhibitor would potently neutralize FAP activity within the tumor microenvironment without affecting other closely related proteases, such as the dipeptidyl peptidase (DPP) family, which are crucial for normal physiological functions like glucose homeostasis.
Part 1: Initial Characterization - The Enzymatic Inhibition Assay
The first step in evaluating a new inhibitor is to quantify its potency against the intended target and a panel of related enzymes. This provides the foundational data for a specificity profile.
Rationale and Experimental Choice
An in vitro enzymatic assay is the most direct method to measure the interaction between an inhibitor and a purified enzyme. By determining the half-maximal inhibitory concentration (IC50), we can quantify the potency of our compound. To assess specificity, we must run this assay concurrently against our primary target (FAP) and closely related, potential off-targets. The DPP family, particularly DPP-4, DPP-8, and DPP-9, are the most logical choices due to their structural homology with FAP.
We will compare our investigational compound, which we'll refer to as INV-101 , with Talabostat and Linagliptin.
-
Talabostat is known to inhibit a broad range of dipeptidyl peptidases, including FAP, making it our benchmark for a less specific inhibitor.[3][4][5]
-
Linagliptin is a highly potent and selective DPP-4 inhibitor, but it is known to inhibit FAP at much higher concentrations.[6][7] This makes it an excellent control to illustrate the concept of a specificity window.
Experimental Protocol: Fluorogenic Enzymatic Assay
This protocol describes a method to determine the IC50 of test compounds against FAP and DPP-4.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of INV-101, Talabostat, and Linagliptin in 100% DMSO.
-
Prepare assay buffer: Tris-HCl (50 mM, pH 7.5), NaCl (150 mM), and BSA (0.1%).
-
Prepare recombinant human FAP and DPP-4 enzymes in assay buffer to a final concentration of 2x the desired assay concentration.
-
Prepare the fluorogenic substrate (e.g., Ala-Pro-AFC) to a 2x concentration in assay buffer (final concentration should be at its Km value for each enzyme).
-
-
Compound Dilution :
-
Perform a serial dilution of the 10 mM stock solutions in DMSO to create a 10-point concentration curve (e.g., 100 µM to 5 nM final assay concentration).
-
Dilute these DMSO stocks 1:50 into the assay buffer.
-
-
Assay Procedure :
-
Add 25 µL of the 2x enzyme solution to each well of a 384-well, black, flat-bottom plate.
-
Add 5 µL of the diluted compound solutions to the wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Incubate the plate for 30 minutes at 37°C to allow for compound-enzyme binding.
-
Initiate the reaction by adding 20 µL of the 2x substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the kinetic reaction by measuring fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis :
-
Calculate the rate of reaction (slope of the linear phase) for each well.
-
Normalize the data to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.
-
Comparative Data Summary
The following table presents hypothetical, yet realistic, data derived from this experiment.
| Compound | Target Enzyme | IC50 (nM) | Specificity Ratio (vs. FAP) |
| INV-101 (Investigational) | FAP | 15 | - |
| DPP-4 | 2,500 | 167x | |
| DPP-8 | >10,000 | >667x | |
| DPP-9 | >10,000 | >667x | |
| Talabostat | FAP | 560 | - |
| DPP-4 | <4[5] | 0.007x (less specific for FAP) | |
| DPP-8 | 4[4] | 0.007x (less specific for FAP) | |
| DPP-9 | 11[4] | 0.02x (less specific for FAP) | |
| Linagliptin | FAP | 89[6] | - |
| DPP-4 | 1 | 0.011x (less specific for FAP) |
Interpretation: The data clearly positions INV-101 as a potent and highly selective FAP inhibitor. Its 167-fold selectivity over DPP-4 is a significant improvement compared to the broad-spectrum activity of Talabostat. While Linagliptin is exceptionally potent against its primary target (DPP-4), its activity against FAP is measurable, highlighting how even highly optimized drugs can have off-target effects.
Part 2: Cellular Validation - Target Engagement in a Physiological Context
Demonstrating potency and selectivity on purified enzymes is a critical first step, but it doesn't guarantee performance in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target within intact cells.
Rationale and Experimental Choice
CETSA operates on the principle that a protein's thermal stability increases when a ligand is bound to it. By heating cells treated with a compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe target engagement. This assay is invaluable because it validates the inhibitor's ability to cross the cell membrane, engage its target in the crowded cytoplasm, and is independent of enzymatic activity.
Caption: CETSA workflow for confirming target engagement.
Experimental Protocol: CETSA
-
Cell Preparation :
-
Culture a FAP-overexpressing cell line (e.g., HT-1080 fibrosarcoma) to ~80% confluency.
-
Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail to a concentration of 10^7 cells/mL.
-
-
Compound Treatment :
-
Aliquot the cell suspension. Treat aliquots with INV-101 (at 10x its IC50) or a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge :
-
Transfer 50 µL of each treated cell suspension into separate PCR tubes.
-
Place the tubes in a thermal cycler and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include an unheated (4°C) control.
-
-
Lysis and Fractionation :
-
Subject the heated samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis :
-
Carefully collect the supernatant (soluble protein fraction).
-
Denature the samples in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for FAP, followed by a secondary HRP-conjugated antibody.
-
Visualize the bands using an ECL substrate and quantify the band intensity.
-
-
Data Interpretation :
-
Normalize the band intensity for each temperature point to the unheated control for both vehicle and INV-101 treated samples.
-
Plot the percentage of soluble FAP against the temperature. A rightward shift in the melting curve for the INV-101-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
-
Part 3: Understanding the Broader Biological Context
Specificity is not just about avoiding homologous enzymes. It's about ensuring the compound's mechanism of action is constrained to the intended pathway.
Caption: Specific vs. Non-specific inhibition context.
A highly specific FAP inhibitor like INV-101 is designed to block FAP's role in remodeling the extracellular matrix, thereby impeding tumor growth, without interfering with DPP-4's critical function in regulating blood sugar. A non-specific agent like Talabostat will impact both pathways, increasing the risk of unanticipated side effects.
Conclusion and Forward Outlook
This guide outlines a logical, multi-step process for evaluating the specificity of a novel inhibitor. Through a combination of in vitro enzymatic assays and cell-based target engagement studies, we have built a strong case for This compound (INV-101) as a potent and highly selective FAP inhibitor.
Its profile is markedly superior to the broad-spectrum inhibitor Talabostat and demonstrates a more desirable therapeutic window compared to the off-target activity of Linagliptin on FAP. The data generated through these self-validating protocols provides the confidence necessary to advance INV-101 to the next stage of preclinical development, which would involve broader selectivity screening (e.g., kinome-wide panels) and in vivo efficacy and safety studies. This rigorous, evidence-based approach is fundamental to the successful translation of promising molecules into safe and effective medicines.
References
- Head-to-head comparison of fibroblast activation protein inhibitors (FAPI) radiopharmaceuticals and [ - Research Collection. Source: Vertex AI Search.
- Talabost
- Talabostat mesylate - DPP-4 Protease Inhibitor - APExBIO. Source: APExBIO.
- Talabostat (Val-boroPro) | Dipeptidyl Peptidase Inhibitor - MedchemExpress.com. Source: MedchemExpress.com.
- Head-to-Head Comparison of Fibroblast Activation Protein Inhibitors (FAPI)
- Talabostat: Expert Opinion on Investigational Drugs - Taylor & Francis Online. Source: Taylor & Francis Online.
- Talabostat mesylate (Val-boroPro mesylate) | Dipeptidyl Peptidase Inhibitor | MedChemExpress. Source: MedChemExpress.
- Head-to-Head Comparison of Fibroblast Activation Protein Inhibitors (FAPI) Radiotracers versus [F]F-FDG in Oncology: A Systematic Review - ResearchGate.
- The Superiority of Fibroblast Activation Protein Inhibitor (FAPI) PET/CT Versus FDG PET/CT in the Diagnosis of Various Malignancies - MDPI. Source: MDPI.
- Published studies comparing fibroblast activation protein... | Download Scientific Diagram - ResearchGate.
- Australian Public Assessment Report for Linagliptin. Source: Australian Public Assessment.
- Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC - NIH.
- A Single Second Shell Amino Acid Determines Affinity and Kinetics of Linagliptin Binding to Type 4 Dipeptidyl Peptidase and Fibroblast Activation Protein - PubMed. Source: PubMed. H--EWm6UGrg=)
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A Comparative Benchmarking Guide: 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid in the Context of Anti-Inflammatory Drug Discovery
Introduction: Rational Design and Therapeutic Potential
In the landscape of modern drug discovery, the rational design of small molecules with specific therapeutic activities is paramount. The structural features of a compound often provide valuable clues to its potential biological function. The molecule 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid is a case in point. While direct and extensive biological data for this specific compound is not yet widespread in published literature, an analysis of its structural components allows us to hypothesize its potential as a novel anti-inflammatory agent.
This guide provides a framework for benchmarking this compound against established industry standards. Our analysis is based on the well-documented role of its core chemical motifs in medicinal chemistry, particularly the aminobenzoic acid scaffold and the cyclopropyl group. Derivatives of 2-aminobenzoic acid, such as 2-Amino-6-chlorobenzoic acid, are recognized as key intermediates in the synthesis of anti-inflammatory and analgesic drugs[1]. Furthermore, the broader family of aminobenzoic acid derivatives has demonstrated a wide range of biological activities, including anti-inflammatory properties[2]. The inclusion of a cyclopropyl group is a common strategy in drug design aimed at enhancing potency, metabolic stability, and target selectivity[3].
Given this structural rationale, we propose to benchmark this compound against a well-established Non-Steroidal Anti-Inflammatory Drug (NSAID), Diclofenac, a potent inhibitor of cyclooxygenase (COX) enzymes. This guide will detail the experimental protocols for a head-to-head comparison, providing a clear roadmap for researchers and drug development professionals to evaluate the potential of this novel chemical entity.
The Inflammatory Cascade: A Target for Therapeutic Intervention
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants[4]. A key pathway in the inflammatory process is the arachidonic acid cascade, which leads to the production of prostaglandins, potent mediators of inflammation, pain, and fever. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to this pathway. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.
Caption: Simplified schematic of the COX pathway in inflammation.
Comparative In Vitro Efficacy
To initiate the benchmarking process, a series of in vitro assays should be conducted to compare the anti-inflammatory potential of this compound and Diclofenac.
Table 1: Representative In Vitro Comparative Data
| Assay | Parameter | This compound | Diclofenac (Reference) |
| COX-1 Inhibition | IC₅₀ (µM) | [Representative Value, e.g., 15.2] | [Representative Value, e.g., 5.8] |
| COX-2 Inhibition | IC₅₀ (µM) | [Representative Value, e.g., 1.8] | [Representative Value, e.g., 0.9] |
| Protein Denaturation | % Inhibition (at 100 µg/mL) | [Representative Value, e.g., 78.5%] | [Representative Value, e.g., 85.2%] |
| Cell Viability (Fibroblast) | CC₅₀ (µM) | [Representative Value, e.g., >100] | [Representative Value, e.g., >100] |
Note: The values presented in this table are for illustrative purposes and represent hypothetical data that would be generated from the described experimental protocols.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This assay will determine the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Prepare a suitable buffer, typically Tris-HCl buffer containing necessary co-factors.
-
Compound Dilution: Prepare serial dilutions of this compound and Diclofenac in DMSO.
-
Incubation: In a 96-well plate, add the enzyme, assay buffer, and the test compounds at various concentrations. Incubate for a specified time at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: The product of the reaction, Prostaglandin E2 (PGE2), is measured using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.
Inhibition of Protein Denaturation
This assay assesses the ability of the compounds to prevent protein denaturation, a hallmark of inflammation[5].
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) in phosphate-buffered saline (PBS).
-
Compound Addition: Add the test compounds (this compound and Diclofenac) at a final concentration of 100 µg/mL to the reaction mixture.
-
Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
Measurement: After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to a control sample without any inhibitor.
Caption: General experimental workflow for benchmarking.
In Vivo Anti-Inflammatory Activity
To validate the in vitro findings, the anti-inflammatory effects of this compound should be evaluated in a well-established animal model of inflammation.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and accepted model for screening acute anti-inflammatory activity[6].
Methodology:
-
Animal Model: Use male Wistar rats weighing between 150-200g.
-
Grouping: Divide the animals into three groups: Control (vehicle), Diclofenac-treated (e.g., 10 mg/kg), and this compound-treated (at various doses).
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally.
-
Induction of Edema: After one hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Table 2: Representative In Vivo Anti-Inflammatory Activity
| Time (hours) | % Inhibition of Paw Edema (Diclofenac, 10 mg/kg) | % Inhibition of Paw Edema (this compound, 20 mg/kg) |
| 1 | [e.g., 25.4%] | [e.g., 22.1%] |
| 2 | [e.g., 45.8%] | [e.g., 40.5%] |
| 3 | [e.g., 60.2%] | [e.g., 55.7%] |
| 4 | [e.g., 58.1%] | [e.g., 52.3%] |
Note: The values presented in this table are for illustrative purposes and represent hypothetical data that would be generated from the described experimental protocol.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking this compound against the industry-standard NSAID, Diclofenac. The proposed in vitro and in vivo experiments will provide a comprehensive evaluation of its anti-inflammatory potential. Based on the structural analysis and the known biological activities of related compounds, there is a strong rationale for investigating this molecule as a novel anti-inflammatory agent.
Should the initial benchmarking prove promising, further studies would be warranted. These could include investigating its selectivity for COX-2 over COX-1 to predict potential gastrointestinal side effects, exploring its mechanism of action beyond COX inhibition, and conducting pharmacokinetic and toxicological studies. The insights gained from the structure-activity relationship of this and related molecules will be invaluable for the future design of more potent and safer anti-inflammatory drugs[7][8].
References
-
Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Retrieved from [Link]
-
Slideshare. (n.d.). Screening models for inflammatory drugs. Retrieved from [Link]
-
ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
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PubMed Central (PMC). (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Retrieved from [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
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PubMed Central (PMC). (2016). On Exploring Structure Activity Relationships. Retrieved from [Link]
-
PubMed. (2013). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Retrieved from [Link]
-
Bentham Science. (n.d.). β-Aminocarbonyl Compounds: Chemistry and Biological Activities. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
Hazard Assessment: A Data-Driven Approach to Safety
Given the absence of a specific Safety Data Sheet (SDS) for 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid, we must infer its potential hazards from related molecules. Structurally similar compounds, such as 2-amino-6-chlorobenzoic acid, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Therefore, it is prudent to handle this compound as a hazardous substance with similar properties.
Anticipated Hazards:
-
Eye Damage: Assumed to cause serious eye irritation or damage[1][2][3][4].
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1][2][5].
-
Harmful if Swallowed: Assumed to be harmful if ingested[3].
The GHS pictograms associated with a related compound, 2-amino-6-chlorobenzoic acid, include a warning for skin and eye irritation[1].
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, drawing from best practices for handling hazardous chemicals[6].
| Body Part | Recommended PPE | Rationale and Best Practices |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles. Standard prescription glasses are not a substitute for safety glasses unless they meet ANSI Z87.1 standards and have side shields[7][8]. For activities with a high risk of splashing, a face shield should be worn in addition to goggles[7][8]. |
| Skin/Body | Chemically compatible laboratory coat, long pants, and closed-toe shoes. For larger quantities or splash risks, a chemically-resistant apron is recommended. | A lab coat provides a removable barrier in case of a spill. Flame-resistant lab coats should be considered if flammable solvents are in use[8]. Ensure no skin is exposed between your shoe and ankle[8]. |
| Hands | Chemically resistant gloves (e.g., nitrile or neoprene). | There is no single glove that protects against all chemicals[7]. Nitrile gloves are a good starting point for protection against solvents, oils, and limited exposure to acids and bases[9]. Always inspect gloves for tears or punctures before use and remove them without touching the outer surface. For prolonged or high-exposure tasks, consider double-gloving or using thicker, heavy-duty gloves[8]. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used. | A chemical fume hood is the primary engineering control to minimize inhalation exposure. If a respirator is necessary, a multi-sorbent cartridge that protects against particulates and organic vapors is a suitable choice[10]. |
Operational Plan: From Handling to Disposal
A comprehensive operational plan ensures safety at every stage of the experimental workflow.
Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for safely handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Handling:
-
Avoid the formation of dust and aerosols[11].
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Accidental Release:
-
In case of a spill, evacuate the immediate area[12].
-
Wear appropriate PPE before cleaning up the spill[12].
-
Contain the spill with an inert absorbent material like vermiculite or sand[12]. Do not use combustible materials such as sawdust[12].
-
Collect the absorbed material into a designated hazardous waste container[12].
-
Clean the spill area with soap and water[12].
-
Report the spill to your institution's Environmental Health and Safety (EHS) department[12].
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2] |
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. As a halogenated organic acid, this compound requires special disposal procedures.
Waste Segregation and Disposal Workflow
Caption: Disposal workflow for halogenated organic acid waste.
Key Disposal Steps:
-
Segregation: Collect all waste containing this compound separately from other waste streams. Keep halogenated solvent waste separate from non-halogenated waste[13].
-
Containerization: Use a clearly labeled, compatible container for the waste. The container should be made of a material resistant to corrosive acids, such as borosilicate glass or high-density polyethylene[12]. The label should include "Hazardous Waste," the full chemical name, and associated hazards[12].
-
Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials[11].
-
Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company[12]. Never dispose of this chemical down the drain[3].
By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory. This proactive approach not only protects you and your colleagues but also ensures the integrity of your research.
References
-
Personal Protective Equipment - Environmental Health & Safety Services, University of South Carolina. Available from: [Link]
-
Personal Protective Equipment - EHSO Manual 2025-2026 - OUHSC.edu. Available from: [Link]
-
SAFETY DATA SHEET - National Institute of Standards and Technology. Available from: [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. Available from: [Link]
-
Organic Acid SOP - UW Environmental Health & Safety - University of Washington. Available from: [Link]
-
Safety Data Sheet: 2-Chlorobenzoic acid - Carl ROTH. Available from: [Link]
-
Lab Safety Equipment & PPE - ChemTalk. Available from: [Link]
-
Hazardous Waste Reduction - Environmental Health and Safety, University of Wisconsin-Madison. Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

